1,1,1-Trifluoro-2-octanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluorooctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIBHXNHIEDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883239 | |
| Record name | 2-Octanol, 1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-43-0 | |
| Record name | 1,1,1-Trifluoro-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octanol, 1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Trifluoro-2-octanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octanol, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octanol, 1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluorooctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Chiral Alcohols
An In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-2-octanol
For Researchers, Scientists, and Drug Development Professionals
This compound is a chiral secondary alcohol that stands at the intersection of two strategically important classes of organic molecules: fluorinated compounds and chiral building blocks. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The chiral hydroxyl group, in turn, provides a versatile handle for the stereoselective synthesis of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, providing a critical resource for professionals in drug discovery and materials science.
PART 1: Core Physicochemical and Spectroscopic Properties
The introduction of the highly electronegative trifluoromethyl group adjacent to the hydroxyl-bearing carbon significantly influences the molecule's physical and chemical properties compared to its non-fluorinated analog, 2-octanol.
Physicochemical Data Summary
While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on trends observed in similar fluorinated alcohols. The following table contrasts the known properties of 2-octanol with the expected properties of this compound.
| Property | 2-Octanol | This compound (Predicted/Analog-Based) | Causality of the CF₃ Group's Influence |
| Molecular Formula | C₈H₁₈O | C₈H₁₅F₃O | Introduction of three fluorine atoms. |
| Molecular Weight | 130.23 g/mol [1] | 184.20 g/mol | Higher atomic mass of fluorine compared to hydrogen. |
| Boiling Point | 178.5 °C[1] | ~150-160 °C | The CF₃ group reduces intermolecular hydrogen bonding, lowering the boiling point despite the higher molecular weight. |
| Density | 0.820 g/cm³[1] | ~1.0 - 1.1 g/mL | The high density of fluorine atoms increases the overall molecular density. |
| pKa | ~17-18 | ~12-14 | The strong electron-withdrawing effect of the CF₃ group stabilizes the corresponding alkoxide, increasing acidity.[2] |
| Solubility | Poorly soluble in water (1.12 g/L)[1] | Slightly enhanced water solubility, highly soluble in organic solvents. | The CF₃ group increases polarity and can act as a weak hydrogen bond acceptor, but the long alkyl chain maintains overall low water solubility. |
| Refractive Index | 1.426 (20 °C)[1] | ~1.37 - 1.39 | Fluorinated compounds typically have lower refractive indices than their non-fluorinated counterparts. |
Spectroscopic Signature Analysis
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy : The proton on the carbon bearing the hydroxyl and trifluoromethyl groups (H-2) is expected to appear as a quartet around δ 3.8-4.2 ppm due to coupling with the three fluorine atoms. The terminal methyl group (H-8) will be a triplet around δ 0.9 ppm, while the methylene protons will appear as multiplets in the δ 1.2-1.7 ppm range.
-
¹³C NMR Spectroscopy : The carbon attached to the three fluorine atoms (C-1) will show a characteristic quartet with a large coupling constant (¹JCF ≈ 280-290 Hz). The carbinol carbon (C-2) will also exhibit a quartet, but with a smaller coupling constant (²JCF ≈ 30-35 Hz).
-
¹⁹F NMR Spectroscopy : A singlet is expected around δ -75 to -80 ppm (relative to CFCl₃), which is characteristic of a CF₃ group adjacent to a stereocenter.
-
Infrared (IR) Spectroscopy : Key absorbances include a broad O-H stretch around 3300-3500 cm⁻¹, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and C-H stretching bands just below 3000 cm⁻¹.[3]
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 184 would be expected. A prominent fragment would correspond to the loss of the trifluoromethyl group ([M-69]⁺), and another to the loss of a water molecule ([M-18]⁺).[4]
PART 2: Synthesis, Reactivity, and Applications
The synthesis of chiral β-trifluoromethylated alcohols is an active area of research due to their significance as pharmaceutical intermediates.[5][6]
Enantioselective Synthesis Pathways
Achieving high enantioselectivity is critical. The primary strategies involve the asymmetric reduction of a prochiral ketone or the addition of a trifluoromethyl nucleophile to an aldehyde.
Caption: Key enantioselective synthetic routes.
Expert Insight: The choice of synthetic route often depends on the availability of starting materials and the desired enantiomer. Enzymatic reductions can offer excellent enantioselectivity and operate under mild, environmentally friendly conditions, making them attractive for industrial applications.[7]
Core Reactivity
The reactivity of this compound is dominated by the interplay between the secondary alcohol and the adjacent electron-withdrawing CF₃ group.
-
Dehydration : Like its non-fluorinated analog, 2-octanol, it can undergo acid-catalyzed dehydration to yield a mixture of trifluoromethylated octenes.[8][9] The regioselectivity will be influenced by the electronic effects of the CF₃ group.
-
Oxidation : Oxidation of the secondary alcohol using standard reagents (e.g., PCC, Swern oxidation) will yield the corresponding ketone, 1,1,1-trifluoro-2-octanone.
-
Esterification/Etherification : The hydroxyl group can be readily converted to esters or ethers. However, the increased acidity and steric bulk of the CF₃ group may require slightly more forcing conditions compared to 2-octanol.
Caption: Reactivity map of this compound.
Applications in Drug Discovery
The presence of a chiral, trifluoromethylated alcohol motif is highly desirable in modern drug design.[6][10]
-
Metabolic Blocking : The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position can significantly extend a drug's half-life.
-
Conformational Control : The bulky and electron-withdrawing CF₃ group can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Lipophilicity Modulation : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is a critical factor for oral bioavailability and CNS penetration.
PART 3: Experimental Protocols and Safety
Protocol: Asymmetric Reduction of 1,1,1-Trifluoro-2-octanone
This protocol is a representative method for the enantioselective synthesis of this compound.
Self-Validation: The success of this protocol is validated at each stage. The reaction progress is monitored by TLC or GC-MS. The final product's purity is confirmed by NMR, and its enantiomeric excess is determined by chiral chromatography.
Methodology:
-
Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of the chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in anhydrous THF.
-
Cooling : The solution is cooled to -20 °C in a cryocool bath.
-
Reagent Addition : A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise, maintaining the internal temperature below -15 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition : A solution of 1,1,1-Trifluoro-2-octanone in anhydrous THF is added dropwise over 30 minutes.
-
Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching : The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Extraction : The mixture is warmed to room temperature, and the product is extracted with diethyl ether (3x).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis : The purified this compound is analyzed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm its structure. The enantiomeric excess is determined using chiral HPLC or SFC.[11]
Caption: Workflow for asymmetric synthesis and analysis.
Safety and Handling
-
Hazards : Expected to be a combustible liquid.[12] May cause skin and serious eye irritation. Inhalation of vapors may cause respiratory tract irritation. Fluorinated organic compounds can release hazardous decomposition products (e.g., hydrogen fluoride) upon combustion.
-
Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule of significant synthetic utility. Its unique combination of a chiral center and a trifluoromethyl group makes it a valuable precursor for the development of advanced pharmaceuticals and specialty materials. Understanding its core chemical properties, reactivity, and spectroscopic signatures is essential for leveraging its full potential in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently incorporate this powerful building block into their synthetic strategies.
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Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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PubMed. (2023). Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Retrieved from [Link]
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American Laboratory. (2006). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Retrieved from [Link]
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An In-Depth Technical Guide to (R)-1,1,1-Trifluoro-2-octanol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Physicochemical Properties
(R)-1,1,1-Trifluoro-2-octanol is a chiral secondary alcohol distinguished by a trifluoromethyl group at the C1 position and a hydroxyl group on a stereogenic center at the C2 position. This unique structural feature imparts valuable properties, making it a desirable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
CAS Number: 121170-45-4[1]
Molecular Formula: C₈H₁₅F₃O
Molecular Weight: 184.20 g/mol [1]
The trifluoromethyl group significantly influences the molecule's acidity, lipophilicity, and metabolic stability, properties that are critically important in drug design.
Table 1: Physicochemical Properties of Related Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1,1,1-Trifluoro-2-propanol | 374-01-6[2][3][4] | 114.07[2] | 81-82[2] | 1.259[2] | 1.316[4] |
| (R)-1,1,1-Trifluoro-2-propanol | 17628-73-8[5] | 114.07[5] | --- | --- | --- |
| (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7[6] | 114.07 | --- | --- | --- |
| 1-Octanol | 111-87-5[2][7] | 130.23[7] | 195 | 0.824 | 1.429 |
| 1H,1H,2H,2H-Perfluoro-1-octanol | 647-42-7 | 364.10 | 88-95 (at 28 mmHg) | 1.651 | 1.313 |
Section 2: Synthesis and Chiral Resolution
The enantiomerically pure (R)-1,1,1-trifluoro-2-octanol is most commonly obtained through the resolution of its racemic mixture. Enzymatic kinetic resolution has proven to be a highly effective method.
Racemic Synthesis of 1,1,1-Trifluoro-2-octanol
A common route to the racemic alcohol involves the reduction of the corresponding ketone, 1,1,1-trifluoro-2-octanone.
Workflow for Racemic Synthesis
Caption: General workflow for the synthesis of racemic this compound.
Enzymatic Kinetic Resolution
Lipases are widely employed for the kinetic resolution of racemic this compound. This method relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product. Lipase from Pseudomonas sp. (PSL) has been shown to be effective for this transformation.[8]
Experimental Protocol: Lipase-Catalyzed Resolution
-
Immobilization of Lipase: Encapsulate Pseudomonas sp. lipase within aggregated silica nanoparticles to enhance stability and reusability.[8]
-
Reaction Setup: In a suitable organic solvent (e.g., hexane), combine the racemic this compound, an acyl donor (e.g., vinyl acetate), and the immobilized lipase.
-
Reaction Conditions: Maintain the reaction at an optimal temperature and water activity to maximize enzyme activity and enantioselectivity.[8]
-
Monitoring: Monitor the progress of the reaction using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Separation: Once the desired conversion is reached (typically around 50% to achieve high enantiomeric excess for both the remaining alcohol and the ester), stop the reaction. Separate the enzyme by filtration. The unreacted (R)-1,1,1-trifluoro-2-octanol can then be separated from the acylated (S)-enantiomer by column chromatography.
Logical Flow of Enantiomeric Resolution
Caption: Conceptual diagram of the lipase-catalyzed kinetic resolution process.
Section 3: Analytical Characterization
The purity and absolute configuration of (R)-1,1,1-trifluoro-2-octanol are critical for its application. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
Chiral Chromatography
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for determining the enantiomeric excess (ee) of the final product.
-
Chiral GC: Utilizes a chiral stationary phase to separate the enantiomers, providing a quantitative measure of their ratio.
-
Chiral HPLC: Similar to chiral GC, this technique employs a chiral column to resolve the enantiomers, often after derivatization to improve detection.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The spectrum of 1-octanol shows characteristic signals for the different methylene and methyl protons.[2]
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The trifluoromethyl group gives a distinct signal, and its chemical shift can be sensitive to the chiral environment, especially when using chiral solvating agents or after derivatization with a chiral auxiliary.[9] This can be used to determine enantiomeric purity.
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) of 2-octanol shows characteristic fragmentation patterns that can be used for structural confirmation.[10]
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a characteristic broad absorption band for the O-H stretching of the alcohol group and strong absorptions in the C-F stretching region.
Section 4: Applications in Drug Development and Asymmetric Synthesis
The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. (R)-1,1,1-Trifluoro-2-octanol serves as a valuable chiral building block for introducing this moiety into a target molecule with a defined stereochemistry.
Workflow for Chiral Drug Synthesis
Caption: A generalized synthetic pathway utilizing (R)-1,1,1-Trifluoro-2-octanol.
Its utility in asymmetric synthesis extends to its use as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions, where the stereochemistry of the alcohol dictates the stereochemical outcome of the transformation.
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An In-depth Technical Guide to the Synthesis of (S)-1,1,1-Trifluoro-2-octanol
Abstract
(S)-1,1,1-Trifluoro-2-octanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group onto a stereogenic carbon center can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for drug discovery.[1] This guide provides a comprehensive overview of the principal synthetic routes to (S)-1,1,1-Trifluoro-2-octanol, focusing on the asymmetric reduction of the prochiral ketone precursor, 1,1,1-trifluoro-2-octanone. We will explore and contrast several state-of-the-art methodologies, including biocatalytic reductions, transition-metal-catalyzed asymmetric (transfer) hydrogenation, and stoichiometric chiral borane reductions. For each method, we will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to guide researchers in selecting the optimal route for their specific application.
Introduction: The Significance of Chiral Trifluoromethylated Alcohols
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for a methyl group but with vastly different electronic properties.[1] When a CF₃ group is positioned adjacent to a chiral center, as in (S)-1,1,1-trifluoro-2-octanol, it creates a unique structural motif that can enhance biological activity. The synthesis of such molecules in high enantiomeric purity is a critical challenge. The most direct and widely adopted strategy involves the enantioselective reduction of the corresponding prochiral trifluoromethyl ketone.
This guide focuses on the key transformation illustrated below: the asymmetric reduction of 1,1,1-trifluoro-2-octanone to yield the target (S)-alcohol.
Caption: Overall synthetic approach to (S)-1,1,1-trifluoro-2-octanol.
Synthesis of the Precursor: 1,1,1-Trifluoro-2-octanone
The common precursor for all subsequent asymmetric reductions is 1,1,1-trifluoro-2-octanone. This ketone can be prepared through several established methods. A reliable approach involves the reaction of a hexyl-magnesium bromide (a Grignard reagent) with ethyl trifluoroacetate. The trifluoroacetyl group is highly electrophilic, facilitating the nucleophilic attack by the Grignard reagent to form the desired ketone.
Core Methodologies for Asymmetric Reduction
The success of synthesizing enantiopure (S)-1,1,1-trifluoro-2-octanol hinges on the choice of the asymmetric reduction method. The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic, but it also influences the stereochemical outcome of the reduction. We will now examine the leading methodologies.
Biocatalytic Reduction via Alcohol Dehydrogenases (ADHs)
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods, offering exceptional selectivity under mild reaction conditions.[2] Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high regio- and enantioselectivity.[2]
Causality and Mechanism: The high enantioselectivity of ADHs stems from the precisely defined three-dimensional structure of the enzyme's active site. The ketone substrate is constrained to bind in a specific orientation, exposing one of the two prochiral faces of the carbonyl to a hydride donor. The hydride is delivered from a nicotinamide cofactor, typically NADPH, which is bound in close proximity. A critical aspect of this process is the in situ regeneration of the expensive NADPH cofactor. This is commonly achieved by using a sacrificial alcohol, such as isopropanol, which is oxidized to acetone by the same enzyme, thereby reducing the cofactor back to its active NADPH form.[3]
Caption: Simplified biocatalytic cycle for ADH-mediated ketone reduction.
Experimental Protocol: Enzymatic Reduction
-
Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (e.g., 100 mM, pH 7.0) containing MgCl₂ (1 mM).
-
Reagents: Add NADP⁺ (0.5 mM), the alcohol dehydrogenase (e.g., from Lactobacillus kefir), and isopropanol (typically 10-20% v/v) for cofactor regeneration.[2]
-
Substrate Addition: Add 1,1,1-trifluoro-2-octanone to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent like MTBE if solubility is a concern.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by GC or TLC.[2]
-
Workup and Purification: Upon completion, extract the product into an organic solvent (e.g., ethyl acetate or MTBE). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a robust and widely used method for the reduction of ketones.[4] It typically employs a ruthenium catalyst coordinated to a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN). The hydrogen source is not H₂ gas but a stable hydrogen donor like formic acid/triethylamine azeotrope or 2-propanol.[4][5]
Causality and Mechanism: The mechanism involves the formation of a ruthenium hydride species, which is the active reducing agent. The chiral ligand creates a C₂-symmetric environment around the metal center. The ketone coordinates to the ruthenium, and the hydride is transferred via a six-membered pericyclic transition state. The stereoselectivity is governed by steric interactions between the substituents on the ketone and the phenyl groups of the chiral ligand, favoring one transition state over the other.[6] This outer-sphere mechanism is highly effective for a broad range of ketones.
Experimental Protocol: Ru-Catalyzed ATH
-
Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, charge a flask with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN).
-
Reaction Setup: Dissolve the catalyst components in a suitable solvent. Add a mixture of formic acid and triethylamine (5:2 azeotrope), which serves as the hydrogen source.
-
Substrate Addition: Add 1,1,1-trifluoro-2-octanone to the reaction mixture.
-
Reaction Conditions: Stir the reaction at a specified temperature (e.g., 28-40 °C) for several hours until completion, as monitored by GC or TLC.[7]
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by flash chromatography.
Asymmetric Hydrogenation (AH)
Direct asymmetric hydrogenation, pioneered by Noyori, utilizes molecular hydrogen (H₂) as the reductant. The most common catalysts are based on ruthenium complexed with chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[8][9]
Causality and Mechanism: Unlike ATH, the Noyori AH mechanism involves direct coordination of the ketone's carbonyl oxygen to the Lewis acidic ruthenium center. This is followed by the heterolytic cleavage of H₂ and subsequent hydride transfer to the carbonyl carbon. The rigid C₂-symmetric BINAP ligand creates a well-defined chiral pocket, and its atropisomeric chirality dictates the facial selectivity of the hydride attack on the coordinated ketone.[8] The reaction is often run in an alcohol solvent like methanol or ethanol under hydrogen pressure.
Experimental Protocol: Noyori Asymmetric Hydrogenation
-
Catalyst Activation: The active catalyst, such as RuCl₂[(S)-BINAP], is prepared in situ or pre-formed.
-
Reaction Setup: In a high-pressure autoclave, dissolve the catalyst and 1,1,1-trifluoro-2-octanone in a degassed solvent (e.g., methanol).
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas (pressures can range from 4 to 100 atm) and heat to the desired temperature (e.g., 25-100 °C).[8] Maintain stirring for the duration of the reaction (typically 12-48 hours).
-
Workup and Purification: After carefully venting the hydrogen, concentrate the reaction mixture. The crude product is then purified by silica gel chromatography.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method that uses a stoichiometric borane reagent (like BH₃·THF or BH₃·SMe₂) in the presence of a catalytic amount of a chiral oxazaborolidine.[10][11][12]
Causality and Mechanism: The key to the CBS reduction is the formation of a complex between the chiral oxazaborolidine catalyst and the borane. This coordination activates the borane and enhances the Lewis acidity of the ring boron atom. The ketone then coordinates to this Lewis acidic boron atom in a sterically controlled manner, positioning the larger substituent away from the catalyst's bulky group. The activated borane then delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state, ensuring high facial selectivity.[10][13]
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent like THF. Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
Reagent Addition: Slowly add the borane solution (e.g., 1M BH₃·SMe₂) to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Add a solution of 1,1,1-trifluoro-2-octanone in THF dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Conditions: Stir the reaction for several hours at the low temperature. The reaction is typically very fast.
-
Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of methanol. Allow the mixture to warm to room temperature, then concentrate under reduced pressure. The residue can be purified by flash chromatography on silica gel.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends on factors such as required enantiopurity, scale, cost, and available equipment.
| Methodology | Catalyst/Reagent | Typical Yield | Typical ee (%) | Advantages | Disadvantages |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | High (>95%) | Excellent (>99%) | Extremely high selectivity, mild aqueous conditions, environmentally friendly.[2][14] | Enzyme stability can be an issue, requires specific buffer/pH conditions, may have substrate scope limitations. |
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Very Good (85-98%) | Very Good (90-98%) | Operationally simple, avoids high-pressure H₂, wide substrate scope.[4][15] | Requires transition metal catalyst, formic acid can be corrosive. |
| Asymmetric Hydrogenation (AH) | RuCl₂[(S)-BINAP] | Very Good (90-99%) | Excellent (>97%) | High turnover numbers, excellent enantioselectivity, well-established.[8][9] | Requires high-pressure hydrogenation equipment, H₂ gas is flammable. |
| CBS Reduction | (S)-Methyl-CBS / Borane | Good (80-95%) | Very Good (90-99%) | Predictable stereochemistry, fast reaction times, high selectivity.[10][12] | Uses stoichiometric borane, requires strictly anhydrous conditions, sensitive to water.[10] |
Conclusion
The synthesis of enantiopure (S)-1,1,1-trifluoro-2-octanol is readily achievable through the asymmetric reduction of its prochiral ketone precursor. For applications demanding the highest enantiopurity and adherence to green chemistry principles, biocatalytic reduction with an alcohol dehydrogenase stands out as a superior method. For general laboratory scale and process robustness, Asymmetric Transfer Hydrogenation offers an excellent balance of high selectivity, operational simplicity, and broad applicability. Asymmetric Hydrogenation remains a powerful tool for large-scale synthesis where efficiency is paramount, provided the necessary high-pressure equipment is available. Finally, the CBS reduction provides a rapid and highly selective route that is particularly valuable for smaller-scale, research-oriented applications. The ultimate choice will be guided by the specific constraints and goals of the research or drug development program.
References
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Wu, B. B., Xu, J., Bian, K. J., Gao, Q., & Wang, X. S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]
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Süß, P., et al. (2018). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemistryOpen, 7(8), 642–646. [Link]
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Hashiguchi S., Fujii A., Takehara J., Ikariya T., Noyori R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]
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Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300–1308. [Link]
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Wills, M., et al. (2021). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs. alkyne directing effects. Tetrahedron, 77, 131771. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
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Valotta, A., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78, 7973–7986. [Link]
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NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
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Corey E.J., Bakshi R.K., Shibata S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
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ResearchGate. Corey–Bakshi–Shibata (CBS) Reduction. [Link]
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Gotor-Fernández, V., et al. (2021). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 26(16), 4937. [Link]
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Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
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Sandoval, B. A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. The Journal of Physical Chemistry B, 125(19), 5051–5061. [Link]
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The Unseen Influence: A Technical Guide to the Physical Properties of Fluorinated Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Power of Fluorine in Secondary Alcohols
In the landscape of modern chemistry, particularly in the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. This guide delves into the nuanced world of fluorinated secondary alcohols, a class of compounds whose unique physical properties are pivotal to their expanding applications. Moving beyond a simple cataloging of data, this document, authored from the perspective of a Senior Application Scientist, aims to provide a deeper understanding of the causative links between fluorination and the resultant macroscopic properties. We will explore how the simple substitution of hydrogen with fluorine can dramatically alter characteristics such as acidity, boiling point, and intermolecular interactions, and how these changes can be harnessed for scientific advancement.
The Fluorine Effect: A Paradigm Shift in Physicochemical Properties
The introduction of fluorine, the most electronegative element, into a secondary alcohol framework instigates a cascade of electronic and steric effects that redefine the molecule's physical behavior. The strong inductive effect of fluorine atoms withdraws electron density from the surrounding carbon skeleton, a phenomenon that has profound implications for several key properties.
Acidity (pKa): The Inductive Effect Unleashed
The most dramatic consequence of fluorination in secondary alcohols is the significant increase in acidity, as evidenced by a decrease in their pKa values. This is directly attributable to the electron-withdrawing nature of fluorine, which stabilizes the resulting alkoxide conjugate base.
For instance, the pKa of isopropanol, a simple secondary alcohol, is approximately 16.5. In stark contrast, hexafluoroisopropanol (HFIP), where the two methyl groups are fully fluorinated, exhibits a pKa of 9.3, making it a considerably stronger acid, comparable in strength to phenol.[1] This enhanced acidity is a direct result of the six fluorine atoms inductively stabilizing the negative charge on the oxygen atom of the conjugate base.
Table 1: Comparison of pKa Values for Isopropanol and its Fluorinated Analogs
| Compound | Structure | Number of Fluorine Atoms | pKa |
| Isopropanol | CH₃CH(OH)CH₃ | 0 | ~16.5[2] |
| 1,1,1-Trifluoro-2-propanol | CF₃CH(OH)CH₃ | 3 | ~12.5 (Predicted)[3] |
| Hexafluoroisopropanol (HFIP) | CF₃CH(OH)CF₃ | 6 | 9.3[1] |
Boiling and Melting Points: A Tale of Intermolecular Forces
The influence of fluorination on the boiling and melting points of secondary alcohols is a complex interplay of molecular weight, polarity, and the nature of intermolecular interactions. While an increase in molecular weight generally leads to higher boiling points due to stronger van der Waals forces, the effect of fluorine is not so straightforward.
Fluorination increases molecular weight, which would suggest a higher boiling point. However, the high electronegativity of fluorine and the resulting bond polarity can also lead to strong dipole-dipole interactions. Furthermore, the ability of the hydroxyl group to participate in hydrogen bonding is a dominant factor.
Consider the trend in the propan-2-ol series:
-
Isopropanol: Boiling point of 82.6 °C.[2]
-
1,1,1-Trifluoro-2-propanol: Boiling point of 81-82 °C.[4]
-
Hexafluoroisopropanol (HFIP): Boiling point of 58.2 °C.[1]
Interestingly, the boiling point does not uniformly increase with fluorination. While 1,1,1-trifluoro-2-propanol has a similar boiling point to isopropanol, the highly fluorinated HFIP has a significantly lower boiling point. This can be attributed to the reduced ability of the highly fluorinated molecules to engage in effective intermolecular hydrogen bonding due to steric hindrance and altered electron density around the hydroxyl group, despite the increased molecular weight.
Melting points, on the other hand, are influenced by both intermolecular forces and the efficiency of crystal lattice packing.
Table 2: Boiling and Melting Points of Isopropanol and its Fluorinated Analogs
| Compound | Boiling Point (°C) | Melting Point (°C) |
| Isopropanol | 82.6[2] | -89[2] |
| 1,1,1-Trifluoro-2-propanol | 81-82[4] | -52[3] |
| Hexafluoroisopropanol (HFIP) | 58.2[1] | -3.3[1] |
Viscosity and Surface Tension: The Interplay of Cohesion
Fluorinated compounds are known for their unique surface properties. While data for a complete series of fluorinated secondary alcohols is scarce, we can observe the properties of the extremes.
Isopropanol has a viscosity of 2.86 cP at 15 °C.[2] In contrast, hexafluoroisopropanol (HFIP) has a lower viscosity of 1.65 cP at 20 °C.[1] This lower viscosity, despite the higher molecular weight, is consistent with the weaker intermolecular hydrogen bonding network in HFIP compared to isopropanol.
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Water, with its strong hydrogen bonding network, has a high surface tension (72.8 mN/m at 20 °C). Isopropanol has a significantly lower surface tension of approximately 21 dyne/cm (or mN/m).[5] For HFIP, the surface tension is reported to be 67.1 mN/m at a concentration of 1 g/L in water at 19.8 °C, indicating its high surface activity.[6]
Table 3: Viscosity and Surface Tension of Isopropanol and HFIP
| Compound | Viscosity (cP) | Surface Tension (mN/m) |
| Isopropanol | 2.86 (at 15 °C)[2] | ~21[5] |
| Hexafluoroisopropanol (HFIP) | 1.65 (at 20 °C)[1] | 67.1 (1 g/L in water at 19.8 °C)[6] |
Solubility: A Dance of Polarity and Hydrogen Bonding
The solubility of alcohols is governed by their ability to form hydrogen bonds with the solvent. Short-chain alcohols are miscible with water due to the dominant role of the hydroxyl group. As the hydrocarbon chain length increases, the hydrophobic character becomes more pronounced, leading to decreased water solubility.
Fluorination introduces a new dimension to solubility. While the C-F bond is polar, the overall polarity of a highly fluorinated molecule can be complex. Fluorinated secondary alcohols like HFIP are miscible with water.[1] They are also soluble in many organic solvents, a property that makes them versatile in various applications.[2] The ability of the hydroxyl group to act as a hydrogen bond donor is crucial for their solubility in protic solvents. The solubility of 1,1,1-trifluoro-2-propanol is also reported to be high in water.[4]
Spectroscopic Fingerprints: Unraveling the Fluorinated Structure
Spectroscopic techniques are indispensable for the characterization of fluorinated secondary alcohols. The presence of fluorine atoms introduces unique features in NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of fluorinated secondary alcohols are characterized by the splitting of proton signals by neighboring fluorine atoms (H-F coupling). The proton on the carbon bearing the hydroxyl group will typically appear as a multiplet due to coupling with both the protons on the adjacent carbon and the fluorine atoms. For example, in the ¹H NMR spectrum of 1,1,1-trifluoro-2-propanol, the methine proton (CH-OH) signal is split by both the methyl protons and the three fluorine atoms.
-
¹³C NMR: The carbon NMR spectra are also influenced by C-F coupling. The carbon atom bonded to fluorine atoms will appear as a multiplet. The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large (around 200-300 Hz).
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for the analysis of fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus. This sensitivity allows for the clear distinction between fluorine atoms in different chemical environments within a molecule.
Infrared (IR) Spectroscopy
The IR spectra of fluorinated secondary alcohols exhibit characteristic absorption bands. The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. The C-O stretching vibration appears in the 1000-1300 cm⁻¹ region. A key feature in the IR spectra of these compounds is the strong absorption band(s) corresponding to the C-F stretching vibrations, which typically occur in the 1000-1400 cm⁻¹ region. The exact position and number of these bands can provide information about the number and arrangement of fluorine atoms in the molecule.
Experimental Methodologies for Characterization
The accurate determination of the physical properties of fluorinated secondary alcohols relies on well-established experimental techniques. The following provides a brief overview of the methodologies for measuring the key properties discussed in this guide.
Workflow for Physical Property Determination
Caption: Workflow for determining and analyzing the physical properties of fluorinated secondary alcohols.
Step-by-Step Protocols
A. Determination of Boiling Point:
-
Apparatus: Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask), thermometer, heating mantle.
-
Procedure:
-
Place a small volume of the purified fluorinated secondary alcohol in the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
Gently heat the flask.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
-
B. Determination of pKa (Potentiometric Titration):
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Reagents: Standardized solution of a strong base (e.g., NaOH), the fluorinated secondary alcohol, and a suitable solvent (e.g., water or a water-alcohol mixture).
-
Procedure:
-
Dissolve a known amount of the fluorinated secondary alcohol in the chosen solvent in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.
-
C. Determination of Viscosity (Capillary Viscometer):
-
Apparatus: Ostwald viscometer or similar capillary viscometer, stopwatch, constant temperature bath.
-
Procedure:
-
Introduce a known volume of the fluorinated secondary alcohol into the viscometer.
-
Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.
-
Using suction, draw the liquid up one arm of the viscometer above the upper timing mark.
-
Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.
-
D. Determination of Surface Tension (Du Noüy Ring Method):
-
Apparatus: Tensiometer with a platinum-iridium ring.
-
Procedure:
-
Place the fluorinated secondary alcohol in a clean sample vessel.
-
Position the platinum ring so that it is immersed in the liquid.
-
Slowly raise the ring through the liquid-air interface.
-
The force required to pull the ring from the surface is measured by the tensiometer.
-
The surface tension is calculated from this force and the dimensions of the ring.
-
Applications and Future Perspectives
The distinct physical properties of fluorinated secondary alcohols have paved the way for their use in a variety of specialized applications. Their enhanced acidity and unique solvent properties make them valuable in organic synthesis, where they can promote and influence the outcome of reactions. In medicinal chemistry, the introduction of fluorine can modulate the pKa of drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, their low surface tension and high thermal stability are advantageous in the formulation of advanced materials and coatings.
As our understanding of the structure-property relationships in these fascinating molecules continues to grow, we can anticipate the development of novel fluorinated secondary alcohols with tailored properties for even more sophisticated applications, from catalysis to biopharmaceutical formulation.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,1-Trifluoro-2-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Chiral Alcohols
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] The strategic placement of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When incorporated into a chiral scaffold, such as that of 1,1,1-Trifluoro-2-octanol, the trifluoromethyl group imparts unique stereoelectronic effects that dictate its three-dimensional structure and conformational preferences. This guide provides a comprehensive technical overview of the molecular structure, spectroscopic signature, and conformational landscape of this compound, a molecule of significant interest in the design of novel therapeutics and chiral building blocks.
Part 1: Molecular Structure and Chirality
This compound is a chiral secondary alcohol. Its structure consists of an eight-carbon octyl chain with a hydroxyl group at the second carbon position and a trifluoromethyl group at the first carbon position. The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (R)-1,1,1-Trifluoro-2-octanol and (S)-1,1,1-Trifluoro-2-octanol. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.
| Property | Description |
| Chemical Formula | C₈H₁₅F₃O |
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | This compound |
| Chiral Center | Carbon-2 (C2) |
| Enantiomers | (R)-1,1,1-Trifluoro-2-octanol and (S)-1,1,1-Trifluoro-2-octanol |
The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the properties of the adjacent chiral center, impacting its reactivity and interactions with other molecules.
Part 2: Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons in the octyl chain. The proton on the carbon bearing the hydroxyl group (H-2) will be a multiplet due to coupling with the neighboring protons and the fluorine atoms of the CF₃ group. The protons of the long alkyl chain will appear in the upfield region.
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms of the molecule. The carbon attached to the trifluoromethyl group (C1) and the carbon bearing the hydroxyl group (C2) will show characteristic splitting patterns due to coupling with the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single signal, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This signal will be a doublet due to coupling with the proton at C2.[5]
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | ~3.8 - 4.2 | Multiplet | Proton at C2, deshielded by oxygen and fluorine. |
| ~1.2 - 1.6 | Multiplets | Methylene protons of the octyl chain. | |
| ~0.9 | Triplet | Methyl protons of the octyl chain. | |
| ¹³C | ~125 | Quartet | C1 (CF₃), characteristic quartet due to ¹JCF coupling. |
| ~70 | Quartet of doublets | C2, coupled to three fluorine atoms and one proton. | |
| ~20 - 40 | Multiple signals | Carbons of the octyl chain. | |
| ¹⁹F | ~ -75 to -80 | Doublet | CF₃ group, coupled to the proton at C2. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-O stretch | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 198. Characteristic fragmentation patterns would include the loss of a water molecule (M-18), and cleavage of the carbon-carbon bond adjacent to the alcohol, leading to fragments containing the trifluoromethyl group.
Part 3: Conformational Analysis
The conformational preferences of this compound are primarily dictated by the interplay of steric and electronic effects, with a significant contribution from intramolecular hydrogen bonding.
The Role of Intramolecular Hydrogen Bonding
A key feature influencing the conformation of fluorinated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom.[6][7][8] In this compound, the hydroxyl group at C2 can form a hydrogen bond with one of the fluorine atoms of the trifluoromethyl group at C1. This interaction creates a five-membered ring-like structure, which stabilizes a specific rotational isomer (rotamer).
Caption: Intramolecular hydrogen bonding in this compound.
This intramolecular hydrogen bond is expected to significantly influence the preferred dihedral angle between the C1-C2 bond and the C2-O bond, favoring a gauche or eclipsed conformation over an anti conformation.
Conformational Isomers
Rotation around the C1-C2 single bond leads to different conformational isomers. The relative stability of these conformers is determined by a balance of factors:
-
Steric Hindrance: Repulsion between the bulky trifluoromethyl group and the hexyl chain.
-
Dipole-Dipole Interactions: The alignment of the C-F and C-O bond dipoles.
-
Intramolecular Hydrogen Bonding: As discussed above, this is a major stabilizing interaction.
Computational studies on similar fluorinated alcohols suggest that the conformer stabilized by the intramolecular hydrogen bond is the most populated one in the gas phase and in non-polar solvents.[8]
Part 4: Synthesis and Chiral Separation
Synthetic Approaches
The synthesis of this compound can be achieved through several methods, most commonly involving the reduction of a corresponding ketone or the addition of a nucleophile to a trifluoromethyl-containing starting material.
Workflow for the Synthesis of this compound:
Caption: Synthetic routes to this compound.
Experimental Protocol: Reduction of 1,1,1-Trifluorooctan-2-one
-
Dissolution: Dissolve 1,1,1-Trifluorooctan-2-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield racemic this compound.
Chiral Separation
Since the enantiomers of this compound may have different biological activities, their separation is crucial for drug development and stereoselective synthesis.
Common Techniques for Chiral Separation:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[9]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The alcohol can be derivatized to increase its volatility.[9]
-
Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Part 5: Applications in Drug Development
The unique properties of this compound make it a valuable building block in drug design and development.
-
Increased Lipophilicity: The trifluoromethyl group can enhance the lipophilicity of a drug molecule, which can improve its ability to cross cell membranes.[1]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[1]
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity.
-
Chiral Recognition: The defined stereochemistry of enantiomerically pure this compound can be crucial for specific interactions with chiral biological receptors or enzymes.
Conclusion
This compound represents a fascinating intersection of chirality and fluorine chemistry. Its molecular structure, characterized by a key stereocenter and a trifluoromethyl group, gives rise to unique conformational preferences dominated by intramolecular hydrogen bonding. While direct experimental data for this specific molecule is limited, a robust understanding of its properties can be extrapolated from analogous compounds and fundamental chemical principles. This in-depth guide provides a technical framework for researchers and scientists to appreciate the synthesis, characterization, and conformational behavior of this compound, a promising scaffold for the development of next-generation pharmaceuticals.
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Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. (n.d.). Semantic Scholar. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
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A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (2016). Organic Chemistry Frontiers. Retrieved from [Link]
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Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2014). Molecules, 19(9), 13589–13600. Retrieved from [Link]
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1,1,1-Trifluoro-2-propanol. (n.d.). NIST WebBook. Retrieved from [Link]
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Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. (2023). Chemical Science. Retrieved from [Link]
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Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
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Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. (2015). Angewandte Chemie International Edition, 54(48), 14452–14456. Retrieved from [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods. Retrieved from [Link]
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Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2005). Journal of the American Chemical Society, 127(41), 14263–14278. Retrieved from [Link]
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2-Propanone, 1,1,1-trifluoro-. (n.d.). NIST WebBook. Retrieved from [Link]
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Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. (2018). Revista de Chimie, 69(11), 3025-3031. Retrieved from [Link]
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Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2021). Molecules, 26(16), 4999. Retrieved from [Link]
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Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). ePrints Soton. Retrieved from [Link]
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Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. (2015). Chemistry – A European Journal, 21(31), 11115–11124. Retrieved from [Link]
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Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. Retrieved from [Link]
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2-octanol. (n.d.). MassBank. Retrieved from [Link]
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Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Studies. (2022). Chemistry – A European Journal, 28(2), e202103135. Retrieved from [Link]
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Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). (n.d.). HMDB. Retrieved from [Link]
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Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. (2021). The Journal of Organic Chemistry, 86(21), 15007–15015. Retrieved from [Link]
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High-Resolution IR Spectroscopy of 2-Fluoroethanol in a Molecular Beam. (1995). The Journal of Physical Chemistry, 99(1), 1-4. Retrieved from [Link]
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Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 443-448. Retrieved from [Link]
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A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
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Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. Retrieved from [Link]
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Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2005). Journal of the American Chemical Society, 127(41), 14263–14278. Retrieved from [Link]
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Hydrogen Bonding in Hydrogen fluoride (HF). (2021, April 27). YouTube. Retrieved from [Link]
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Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2021). Semantic Scholar. Retrieved from [Link]
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]
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1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-. (n.d.). NIST WebBook. Retrieved from [Link]
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A Technical Guide to the Predicted Spectroscopic Profile of 1,1,1-Trifluoro-2-octanol
Introduction
1,1,1-Trifluoro-2-octanol is a fluorinated alcohol with potential applications in materials science, medicinal chemistry, and as a chiral building block in organic synthesis. The introduction of the trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a molecule of significant interest to researchers and drug development professionals. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular structure and purity of such compounds.
This technical guide provides a detailed, in-depth analysis of the predicted ¹H NMR, ¹⁹F NMR, and IR spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for this specific molecule, the data presented herein is a robust prediction based on the analysis of structurally analogous compounds, including 1,1,1-trifluoro-2-propanol and various isomers of octanol. This predictive approach, grounded in fundamental spectroscopic principles, offers a valuable reference for the identification and characterization of this compound.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the overall connectivity of the carbon skeleton. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the octyl chain, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton itself.
The electron-withdrawing nature of the trifluoromethyl group is anticipated to have a significant deshielding effect on the adjacent methine proton (H-2), causing its signal to appear at a characteristically downfield chemical shift. The coupling between this proton and the neighboring fluorine atoms, as well as the adjacent methylene protons of the alkyl chain, will result in a complex multiplet.
Predicted ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OH | 2.0 - 4.0 | broad singlet | - |
| H-2 | 3.8 - 4.2 | quartet of triplets (qt) or multiplet (m) | ³J(H-F) ≈ 6-8 Hz, ³J(H-H) ≈ 6-7 Hz |
| H-3 (CH₂) | 1.5 - 1.7 | multiplet (m) | - |
| H-4 to H-7 (CH₂) | 1.2 - 1.5 | multiplet (m) | - |
| H-8 (CH₃) | 0.8 - 1.0 | triplet (t) | ³J(H-H) ≈ 7 Hz |
Interpretation and Rationale
-
-OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature, and it is therefore presented as a broad range. It typically appears as a broad singlet due to chemical exchange.
-
H-2 Proton: This proton is directly attached to the carbon bearing the hydroxyl and trifluoromethyl groups. The strong electron-withdrawing effect of the three fluorine atoms will cause a significant downfield shift. The signal is predicted to be a complex multiplet due to coupling with the three equivalent fluorine atoms (quartet) and the two adjacent protons on C-3 (triplet).
-
Alkyl Chain Protons (H-3 to H-7): These methylene protons will appear as a series of overlapping multiplets in the typical aliphatic region of the spectrum.
-
Terminal Methyl Protons (H-8): The terminal methyl group will appear as a triplet, coupled to the adjacent methylene group (H-7).
Predicted ¹H-¹H and ¹H-¹⁹F Coupling Pathway
Caption: Predicted spin-spin coupling network in this compound.
Predicted ¹⁹F NMR Spectroscopic Data
Fluorine-19 NMR spectroscopy is a powerful tool for the analysis of organofluorine compounds.[1][2] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, providing high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[3][4]
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This signal will be split into a doublet due to coupling with the adjacent methine proton (H-2).
Predicted ¹⁹F NMR Data Table
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | -76 to -80 | doublet (d) | ³J(F-H) ≈ 6-8 Hz |
Interpretation and Rationale
The chemical shift of the -CF₃ group is predicted to be in the typical range for trifluoromethyl groups attached to a secondary alcohol. The observed multiplicity will be a doublet, arising from the coupling to the single proton on the adjacent carbon (H-2). The magnitude of this three-bond fluorine-proton coupling constant (³J(F-H)) is expected to be in the range of 6-8 Hz.
Predicted IR Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-fluorine (C-F) bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600 - 3200 | O-H stretch | Alcohol (-OH) |
| ~2960 - 2850 | C-H stretch | Alkyl (C-H) |
| ~1470 - 1380 | C-H bend | Alkyl (C-H) |
| ~1250 - 1050 | C-F stretch | Trifluoromethyl (-CF₃) |
| ~1100 - 1000 | C-O stretch | Secondary Alcohol (C-O) |
Interpretation and Rationale
-
O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of an alcohol's O-H stretching vibration, with the broadening due to hydrogen bonding.[5]
-
C-H Stretches: Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the octyl chain.
-
C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group are expected to give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1250 and 1050 cm⁻¹.
-
C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is expected to appear in the 1100-1000 cm⁻¹ region.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following general procedures are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR, if desired.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Using a broadband or fluorine-specific probe, acquire the ¹⁹F NMR spectrum. A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) at 0 ppm.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented ¹H NMR, ¹⁹F NMR, and IR data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, serve as a valuable baseline for researchers and professionals in the field. The detailed interpretations and rationales behind the predicted spectra offer insights into the structural nuances of this fluorinated alcohol. It is our hope that this guide will facilitate the unambiguous identification and characterization of this compound in future research and development endeavors.
References
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New Frontiers and Developing Applications in 19F NMR - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). (n.d.). Retrieved January 23, 2026, from [Link]
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(2R)-1,1,1-Trifluoro-2-Octanol - Amerigo Scientific. (n.d.). Retrieved January 23, 2026, from [Link]
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A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of Hexafluoroacetone Imine, (CF3)2C=NH - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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2-Propanone, 1,1,1-trifluoro- - the NIST WebBook. (n.d.). Retrieved January 23, 2026, from [Link]
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Infrared Spectroscopy - CDN. (n.d.). Retrieved January 23, 2026, from [Link]
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The 19F Nuclear Magnetic Resonance Spectra of Octahedral Fluorothiocyanato-N- and Fluorocyanato-N-Titanates(IV) - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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High-field NMR spectroscopy and FTICR mass spectrometry - BG. (n.d.). Retrieved January 23, 2026, from [Link]
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29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved January 23, 2026, from [Link]
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Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY - —To extract 1D 19F NMR spectrum of each compound - JEOL. (n.d.). Retrieved January 23, 2026, from [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (n.d.). Retrieved January 23, 2026, from [Link]
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1-Octanol | C8H18O | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 23, 2026, from [Link]
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4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved January 23, 2026, from [Link]
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The Trifluoromethyl Group: A Keystone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group represents a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate a spectrum of molecular properties critical for therapeutic efficacy. This guide provides a comprehensive exploration of the multifaceted role of the CF3 group in drug design. We will delve into its profound influence on lipophilicity, electronic character, metabolic stability, and molecular conformation. Through a synthesis of established principles, quantitative data, and field-proven experimental methodologies, this document serves as an essential resource for professionals engaged in the intricate process of drug discovery and development.
The Strategic Imperative of Trifluoromethylation in Drug Discovery
The journey of a potential drug candidate from a mere bioactive "hit" to a marketable therapeutic is fraught with challenges, many of which are rooted in suboptimal physicochemical and pharmacokinetic properties. The introduction of a trifluoromethyl group is a frequently employed strategy to overcome these hurdles.[1] Its unique combination of high electronegativity, steric bulk, and metabolic resilience makes it an invaluable substituent for fine-tuning molecular characteristics.[2] The prevalence of CF3-containing pharmaceuticals on the market, including blockbuster drugs like fluoxetine (Prozac) and celecoxib (Celebrex), stands as a testament to its transformative impact.[3]
This guide will dissect the fundamental contributions of the trifluoromethyl group, providing not just a theoretical framework but also practical, actionable insights for the laboratory.
Modulation of Physicochemical Properties: A Quantitative Perspective
The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can dramatically alter a molecule's behavior in a biological system. These changes are not merely qualitative; they can be quantified and, therefore, strategically manipulated.
Lipophilicity: A Double-Edged Sword
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and moderately more so than a methyl group. This is quantitatively represented by the Hansch lipophilicity parameter (π), which is a measure of the contribution of a substituent to the logP of a parent compound.
| Substituent | Hansch π Value |
| -H | 0.00 |
| -CH3 | +0.52[4] |
| -CF3 | +0.88 [2][3] |
| -Cl | +0.71 |
| -Br | +0.86 |
| -I | +1.12 |
| -OCF3 | +1.04[5] |
Table 1: Comparative Hansch π values for common substituents.
This enhanced lipophilicity can improve membrane permeability, facilitating passage across biological barriers such as the blood-brain barrier.[2] However, it is crucial to note that the impact of trifluorination on lipophilicity is context-dependent. For instance, in aliphatic alcohols, the lipophilicity enhancement is most pronounced when the CF3 group is in the alpha-position, with the effect diminishing at more distant positions.[6]
Electronic Effects: Modulating Acidity and Basicity
The strong electron-withdrawing nature of the trifluoromethyl group, a consequence of the high electronegativity of fluorine atoms, profoundly influences the electronic distribution within a molecule.[3] This has significant implications for the acidity and basicity of nearby functional groups, which in turn affects ionization at physiological pH and potential interactions with biological targets.
A prime example is the effect on the pKa of amines. The introduction of a CF3 group can significantly decrease the pKa of an amine, making it less basic. This can be advantageous in drug design, for instance, by reducing unwanted interactions or improving oral bioavailability. A study on substituted prolines demonstrated a dramatic reduction in the pKa of the amino group upon trifluoromethylation.[7]
| Proline Derivative | pKa of Ammonium Group |
| Proline | 10.68 |
| 2-t-CF3-Proline | 6.07 |
| 3-t-CF3-Proline | 8.56 |
| 4-c-CF3-Proline | 8.46 |
| 5-c-CF3-Proline | 5.80 |
| 2-t-CH3-Proline | 10.94 |
Table 2: The effect of trifluoromethyl and methyl substitution on the pKa of the ammonium group in proline.[7]
This strong inductive effect can also enhance the acidity of carboxylic acids and phenols.[3]
Enhancing Metabolic Stability: A Shield Against Biotransformation
A major challenge in drug development is overcoming rapid metabolic degradation, which can lead to a short half-life and low bioavailability. The trifluoromethyl group is exceptionally robust and serves as a metabolic shield.[2][5]
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[2][3] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[5] By replacing a metabolically labile methyl or methylene group with a CF3 group, medicinal chemists can block a "metabolic hotspot" and significantly prolong the in vivo lifetime of a drug.[5]
Conformational Control and Bioisosterism
The trifluoromethyl group is larger than a hydrogen atom but has a similar van der Waals radius to a chlorine atom, making it a useful bioisostere for chlorine.[3][5] More commonly, it is considered a bioisostere for a methyl group, although it is bulkier.[3] This steric difference can be strategically employed to influence the conformation of a molecule, potentially locking it into a bioactive conformation that enhances binding to its target receptor.
X-ray crystallography studies have provided valuable insights into the conformational preferences imparted by the CF3 group.[8][9][10] For instance, the rotational barrier of a CF3 group can be influenced by its intramolecular and intermolecular environment, which can have implications for its interaction with a binding pocket.[8]
Experimental Protocols
Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method
This protocol outlines the classical and most reliable method for the direct measurement of the n-octanol/water partition coefficient.[11][12]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol. The volume ratio of the two phases should be recorded.
-
Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-24 hours) to ensure complete partitioning equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the test compound in each phase using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[2][13][14]
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Positive control compounds (e.g., dextromethorphan, midazolam)[13]
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS for analysis
Procedure:
-
Microsome Preparation: Thaw the human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 1 mg/mL) in phosphate buffer.[2]
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the diluted microsomes and the test compound (at a final concentration typically around 1 µM).[13]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a sufficient volume of cold acetonitrile.[13]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualizations
Diagram 1: Impact of Trifluoromethyl Group on Molecular Properties
A schematic workflow of an in vitro metabolic stability assay using human liver microsomes.
Conclusion
The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that, when wielded with expertise, can profoundly enhance the druglike properties of a molecule. Its ability to modulate lipophilicity, alter electronic characteristics, and confer metabolic stability makes it an indispensable component of the medicinal chemist's arsenal. A thorough understanding of its properties and the availability of robust experimental protocols to assess its impact are paramount for the successful design and development of novel therapeutics. This guide has provided a foundational overview of these aspects, intended to empower researchers and scientists in their quest for new and improved medicines.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. ResearchGate. [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate. [Link]
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Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]
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A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. [Link]
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Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3. PubMed Central. [Link]
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CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
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State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry. [Link]
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Structure-Activity Modeling - QSAR. BigChem. [Link]
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Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]
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Mechanochemical Synthesis of Fluorinated Imines. MDPI. [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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A Senior Application Scientist's Guide to the Solubility of 1,1,1-Trifluoro-2-octanol in Organic and Fluorous Solvents
Introduction: Bridging the Solubility Gap with Fluorinated Alcohols
In the landscape of modern drug development and specialty chemical synthesis, understanding and manipulating the solubility of complex molecules is paramount. 1,1,1-Trifluoro-2-octanol (TF-Oct), with its unique molecular architecture combining a lipophilic octyl chain, a polar hydroxyl group, and a highly electronegative trifluoromethyl group, presents a fascinating case study in solubility. This molecule stands at the crossroads of traditional organic chemistry and the burgeoning field of fluorous chemistry.
The term "fluorous" describes a third phase, distinct from both aqueous and organic phases, characterized by high fluorine content.[1][2] Highly fluorinated compounds tend to be soluble in fluorous solvents (like perfluorohexane) while being immiscible in many common organic solvents.[1] This property is the foundation of fluorous biphase systems (FBS), which offer elegant solutions for catalyst and product separation, aligning with the principles of Green Chemistry.[1][3]
This compound is an amphiphilic molecule. The octanol backbone provides significant hydrocarbon character, suggesting miscibility with non-polar organic solvents. However, the trifluoromethyl group imparts a "fluorophilic" character, while the secondary alcohol provides a site for strong hydrogen bonding. This guide provides an in-depth technical exploration of the solubility of TF-Oct, offering both predictive insights based on physicochemical principles and robust experimental protocols for empirical determination. This knowledge is critical for researchers designing biphasic reaction systems, developing novel extraction protocols, or formulating advanced materials where precise solubility is a key performance metric.
Physicochemical Properties and Predicted Solubility Profile
Direct, quantitative solubility data for this compound is not extensively reported in publicly accessible literature. However, by analyzing its molecular structure and the fundamental principles of intermolecular forces, we can construct a highly reliable predictive solubility profile. The key to understanding its behavior lies in the interplay between its three distinct functional regions: the hydrocarbon tail, the trifluoromethyl head, and the hydroxyl group.
-
Hydrocarbon Tail (C6H13-): This lipophilic chain favors interactions via London dispersion forces, promoting solubility in non-polar organic solvents like hexane and toluene.
-
Hydroxyl Group (-OH): This polar group is a strong hydrogen bond donor and acceptor. This feature enhances solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., THF, acetone).[4]
-
Trifluoromethyl Group (CF3-): This group creates a region of high electron density and is responsible for the molecule's "fluorophilicity." It is lipophobic, meaning it repels hydrocarbon regions, but interacts favorably with the highly non-polar, yet polarizable, environment of a fluorous solvent.[5]
Based on these characteristics, the following table summarizes the expected solubility of this compound in a range of representative solvents at standard temperature and pressure.
| Solvent Class | Representative Solvent | Chemical Formula | Predicted Solubility of this compound | Rationale for Prediction |
| Fluorous | Perfluorohexane (FC-72) | C₆F₁₄ | High | Strong "like-dissolves-like" interaction between the CF₃ group of the solute and the perfluorinated solvent. |
| Perfluoromethylcyclohexane | C₇F₁₄ | High | Similar to perfluorohexane, provides a highly fluorinated environment favorable for the fluorophilic part of the molecule. | |
| Non-Polar Organic | n-Hexane | C₆H₁₄ | Moderate to Low | The lipophilic octyl tail promotes solubility, but the polar hydroxyl and highly polar CF₃ groups are disfavored, likely leading to limited miscibility. |
| Toluene | C₇H₈ | Moderate | The aromatic ring of toluene can interact favorably with the hydrocarbon chain, but the polarity mismatch with the fluorinated and hydroxyl ends persists. | |
| Polar Aprotic Organic | Tetrahydrofuran (THF) | C₄H₈O | High | THF is a good hydrogen bond acceptor, readily interacting with the solute's hydroxyl group. It can also solvate the hydrocarbon portion effectively. |
| Acetone | C₃H₆O | High | Similar to THF, the carbonyl oxygen is a strong hydrogen bond acceptor, leading to favorable interactions with the alcohol. | |
| Polar Protic Organic | Methanol | CH₃OH | High | "Like-dissolves-like" principle applies strongly here. Both solute and solvent are alcohols capable of extensive hydrogen bonding. |
| Ethanol | C₂H₅OH | High | Similar to methanol, strong hydrogen bonding interactions are expected to dominate, leading to high solubility. |
Intermolecular Forces Governing Solubility
The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key interactions at play when TF-Oct is introduced into an organic versus a fluorous solvent.
Caption: Key intermolecular forces driving the solubility of this compound.
Experimental Protocol: A Self-Validating Approach to Solubility and Partitioning Determination
For researchers requiring precise, quantitative data, direct experimental measurement is essential. The following protocol combines a qualitative miscibility assessment with a quantitative determination of the partition coefficient (P), a direct measure of a solute's preference for one solvent over another in a biphasic system.[6] This approach provides a self-validating system: the quantitative results should align with the initial qualitative observations.
Part 1: Qualitative Miscibility Assessment
This initial step provides a rapid, visual determination of whether TF-Oct is miscible, partially miscible, or immiscible with a given solvent.[7]
Causality: A quick visual test prevents wasted time and resources on full quantitative analysis for completely immiscible systems and helps inform the concentration ranges for Part 2.
Methodology:
-
Preparation: Dispense 2.0 mL of the test solvent (e.g., toluene) into a clear, 5 mL glass vial with a screw cap.
-
Addition of Solute: Add 2.0 mL of this compound to the same vial.
-
Equilibration: Cap the vial securely and vortex vigorously for 60 seconds. Allow the vial to stand undisturbed at a controlled temperature (e.g., 25°C) for 30 minutes.
-
Visual Inspection: Observe the vial against a well-lit background.
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid phases with a clear interface are visible.
-
Partially Miscible: The solution appears cloudy, or a single phase is present but in a volume less than the sum of the initial volumes, indicating some mutual dissolution.[7]
-
Part 2: Quantitative Partition Coefficient (P) Determination via the Shake-Flask Method
This procedure, adapted from the OECD Guideline 105 and standard analytical practices, quantifies the distribution of TF-Oct between an organic and a fluorous solvent.[8] The partition coefficient is defined as the ratio of the concentration of the solute in the fluorous phase to its concentration in the organic phase at equilibrium.
Causality: The shake-flask method is a globally recognized standard for determining partitioning behavior. Using a known concentration of an internal standard (IS) in each sample allows for precise quantification via Gas Chromatography (GC), correcting for any variations in injection volume or detector response.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., toluene) at a concentration of approximately 10 mg/mL. The concentration should not exceed 70% of its estimated solubility.
-
Prepare a stock solution of a suitable internal standard (IS) in the same organic solvent. The IS should be a compound that is soluble in both phases but has a different retention time from TF-Oct in the GC analysis (e.g., 1,1,1-Trifluoro-2-iodoethane).
-
-
Equilibration of Phases:
-
In a 50 mL separatory funnel, combine 10 mL of the organic solvent and 10 mL of the fluorous solvent (e.g., perfluorohexane).
-
Add a precisely known volume (e.g., 1.0 mL) of the TF-Oct stock solution and a precisely known volume (e.g., 0.5 mL) of the IS stock solution.
-
Stopper the funnel and shake vigorously for 2 minutes. Periodically vent the funnel to release any pressure buildup.
-
Allow the funnel to stand in a temperature-controlled environment until the two phases have completely separated. Fluorous solvents are typically denser and will form the bottom layer.[5]
-
-
Sampling:
-
Carefully drain the lower (fluorous) phase into a clean, labeled GC vial.
-
Drain the upper (organic) phase into a second clean, labeled GC vial. Take care to avoid any contamination from the interface.
-
-
Analysis by Gas Chromatography (GC):
-
Analyze aliquots from both the organic and fluorous phases by GC. A Flame Ionization Detector (FID) is typically suitable for this analysis.
-
The GC method should be optimized to achieve baseline separation of the solvent, the internal standard, and this compound.
-
-
Calculation:
-
For each phase, determine the peak area of this compound (Area_solute) and the internal standard (Area_IS).
-
Calculate the concentration of the solute in each phase using the following relationship, derived from a pre-established calibration curve:
-
Concentration = (Area_solute / Area_IS) * Concentration_IS
-
-
Calculate the partition coefficient (P):
-
P = Concentration_fluorous / Concentration_organic
-
-
Trustworthiness and Self-Validation: The protocol is self-validating. A high partition coefficient (P >> 1) indicates a strong preference for the fluorous phase, which should correlate with observations of high solubility in the fluorous solvent and potentially low miscibility in the organic solvent from Part 1. Conversely, a low partition coefficient (P << 1) indicates a preference for the organic phase. The use of a calibrated internal standard ensures the accuracy and reproducibility of the quantitative measurements.
Conclusion and Future Outlook
This compound embodies the principles of both hydrocarbon and fluorous chemistry. Its solubility is not a simple binary question but rather a spectrum of behaviors dictated by the specific intermolecular forces it can establish with a given solvent. While it is predicted to be highly soluble in both polar organic solvents (via hydrogen bonding) and fluorous solvents (via fluorophilic interactions), its miscibility with non-polar organic solvents is likely to be more limited.
The dual-mode solubility of TF-Oct opens up intriguing possibilities in catalysis, separations, and materials science. For instance, it could act as a phase-transfer catalyst or a bridging solvent to bring organic and fluorous reagents into a single, homogeneous phase for reaction, with the phases separating upon a change in temperature.[5] The experimental protocols detailed herein provide a reliable framework for researchers to quantify these properties, enabling the rational design of next-generation chemical systems. As the demand for more efficient and sustainable chemical processes grows, a deep understanding of molecules like this compound will be indispensable.
References
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Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis, 2007(19), 2925–2943. [Link]
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Gladysz, J. A., Emnet, C., & Rábai, J. (2004). Partition Coefficients Involving Fluorous Solvents. In Handbook of Fluorous Chemistry (pp. 56-71). Wiley-VCH. [Link]
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Jiang, H., et al. (2006). New fluorous/organic biphasic systems achieved by solvent tuning. Tetrahedron, 62(32), 7699-7707. [Link]
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Wikipedia contributors. (2023, December 2). Fluorous chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
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Amerigo Scientific. (n.d.). (2R)-1,1,1-Trifluoro-2-Octanol. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. Retrieved from [Link]
-
Andersen, O. S., et al. (2014). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 107(10), 2341-2346. [Link]
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Deakyne, C. A. (2009). Chapter 7: Fluorous Solvents and Related Systems. In Green Chemistry (pp. 191-220). Royal Society of Chemistry. [Link]
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Collet, F., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Communications, 52(14), 2839-2851. [Link]
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Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18(3), 1111-1229. [Link]
-
NIST. (n.d.). Toluene with Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
ASTM International. (2010). Standard Test Method for Solubility of Fixed Gases in Liquids (Withdrawn 2010) (Standard No. D2780-92(2007)). [Link]
-
ASTM International. (2020). Standard Test Method for Estimation of Solubility of Gases in Petroleum Liquids (Standard No. D2779-92(2020)). [Link]
-
F2 Chemicals Ltd. (n.d.). Technical Article - Dissolving gases in FLUTEC™ liquids. Retrieved from [Link]
-
Linclau, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Chemistry – A European Journal, 26(42), 9379-9385. [Link]
-
Mobley, D. L., et al. (2017). Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water. Journal of Chemical Theory and Computation, 13(8), 4034-4048. [Link]
-
Stasyuk, A. J., et al. (2019). Calculating the Partition Coefficients of Organic Solvents in Octanol/Water and Octanol/Air. Journal of Chemical Information and Modeling, 59(6), 2868-2875. [Link]
-
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of 1,1,1-Trifluoro-2-octanol
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic properties of 1,1,1-Trifluoro-2-octanol, a compound of significant interest in the fields of materials science and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative and predictive approach. We will leverage established data for the analogous non-fluorinated compound, 2-octanol, and critically evaluate the known effects of trifluoromethyl substitution on the physicochemical properties of alcohols. Furthermore, this guide outlines robust experimental and computational methodologies for the precise determination of key thermodynamic parameters, including vapor pressure, enthalpy of vaporization, heat capacity, and density. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by providing a foundational understanding and a practical framework for the characterization of this compound and similar fluorinated compounds.
Introduction: The Significance of Fluorination in Molecular Design
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[1] this compound, which combines a lipophilic octyl chain with a polar hydroxyl group and an electron-withdrawing trifluoromethyl group, presents a unique molecular architecture. Understanding its thermodynamic properties is crucial for predicting its behavior in various applications, from its potential as a solvent to its interactions within biological systems.
Given the nascent stage of research into this compound, this guide will establish a baseline by examining the known thermodynamic properties of its non-fluorinated counterpart, 2-octanol. We will then systematically dissect the anticipated impact of the trifluoromethyl group on these properties, drawing upon established principles of physical organic chemistry.
A Comparative Analysis: 2-Octanol as a Baseline
To appreciate the thermodynamic contributions of the trifluoromethyl group, it is instructive to first consider the properties of 2-octanol. As a secondary alcohol, 2-octanol is a colorless, oily liquid with a characteristic odor.[2] Its key thermodynamic properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [3] |
| Boiling Point | 178.5 °C (451.6 K) | [4] |
| Melting Point | -38 °C (235 K) | [5] |
| Density (at 20°C) | 0.819 g/cm³ | [5] |
| Vapor Pressure (at 25°C) | 0.24 mmHg | [2] |
| Enthalpy of Vaporization (at boiling point) | 44.4 kJ/mol | [2] |
| Liquid Heat Capacity (at 298.5 K) | 330.1 J/(mol·K) | [4] |
These values reflect the intermolecular forces present in 2-octanol, primarily hydrogen bonding via the hydroxyl group and van der Waals interactions along the alkyl chain.
The Influence of the Trifluoromethyl Group: Predicted Thermodynamic Profile of this compound
The substitution of a methyl group with a trifluoromethyl group at the C1 position is expected to significantly alter the thermodynamic properties of the molecule. The strong electron-withdrawing nature and steric bulk of the CF3 group are key factors in these modifications.[6]
| Property | Predicted Trend for this compound (compared to 2-octanol) | Rationale |
| Boiling Point | Lower | The trifluoromethyl group is a poor hydrogen bond acceptor and can disrupt the hydrogen-bonding network that is prominent in 2-octanol. This weakening of intermolecular forces leads to a lower boiling point. |
| Vapor Pressure | Higher | A lower boiling point corresponds to a higher vapor pressure at a given temperature, as less energy is required for molecules to escape into the vapor phase. |
| Enthalpy of Vaporization | Lower | The enthalpy of vaporization is a direct measure of the energy required to overcome intermolecular forces. The disruption of hydrogen bonding by the CF3 group will likely result in a lower enthalpy of vaporization compared to 2-octanol. |
| Density | Higher | The fluorine atoms are significantly more massive than hydrogen atoms. The replacement of three hydrogen atoms with three fluorine atoms will lead to a substantial increase in the molecular weight and, consequently, the density of the liquid. |
| Liquid Heat Capacity | Similar or Slightly Higher | The heat capacity is related to the number of vibrational modes in the molecule. The C-F bonds will introduce new vibrational modes, which could lead to a slightly higher heat capacity. However, changes in intermolecular interactions can also play a role, making the overall effect less straightforward to predict without experimental data. |
Based on these trends, we can provide estimated values for the thermodynamic properties of this compound:
| Property | Estimated Value for this compound |
| Molecular Weight | 184.17 g/mol |
| Boiling Point | 160-170 °C |
| Density (at 20°C) | ~1.1-1.2 g/cm³ |
| Vapor Pressure (at 25°C) | > 0.24 mmHg |
| Enthalpy of Vaporization | < 44.4 kJ/mol |
| Liquid Heat Capacity | ~330-350 J/(mol·K) |
Disclaimer: These values are estimations based on chemical principles and data from analogous compounds. Experimental verification is necessary for precise determination.
Methodologies for Thermodynamic Property Determination
To obtain accurate and reliable thermodynamic data for this compound, a combination of experimental measurements and computational modeling is recommended.
Experimental Protocols
The following sections detail the step-by-step methodologies for the experimental determination of key thermodynamic properties.
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.[2]
Protocol:
-
Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent and dry it completely. Determine the mass of the empty, dry pycnometer using an analytical balance. Calibrate the pycnometer by filling it with deionized water of a known temperature and density to determine its exact volume.
-
Sample Preparation: Ensure the this compound sample is degassed to remove any dissolved air.
-
Measurement: Fill the pycnometer with the this compound sample at a controlled temperature. Insert the stopper, allowing excess liquid to escape through the capillary. Carefully dry the exterior of the pycnometer.
-
Weighing: Measure the mass of the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.
The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.[7]
Protocol:
-
Apparatus Setup: The apparatus consists of a sample container connected to a pressure transducer and a vacuum system. The entire setup is placed in a thermostat-controlled bath for precise temperature regulation.
-
Sample Degassing: A small amount of the this compound is introduced into the sample container. The sample is then thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.
-
Equilibration: The temperature of the thermostat bath is set to the desired value. The system is allowed to reach thermal and phase equilibrium, at which point the vapor pressure becomes constant.
-
Data Acquisition: The equilibrium vapor pressure is recorded from the pressure transducer.
-
Temperature Variation: The temperature is systematically varied, and the corresponding equilibrium vapor pressure is measured at each temperature point to obtain the vapor pressure curve.
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions.[8]
Protocol for Heat Capacity:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Baseline Measurement: Run a baseline scan with an empty sample pan.
-
Standard Measurement: Run a scan with a sapphire standard of known mass and heat capacity.
-
Sample Measurement: Accurately weigh a sample of this compound into a hermetically sealed aluminum pan. Run the sample through the same temperature program as the baseline and standard.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the sapphire standard at each temperature.[4]
Protocol for Enthalpy of Vaporization:
-
Sample Preparation: Place a small, accurately weighed amount of this compound in a DSC pan with a pinhole lid.
-
Measurement: Heat the sample at a constant rate through its boiling point. The instrument will record an endothermic peak corresponding to the vaporization of the sample.
-
Data Analysis: The area under the endothermic peak is directly proportional to the enthalpy of vaporization.
Computational Approaches
In the absence of experimental data, computational methods provide a powerful means of predicting thermodynamic properties.
Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[3] These methods are computationally inexpensive and can provide rapid estimations.[3] The accuracy of these methods depends on the availability of parameters for the specific functional groups present in the molecule.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] From the calculated electronic structure, various thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived.[10] DFT calculations can provide a more fundamental and often more accurate prediction of thermodynamic properties compared to group contribution methods, although they are more computationally intensive.
Conclusion
While direct experimental data for the thermodynamic properties of this compound are not yet widely available, a robust understanding of its likely behavior can be formulated through a combination of comparative analysis with its non-fluorinated analog, 2-octanol, and an appreciation for the well-documented effects of trifluorination. The methodologies outlined in this guide provide a clear pathway for the precise experimental determination and computational prediction of its key thermodynamic parameters. Such data are indispensable for the rational design and application of this and other novel fluorinated compounds in the pharmaceutical and materials science industries.
References
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Chemeo. (n.d.). Chemical Properties of 2-Octanol (CAS 123-96-6). Retrieved January 23, 2026, from [Link].
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Taylor & Francis Online. (2023). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. Retrieved January 23, 2026, from [Link].
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Pobel. (2026, January 13). How to Measure and Calculate Density with a Pycnometer. Retrieved January 23, 2026, from [Link].
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Sosnovskikh, V. Y., & Usachev, B. I. (2019). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 24(15), 2793. [Link].
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NIH. (2015). Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition. Retrieved January 23, 2026, from [Link].
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 23, 2026, from [Link].
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An In-depth Technical Guide to the Octanol-Water Partition Coefficient (LogP) of 1,1,1-Trifluoro-2-octanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in the fields of medicinal chemistry, pharmacology, and environmental science. It provides a quantitative measure of a molecule's lipophilicity, which profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide offers a comprehensive exploration of the LogP of 1,1,1-Trifluoro-2-octanol, a fluorinated alcohol of interest in various chemical and pharmaceutical applications. The guide delves into the theoretical underpinnings of LogP, details established experimental methodologies for its determination, and presents computationally predicted values for the target molecule. Furthermore, it discusses the structural implications of trifluorination on the lipophilicity of long-chain alcohols, providing valuable insights for researchers engaged in the design and development of novel chemical entities.
Introduction: The Significance of Lipophilicity and the Octanol-Water Partition Coefficient (LogP)
The journey of a drug from administration to its therapeutic target is a complex odyssey governed by a multitude of physicochemical properties. Among these, lipophilicity, or the affinity of a molecule for a lipid-rich environment, stands as a paramount determinant of its pharmacokinetic and pharmacodynamic behavior.[1] The most widely accepted measure of lipophilicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, LogP. This dimensionless value represents the ratio of the concentration of a neutral compound in the octanol phase to its concentration in the aqueous phase at equilibrium.
A molecule's LogP value offers profound insights into its potential biological activity. For instance, orally administered drugs must possess a delicate balance of hydrophilicity and lipophilicity to first dissolve in the aqueous environment of the gastrointestinal tract and then permeate the lipid-rich cell membranes of the intestinal epithelium.[1] The well-known "Rule of Five," a set of guidelines for predicting the oral bioavailability of a drug candidate, stipulates an optimal LogP range of 0 to 5.[2]
The introduction of fluorine atoms into organic molecules has become a powerful strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and, notably, lipophilicity.[3] The unique electronic properties of fluorine can significantly alter the LogP of a parent molecule, often in a non-intuitive manner. This guide focuses on this compound, a molecule that combines a long alkyl chain, predisposing it to lipophilicity, with a highly electronegative trifluoromethyl group, which can influence its partitioning behavior in complex ways. Understanding the LogP of this and similar fluorinated compounds is crucial for the rational design of new drugs and other functional molecules.
Theoretical Framework: Understanding the Partition Coefficient
The octanol-water partition coefficient is a direct measure of the differential solubility of a compound in a biphasic system of n-octanol and water. This system is widely accepted as a reliable mimic of the partitioning of a substance between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes.[2] The partition coefficient, P, is defined as:
P = [Compound]octanol / [Compound]water
where [Compound]octanol and [Compound]water are the molar concentrations of the compound in the n-octanol and water phases, respectively, at equilibrium. Due to the wide range of P values, it is more convenient to express it on a logarithmic scale:
LogP = log10(P)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a higher affinity for the aqueous phase (hydrophilic). A LogP of 0 suggests equal partitioning between the two phases.[1]
It is important to distinguish LogP from the distribution coefficient, LogD. While LogP describes the partitioning of the neutral form of a molecule, LogD takes into account all ionized and neutral species at a specific pH. For non-ionizable compounds like this compound, LogP and LogD are effectively the same. However, for ionizable molecules, LogD is a more physiologically relevant parameter.[4]
Methodologies for LogP Determination
The determination of LogP can be approached through both experimental and computational methods. Each approach offers distinct advantages and is suited to different stages of the research and development process.
Experimental Determination of LogP
Direct experimental measurement remains the gold standard for determining the LogP of a compound. The two most widely recognized methods are the shake-flask method and the high-performance liquid chromatography (HPLC) method, both of which are standardized by the Organisation for Economic Co-operation and Development (OECD).
The shake-flask method is the traditional and most direct way to measure LogP. It is applicable for LogP values in the range of -2 to 4.[5]
Experimental Protocol:
-
Preparation of Solvents: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to disengage completely.
-
Preparation of the Test Solution: A known amount of the test substance (e.g., this compound) is dissolved in one of the phases, typically the one in which it is more soluble. The concentration should be kept low to avoid the formation of micelles or other aggregates.
-
Partitioning: A precisely measured volume of the test solution is placed in a suitable vessel (e.g., a separatory funnel), and a known volume of the other phase is added.
-
Equilibration: The vessel is shaken vigorously for a predetermined period to ensure that equilibrium is reached. The mixture is then centrifuged to achieve a clean separation of the two phases.
-
Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated using the formula: LogP = log10 (Coctanol / Cwater).
Self-Validation: The experiment should be repeated with different initial concentrations of the test substance and varying phase volume ratios to ensure the consistency and reliability of the obtained LogP value.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for the OECD 107 Shake-Flask Method.
The HPLC method is a faster, indirect method for LogP determination, suitable for values in the range of 0 to 6.[5] It relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its LogP.
Experimental Protocol:
-
System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: A series of standard compounds with accurately known LogP values are injected into the HPLC system, and their retention times (tR) are recorded.
-
Determination of Dead Time: The column dead time (t0), the time it takes for an unretained compound to pass through the column, is determined by injecting a non-retained substance.
-
Calculation of Capacity Factor: The capacity factor (k) for each standard is calculated using the formula: k = (tR - t0) / t0.
-
Creation of Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear relationship is expected.
-
Analysis of Test Substance: The test substance, this compound, is injected into the HPLC system under the same conditions, and its retention time is measured.
-
LogP Determination: The capacity factor for the test substance is calculated, and its LogP value is determined by interpolation from the calibration curve.
Self-Validation: The calibration curve should have a high correlation coefficient (R2 > 0.95), and the analysis should be repeated to ensure the reproducibility of the retention time.
Diagram of the HPLC Method Workflow:
Caption: Workflow for the OECD 117 HPLC Method.
Computational Prediction of LogP
In the early stages of drug discovery and for high-throughput screening, computational prediction of LogP is an invaluable tool.[1] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.
-
Atom-based methods , such as the one implemented in ALOGP, calculate LogP by summing the contributions of individual atoms.[6]
-
Fragment-based methods , like that used by Molinspiration, dissect the molecule into a set of fragments and sum their known lipophilicity contributions.[7]
-
Property-based methods utilize molecular properties, such as solvent-accessible surface area, to predict LogP.
For this guide, the LogP of this compound was predicted using two well-established online platforms: the Virtual Computational Chemistry Laboratory's ALOGPS 2.1 and Molinspiration Cheminformatics. The SMILES string for this compound, CCCCCCC(C(F)(F)F)O, was used as the input for these predictions.
Results and Discussion: The LogP of this compound
Predicted LogP Values
The computationally predicted LogP values for this compound from two different platforms are presented in the table below.
| Prediction Method/Platform | Predicted LogP Value |
| ALOGPS 2.1 | 3.35 |
| Molinspiration | 3.05 |
The predicted values from both methods are in close agreement, suggesting a LogP for this compound of approximately 3.05 to 3.35 . This places the compound within the desirable range for potential drug candidates according to the Rule of Five.[2]
The Impact of Trifluorination on Lipophilicity
The introduction of a trifluoromethyl (CF3) group has a complex effect on the lipophilicity of a molecule. While fluorine is the most electronegative element, leading to a highly polarized C-F bond, the overall effect on LogP is not always straightforward. In the case of this compound, the CF3 group replaces a methyl (CH3) group at the 1-position of 2-octanol.
The LogP of the parent alcohol, 2-octanol, is approximately 2.7. The predicted LogP of the trifluorinated analogue is higher, indicating an increase in lipophilicity. This may seem counterintuitive given the high polarity of the C-F bonds. However, several factors contribute to this observation:
-
Increased Molecular Surface Area: The fluorine atoms are larger than hydrogen atoms, leading to an overall increase in the nonpolar surface area of the molecule, which can enhance hydrophobic interactions.
-
Reduced Hydrogen Bond Donating Capacity: The strong electron-withdrawing effect of the trifluoromethyl group can reduce the hydrogen bond donating ability of the adjacent hydroxyl group, thereby decreasing its interaction with water and favoring partitioning into the octanol phase.
-
Hydrophobic Nature of Fluorine: In certain molecular contexts, fluorine atoms can exhibit "hydrophobic" characteristics, contributing positively to the LogP.
The increase in lipophilicity upon trifluorination is a well-documented phenomenon in medicinal chemistry and is often exploited to enhance the membrane permeability of drug candidates.[3]
Practical Implications in Drug Development
A predicted LogP in the range of 3.05 to 3.35 for this compound has several important implications for its potential use in drug development:
-
Good Membrane Permeability: This LogP value suggests that the compound is likely to have good passive diffusion across biological membranes, a prerequisite for oral bioavailability and distribution to target tissues.
-
Potential for CNS Penetration: While a LogP of around 2 is often cited as optimal for central nervous system (CNS) penetration, a value in the low 3s does not preclude it. Further studies would be required to assess its ability to cross the blood-brain barrier.
-
Favorable ADME Profile: The lipophilicity of a compound influences its binding to plasma proteins, its volume of distribution, and its susceptibility to metabolism by cytochrome P450 enzymes. A moderate LogP, as predicted for this compound, is often associated with a more favorable overall ADME profile.
-
Risk of Non-specific Binding: Higher lipophilicity can sometimes lead to increased non-specific binding to proteins and other biological macromolecules, which can reduce the free concentration of the drug available to interact with its target.
Conclusion
This technical guide has provided a comprehensive overview of the octanol-water partition coefficient (LogP) of this compound. Through the use of established computational prediction models, the LogP of this fluorinated alcohol is estimated to be in the range of 3.05 to 3.35. This value suggests that the compound possesses a favorable level of lipophilicity for potential pharmaceutical applications. The guide has also detailed the standard experimental methodologies for LogP determination, providing a framework for the empirical validation of these computational predictions. The discussion on the impact of trifluorination highlights the nuanced effects of this common chemical modification on the physicochemical properties of organic molecules. For researchers in drug discovery and development, a thorough understanding of LogP, as exemplified by the case of this compound, is indispensable for the design of new chemical entities with optimized pharmacokinetic and pharmacodynamic properties.
References
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
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Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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Chiral Fluorinated Alcohols: Strategic Building Blocks in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the diverse array of fluorinated motifs, chiral fluorinated alcohols have emerged as particularly versatile and valuable building blocks. Their unique stereoelectronic properties can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa. This guide provides an in-depth exploration of the synthesis, properties, and applications of chiral fluorinated alcohols, offering field-proven insights and detailed methodologies for researchers and scientists in drug development. We will delve into the causality behind experimental choices in their asymmetric synthesis and highlight their transformative potential in creating next-generation therapeutics.
The Fluorine Advantage: Why Chiral Fluorinated Alcohols Matter
The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its properties.[1] When this fluorine atom is positioned on or adjacent to a stereocenter, particularly within an alcohol moiety, a unique combination of effects comes into play. Chiral building blocks are fundamental in drug design, as they allow for precise control over the three-dimensional shape of a molecule, which is critical for its interaction with biological targets.[2] Using the correct enantiomer can enhance therapeutic efficacy and reduce off-target side effects.[2]
The presence of fluorine in a chiral alcohol can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[3]
-
Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the alcohol, influencing its hydrogen bonding capabilities and interactions with biological targets.[4]
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.
-
Fine-Tune Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5]
These properties make chiral fluorinated alcohols highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]
Asymmetric Synthesis of Chiral Fluorinated Alcohols: A Methodological Overview
Achieving high stereoselectivity in the synthesis of chiral fluorinated alcohols is a significant challenge due to the unique electronic effects of fluorine.[7] Several powerful strategies have been developed to address this, each with its own set of advantages and considerations.
Asymmetric Reduction of Fluorinated Ketones
One of the most direct and widely used methods for preparing chiral fluorinated alcohols is the asymmetric reduction of prochiral fluorinated ketones.[8][9] This approach relies on the use of chiral catalysts to control the facial selectivity of hydride delivery to the carbonyl group.
Key Methodologies:
-
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method, pioneered by Corey, Bakshi, and Shibata, utilizes a chiral oxazaborolidine catalyst to activate a borane reducing agent.[8] The catalyst coordinates to the carbonyl oxygen, directing the hydride attack to one face of the ketone. While highly effective for many ketones, the reduction of highly reactive trifluoromethyl ketones can sometimes result in lower enantioselectivity.[8]
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are highly efficient catalysts for the asymmetric hydrogenation of fluorinated ketones.[10] These methods often exhibit high turnover numbers and excellent enantioselectivities under mild reaction conditions. For instance, an iridium complex with an azabicyclo thiazole-phosphine ligand has been successfully used for the asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins.[11]
-
Biocatalytic Reduction: Enzymes, particularly ketoreductases, offer an environmentally benign and highly selective alternative for the reduction of fluorinated ketones.[12] These biocatalysts can operate under mild conditions and often display exquisite chemo-, regio-, and stereoselectivity. For example, reductive aminases have been shown to promiscuously reduce fluoroarylketones to the corresponding chiral alcohols with high conversion and enantiomeric excess.[13]
Experimental Workflow: Asymmetric Transfer Hydrogenation of a Trifluoromethyl Ketone
Caption: Workflow for asymmetric transfer hydrogenation.
Enzymatic and Chemoenzymatic Approaches
Biocatalysis offers a powerful and sustainable route to chiral fluorinated alcohols.[13] Enzymes can perform highly selective transformations that are often difficult to achieve with traditional chemical methods.
-
Kinetic Resolution: Lipases are commonly used to resolve racemic fluorinated alcohols through enantioselective acylation or deacylation.[14] This method separates the two enantiomers, providing access to one in high enantiomeric purity.
-
Reductive Aminases: As mentioned earlier, these enzymes can provide access to both chiral fluorinated amines and alcohols from prochiral ketones.[13] The promiscuous reductase activity allows for the synthesis of valuable building blocks from readily available starting materials.[13]
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals.[1] Chiral amines, phosphoric acids, and cinchona alkaloids have all been employed in the synthesis of chiral fluorinated compounds.[15][16]
-
Enamine Catalysis: Chiral secondary amines can react with fluorinated aldehydes or ketones to form chiral enamines, which then react with an electrophile. This strategy has been successfully applied to the enantioselective α-fluorination of aldehydes.[17]
-
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been used to catalyze the oxytrifluoromethylation of enamines, providing access to β-CF3 alcohols.[5]
Logical Relationship: Catalyst Choice and Stereochemical Outcome
Caption: Influence of chiral catalyst on stereoselectivity.
Physicochemical Properties and Their Impact on Drug Design
The unique properties of fluorinated alcohols make them highly valuable in medicinal chemistry.[4]
| Property | Influence of Fluorination | Implication in Drug Design |
| Acidity (pKa) | Increased acidity due to the inductive effect of fluorine. | Modulates hydrogen bonding interactions with target proteins. |
| Lipophilicity (logP) | Generally increases, but can be fine-tuned by the degree and position of fluorination. | Affects membrane permeability, solubility, and plasma protein binding. |
| Metabolic Stability | The C-F bond is resistant to cleavage by metabolic enzymes. | Increases drug half-life and bioavailability. |
| Conformation | Can induce specific conformational preferences through steric and electronic effects. | Influences binding to the active site of a target protein. |
Applications in Drug Development: Case Studies
The utility of chiral fluorinated alcohols as building blocks is evident in numerous approved drugs and clinical candidates.
-
Sofosbuvir: A key antiviral drug for the treatment of Hepatitis C, contains a fluorinated sugar moiety, which is a derivative of a chiral fluorinated alcohol.
-
Dexamethasone: A potent corticosteroid, incorporates a fluorine atom that enhances its anti-inflammatory activity.[5]
Challenges and Future Directions
Despite the significant progress in the synthesis of chiral fluorinated alcohols, several challenges remain.
-
Stereoselective Synthesis of Quaternary Centers: The construction of C(sp³)–F quaternary stereocenters remains a formidable synthetic challenge.[7]
-
Purification: The separation of enantiomers can be difficult and often requires specialized techniques like chiral HPLC or SFC.[7]
-
Cost and Scalability: Some asymmetric methods rely on expensive catalysts and reagents, which can be a barrier to large-scale synthesis.
Future research will likely focus on the development of more efficient, cost-effective, and sustainable methods for the synthesis of these valuable building blocks. The continued exploration of biocatalysis and organocatalysis holds great promise for advancing this field.
Conclusion
Chiral fluorinated alcohols are undeniably versatile and powerful building blocks in the arsenal of the medicinal chemist. Their unique ability to fine-tune the properties of drug candidates has solidified their importance in modern drug discovery. As synthetic methodologies continue to evolve, the accessibility and application of these valuable motifs will undoubtedly expand, paving the way for the development of safer and more effective medicines.
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]
-
Enzymatic synthesis of chiral alcohols using ketoreductases. ResearchGate. Available at: [Link]
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Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol. Chemical Science (RSC Publishing). Available at: [Link]
-
Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. PubMed. Available at: [Link]
-
Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. Available at: [Link]
-
Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Utilizing 1,1,1-Trifluoro-2-octanol as a Chiral Auxiliary
Introduction: The Strategic Advantage of Fluorinated Chiral Auxiliaries in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries are powerful tools in this endeavor, enabling the diastereoselective formation of new stereocenters.[1] An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to a substrate, provide high levels of stereocontrol in a variety of reactions, and be readily cleaved and recovered.[2]
This application note details the use of (R)- and (S)-1,1,1-Trifluoro-2-octanol, a fluorinated secondary alcohol, as a versatile chiral auxiliary. The introduction of a trifluoromethyl group imparts unique electronic and steric properties that can significantly influence the course of asymmetric transformations. The strong electron-withdrawing nature of the CF₃ group can enhance the acidity of adjacent protons and influence the chelating properties of intermediates, leading to highly organized transition states and, consequently, high levels of diastereoselectivity.
These notes are intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for the application of this powerful chiral auxiliary.
Part 1: Synthesis of Enantiopure 1,1,1-Trifluoro-2-octanol
The cornerstone of any chiral auxiliary-based strategy is the reliable and scalable synthesis of the auxiliary itself in high enantiopurity. For this compound, the most efficient and green approach is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluoro-2-octanone, using a biocatalytic system.
Protocol 1: Enantioselective Reduction of 1,1,1-Trifluoro-2-octanone via Enzymatic Reduction
This protocol is based on well-established procedures for the enzymatic reduction of fluorinated ketones, which consistently provide high enantiomeric excess (ee).[3][4] Ketoreductases (KREDs) are particularly effective for this transformation.
Workflow for Enzymatic Reduction:
Caption: Workflow for the enzymatic synthesis of enantiopure this compound.
Materials:
-
1,1,1-Trifluoro-2-octanone
-
Ketoreductase (KRED) with appropriate stereoselectivity (e.g., from Lactobacillus kefir for the (S)-enantiomer)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (0.1 M, pH 7.0).
-
To the buffer, add NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase.
-
Add the ketoreductase to the mixture and stir gently until fully dissolved.
-
Add 1,1,1-trifluoro-2-octanone to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 30°C) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the enantiopure this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Part 2: Diastereoselective Enolate Alkylation
The alkylation of enolates derived from esters of this compound provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The steric bulk of the octyl chain and the electronic influence of the trifluoromethyl group of the auxiliary are expected to effectively shield one face of the enolate, leading to high diastereoselectivity.[5]
Protocol 2: Asymmetric Alkylation of a Propionate Ester
This protocol outlines the diastereoselective alkylation of the propionate ester of (R)-1,1,1-trifluoro-2-octanol with benzyl bromide.
Reaction Scheme:
-
Esterification: (R)-1,1,1-Trifluoro-2-octanol is esterified with propionyl chloride.
-
Enolate Formation: The resulting ester is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral lithium enolate.
-
Alkylation: The enolate is then reacted with an electrophile (e.g., benzyl bromide).
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the α-substituted carboxylic acid.
Caption: Workflow for diastereoselective enolate alkylation.
Materials:
-
(R)-1,1,1-Trifluoro-2-octyl propionate
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Lithium hydroxide (LiOH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Enolate Formation:
-
To a solution of (R)-1,1,1-trifluoro-2-octyl propionate (1.0 equiv) in anhydrous THF at -78°C under an inert atmosphere, add LDA (1.1 equiv) dropwise.
-
Stir the solution at -78°C for 30 minutes.
-
-
Alkylation:
-
Add benzyl bromide (1.2 equiv) to the enolate solution at -78°C.
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the diastereomeric products by silica gel chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated ester in a mixture of THF and water.
-
Add LiOH (2.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with diethyl ether.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Expected Outcome: High diastereoselectivity is anticipated due to the steric hindrance provided by the auxiliary, favoring the approach of the electrophile from the less hindered face of the enolate.
Part 3: Diastereoselective Conjugate Addition
The ester of this compound with an α,β-unsaturated carboxylic acid can serve as a chiral Michael acceptor. The chiral auxiliary is expected to direct the nucleophilic attack to one of the diastereotopic faces of the β-carbon.
Protocol 3: Asymmetric Michael Addition of a Grignard Reagent
This protocol describes the conjugate addition of methylmagnesium bromide to the crotonate ester of (S)-1,1,1-trifluoro-2-octanol.
Reaction Scheme:
-
Esterification: (S)-1,1,1-Trifluoro-2-octanol is esterified with crotonyl chloride.
-
Conjugate Addition: The chiral crotonate ester is reacted with a Gilman cuprate, prepared from methylmagnesium bromide and copper(I) iodide.
-
Auxiliary Cleavage: The auxiliary is cleaved to yield the β-substituted carboxylic acid.
Caption: Workflow for diastereoselective conjugate addition.
Materials:
-
(S)-1,1,1-Trifluoro-2-octyl crotonate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Lithium hydroxide (LiOH)
Procedure:
-
Cuprate Formation:
-
To a suspension of CuI (1.1 equiv) in anhydrous THF at -78°C, add methylmagnesium bromide (2.2 equiv) dropwise.
-
Stir the mixture at -78°C for 30 minutes to form the Gilman cuprate.
-
-
Conjugate Addition:
-
Add a solution of (S)-1,1,1-trifluoro-2-octyl crotonate (1.0 equiv) in THF to the cuprate solution at -78°C.
-
Stir the reaction at -78°C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
-
-
Auxiliary Cleavage:
-
Follow the cleavage procedure outlined in Protocol 2.
-
Expected Outcome: The reaction is expected to proceed with high diastereoselectivity, governed by the steric and electronic properties of the chiral auxiliary.
Data Summary (Hypothetical)
The following table summarizes the expected outcomes for the described protocols, based on typical results for analogous fluorinated chiral auxiliaries. Actual results may vary.
| Protocol | Reaction | Electrophile/Nucleophile | Expected Diastereomeric Ratio (d.r.) |
| 2 | Enolate Alkylation | Benzyl Bromide | >95:5 |
| 3 | Conjugate Addition | Methylmagnesium Bromide (as cuprate) | >90:10 |
Conclusion
This compound is a promising chiral auxiliary for a range of asymmetric transformations. Its straightforward synthesis in enantiopure form and the anticipated high levels of stereocontrol make it a valuable tool for the synthesis of chiral building blocks. The protocols provided herein serve as a starting point for the exploration of its utility in asymmetric synthesis. Further optimization of reaction conditions may be necessary to achieve the desired levels of selectivity for specific substrates.
References
- Diastereoselective Alkylation and Methods for Chiral Auxiliary Removal. (URL not available)
- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine bioc
-
Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. PubMed, (2014-06-15). [Link]
- Chiral Auxiliaries in Asymmetric Synthesis.
- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine bioc
- Asymmetric-Synthesis. (URL not available)
-
The Asymmetric Olefinative Conjugate Addition. ChemRxiv. (2024-11-25). [Link]
-
Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. (2024-11-01). [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. ResearchGate. (2019-08-04). [Link]
-
Octahedral Chiral-at-Metal Iridium Catalysts: Versatile Chiral Lewis Acids for Asymmetric Conjugate Additions. PubMed. (2015-06-26). [Link]
-
Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. (2022-09-26). [Link]
- Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Qu. (URL not available)
-
Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI. (2022-12-15). [Link]
-
Diastereo- and Enantioselective Iridium-Catalyzed Allylic Alkylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. PMC. [Link]
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
-
Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. PMC. (2016-08-17). [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Asymmetric Synthesis Utilizing Circularly Polarized Light Mediated by the Photoequilibration of Chiral Olefins in Conjuction wit. (2004-09-12). [Link]
-
Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. [Link]
Sources
Application Note & Protocols: 1,1,1-Trifluoro-2-octanol as a Strategic Chiral Building Block in Pharmaceutical Synthesis
Preamble: The Imperative of Fluorine and Chirality in Modern Drug Design
The confluence of chirality and fluorine chemistry has become a cornerstone of modern pharmaceutical development.[1] Biological systems are inherently chiral, meaning that the stereochemistry of a drug molecule is critical for its interaction with targets like enzymes and receptors.[2] Consequently, the development of single-enantiomer drugs is often essential to maximize therapeutic efficacy and minimize off-target effects.[2][3]
Simultaneously, the strategic incorporation of fluorine atoms can profoundly enhance a molecule's pharmaceutical profile.[4] The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can be leveraged to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Judicious fluorination can influence metabolic stability, membrane permeability, pKa, and binding affinity, ultimately leading to more robust drug candidates.[5] Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its impact.[6]
This guide focuses on 1,1,1-Trifluoro-2-octanol , a chiral building block that embodies both of these critical design elements. Its structure, featuring a stereocenter adjacent to a metabolically robust trifluoromethyl group and a lipophilic octyl chain, makes it a highly valuable synthon for introducing stereodefined, fluorinated motifs into complex pharmaceutical targets. We will explore its properties, detail a robust protocol for its stereoselective preparation via enzymatic resolution, and demonstrate its application in subsequent synthetic transformations.
Section 1: Physicochemical Profile and Its Pharmaceutical Implications
The structure of this compound is a deliberate balance of hydrophilic and lipophilic character, governed by its three key components: the hydroxyl group, the trifluoromethyl group, and the hexyl chain (extending from the chiral center).
-
Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group lowers the pKa of the adjacent hydroxyl group, making it more acidic than its non-fluorinated analog, 2-octanol. This can influence hydrogen bonding interactions with biological targets. Crucially, the CF₃ group often serves as a bioisostere for other groups and can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Hydroxyl (-OH) Group: This is the primary reactive handle for synthetic transformations, allowing the chiral center to be incorporated into larger scaffolds via etherification, esterification, or substitution reactions.
-
Alkyl Chain (-C₆H₁₃): This nonpolar chain significantly contributes to the molecule's lipophilicity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Implication in Drug Design |
| Molecular Formula | C₈H₁₅F₃O | - |
| Molecular Weight | 184.20 g/mol | Falls within the typical range for small molecule drug fragments. |
| Key Features | Chiral secondary alcohol; Trifluoromethyl group; C₆ alkyl chain | Provides a stereocenter, metabolic stability, and lipophilicity. |
| Predicted log P | Moderately high | Influences solubility, membrane permeability, and overall ADME profile.[7][8] |
| Reactivity | Nucleophilic hydroxyl group | Serves as a versatile handle for synthetic elaboration (e.g., ether, ester formation). |
Section 2: Stereoselective Preparation via Enzymatic Kinetic Resolution
Obtaining enantiomerically pure this compound is the critical first step in its use as a chiral building block. While several methods exist for generating chiral alcohols, enzymatic kinetic resolution (EKR) offers a highly efficient, selective, and environmentally benign approach that operates under mild conditions.[10]
The Principle of EKR: EKR leverages the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[10] In the case of resolving racemic this compound, the enzyme will acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting mixture of an ester and an alcohol can then be easily separated by standard chromatographic techniques.
The following protocol is based on established methodologies for the lipase-catalyzed resolution of fluorinated alcohols and similar substrates.[11][12][13]
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1,1,1-Trifluoro-2-octanol
Objective: To resolve racemic (±)-1,1,1-Trifluoro-2-octanol into its constituent enantiomers with high enantiomeric excess (ee).
Causality Behind Experimental Choices:
-
Enzyme: Pseudomonas sp. lipase (PSL) is chosen due to its documented high activity and enantioselectivity in resolving similar fluorinated secondary alcohols.[11] Immobilized forms of lipases, such as Novozym 435 (Candida antarctica lipase B), are also excellent candidates known for their stability and reusability.[14]
-
Acyl Donor: Vinyl acetate is an irreversible acyl donor. The enol produced tautomerizes to acetaldehyde, which is volatile, driving the equilibrium towards the products and preventing the reverse reaction.
-
Solvent: A non-polar organic solvent like methyl tert-butyl ether (MTBE) or hexane is used because lipases often exhibit superior activity and selectivity in such media compared to polar solvents.[14]
-
Temperature: A moderately elevated temperature (e.g., 40-50 °C) typically increases the reaction rate without significantly compromising enzyme stability or selectivity.[14]
Materials:
-
(±)-1,1,1-Trifluoro-2-octanol
-
Immobilized Lipase (e.g., from Pseudomonas sp. or Novozym 435)
-
Vinyl Acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction vessel with magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-1,1,1-Trifluoro-2-octanol (e.g., 1.84 g, 10 mmol).
-
Solvent Addition: Dissolve the substrate in 50 mL of anhydrous MTBE.
-
Enzyme Addition: Add the immobilized lipase (e.g., 200 mg).
-
Initiation: Add vinyl acetate (1.3 g, 15 mmol, 1.5 equivalents). The use of a slight excess ensures the reaction can proceed to the desired conversion.
-
Incubation: Seal the flask and stir the mixture at 40 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The goal is to stop the reaction at ~50% conversion to maximize the yield and enantiomeric excess of both the remaining alcohol and the newly formed ester. This is the cornerstone of a successful kinetic resolution.[10]
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Separate the unreacted alcohol enantiomer from the ester product using silica gel column chromatography. A gradient elution, starting with pure hexane and gradually increasing the proportion of ethyl acetate, is typically effective.
-
Characterization:
-
Confirm the identity of the separated alcohol and ester using ¹H NMR, ¹⁹F NMR, and MS.
-
Determine the enantiomeric excess (ee) of the resolved alcohol and the hydrolyzed ester using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹⁹F or ¹H NMR analysis.[15]
-
Section 3: Application in Pharmaceutical Synthesis
Once obtained in high enantiomeric purity, (R)- or (S)-1,1,1-Trifluoro-2-octanol serves as a powerful nucleophile. A common and fundamental transformation is its use in a Williamson ether synthesis to introduce the chiral trifluoromethyl-octyl motif into a larger molecule, a key step in building complexity.
Protocol 2: Stereospecific Synthesis of a Chiral Aryl Ether
Objective: To demonstrate the utility of enantiopure this compound as a nucleophile in an Sₙ2 reaction to form a chiral ether, a common substructure in drug molecules.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. This generates a potent nucleophile required for the Sₙ2 reaction.
-
Electrophile: 4-Nitrobenzyl bromide is an activated electrophile. The nitro group is strongly electron-withdrawing, making the benzylic carbon highly susceptible to nucleophilic attack. The benzyl group is a common scaffold in medicinal chemistry.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that can solvate the sodium cation without interfering with the nucleophilicity of the alkoxide.
Materials:
-
Enantiopure (e.g., S)-1,1,1-Trifluoro-2-octanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
4-Nitrobenzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Alkoxide Formation:
-
Carefully wash the sodium hydride (e.g., 1.2 eq) with anhydrous hexane under an inert atmosphere (N₂ or Ar) to remove the mineral oil, then suspend it in anhydrous THF (20 mL) in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-1,1,1-Trifluoro-2-octanol (1.0 eq) in anhydrous THF (10 mL) to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
-
-
Sₙ2 Reaction:
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add a solution of 4-nitrobenzyl bromide (1.1 eq) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by silica gel column chromatography to yield the pure chiral aryl ether.
-
Characterize the final product by NMR and MS to confirm its structure and purity. The stereocenter is expected to be retained in this Sₙ2 reaction.
-
Conclusion
This compound is a powerful and versatile chiral building block for pharmaceutical synthesis. Its unique combination of a stereocenter, a metabolically stable trifluoromethyl group, and a lipophilic side chain allows medicinal chemists to introduce desirable properties into drug candidates. The robust and scalable enzymatic kinetic resolution protocol provides reliable access to the enantiopure forms of this alcohol. As demonstrated, the resulting chiral alcohol is a competent nucleophile, enabling its incorporation into a wide variety of molecular scaffolds. By leveraging building blocks like this compound, researchers can more effectively navigate the complex challenges of modern drug discovery, optimizing for potency, selectivity, and pharmacokinetic performance.
References
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Applications of Fluorine in Medicinal Chemistry - ACS Publications . Journal of Medicinal Chemistry. Available at: [Link]
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Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study | Australian Journal of Chemistry . CSIRO Publishing. Available at: [Link] predicting-octanol-water-partition-coefficients-of-fluorinated-drug-like-molecules-a-combined-experimental-and-theoretical-study
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Resolution of this compound by Pseudomonas sp. lipase encapsulated in aggregated silica nanoparticles - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study - ResearchGate . ResearchGate. Available at: [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central . ACS Omega. Available at: [Link]
-
CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Ukrainian Chemistry Journal . Ukrainian Chemistry Journal. Available at: [Link]
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Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases . J-STAGE. Available at: [Link]
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Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis - ResearchGate . ResearchGate. Available at: [Link]
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Octanol-Water Partition Coefficient and Medication Absorption - YouTube . YouTube. Available at: [Link]
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1.5 Fluorine in Medicinal Chemistry: Importance of Chirality | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. Available at: [Link]
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Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review - Journal of Chemical and Pharmaceutical Research . JOCPR. Available at: [Link]
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Synthesis of (2S)-2-Chloro-2-Fluoro-ribolactone via Stereoselective Electrophilic Fluorination | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications . MDPI. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI . MDPI. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate . ResearchGate. Available at: [Link]
-
Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume - PubMed . PubMed. Available at: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate . ResearchGate. Available at: [Link]
-
Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications - PubMed . PubMed. Available at: [Link]
-
Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases - Sci-Hub . Sci-Hub. Available at: [Link]
-
Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes - PMC - NIH . NIH. Available at: [Link]
-
Chiral building blocks - India - Otto Chemie Pvt. Ltd. Otto Chemie. Available at: [Link]
-
Stereoselective Synthesis of Flavonoids: A Brief Overview - PubMed . PubMed. Available at: [Link]
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- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. jocpr.com [jocpr.com]
- 11. Resolution of this compound by Pseudomonas sp. lipase encapsulated in aggregated silica nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Sci-Hub. Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases / Bioscience, Biotechnology, and Biochemistry, 1997 [sci-hub.st]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Systematic Approach to Chiral HPLC Method Development for 1,1,1-Trifluoro-2-octanol Enantiomers
An Application Note for the Enantioselective Analysis of 1,1,1-Trifluoro-2-octanol
Abstract
This application note presents a comprehensive and systematic protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of this compound enantiomers. The presence of a trifluoromethyl group adjacent to the chiral center presents unique challenges and opportunities for enantioselective recognition. This guide details a logical, multi-step strategy encompassing chiral stationary phase (CSP) screening, mobile phase optimization, and final method validation in accordance with ICH guidelines. The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for tackling this and similar chiral separation challenges.
Introduction: The Significance of Chiral Fluoroalcohols
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. This compound is a key chiral building block in organic synthesis, particularly for creating complex fluorinated molecules with potential therapeutic applications. The trifluoromethyl (CF₃) group can significantly enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to accurately separate and quantify its enantiomers is critical for quality control, process optimization, and regulatory compliance.
The direct separation of enantiomers is most commonly and efficiently achieved using chiral HPLC with a chiral stationary phase (CSP).[1] This approach relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[2]
The Scientific Basis for Chiral Recognition
Successful chiral separation requires a difference in the interaction energy between each enantiomer and the CSP. This is often described by the "three-point interaction model," where one enantiomer establishes at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance), while the other cannot, leading to separation.
For this compound, the key interaction sites are:
-
The Hydroxyl (-OH) group: A primary site for hydrogen bonding.
-
The Trifluoromethyl (-CF₃) group: A strong dipole, capable of dipole-dipole interactions.
-
The Alkyl Chain: Provides a site for van der Waals or hydrophobic interactions.
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and effective for separating a wide range of chiral compounds, including alcohols.[3][4] Their mechanism of action involves the analyte entering chiral grooves or cavities on the polysaccharide structure, where interactions with carbamate groups on the polymer backbone facilitate enantioselective recognition.[4]
A Strategic Workflow for Method Development
A structured, screening-based approach is the most efficient path to a successful chiral separation.[5] The process involves systematically evaluating a set of diverse CSPs and mobile phases to identify the most promising starting conditions, which are then further optimized.
Caption: Chiral HPLC Method Development Workflow.
Detailed Experimental Protocols
Materials and Instrumentation
-
Analyte: Racemic this compound
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Instrumentation: HPLC system with a UV detector (detection at a low wavelength, e.g., 210 nm, is suitable for alcohols lacking a strong chromophore).
-
Chiral Columns (Screening Kit): A recommended starting set of polysaccharide columns provides broad selectivity.[6]
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)
-
Protocol 1: CSP and Mobile Phase Screening
This initial phase aims to quickly identify a column and mobile phase combination that shows at least partial separation.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in IPA.
-
Dilute with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
2. Chromatographic Conditions (Screening):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
3. Screening Execution:
-
Sequentially install each of the four recommended CSPs.
-
For each column, run the four screening mobile phases listed in the table below.
-
Equilibrate each column with the new mobile phase for at least 20 column volumes before the first injection.
Table 1: Screening Mobile Phases
| Mobile Phase ID | Composition (v/v) | Rationale |
|---|---|---|
| MP-1 | n-Hexane / IPA (90:10) | Standard starting condition for normal phase chiral separations.[7] |
| MP-2 | n-Hexane / IPA (80:20) | Increased modifier strength to elute more retained compounds. |
| MP-3 | n-Hexane / EtOH (90:10) | Ethanol can offer different selectivity due to its steric and electronic properties.[8] |
| MP-4 | n-Hexane / EtOH (80:20) | A stronger ethanol-based mobile phase. |
4. Data Evaluation:
-
For each run, calculate the retention factors (k'), separation factor (α), and resolution (Rs).
-
A "hit" is defined as any condition that provides a resolution (Rs) > 1.0. The goal is to find the condition giving the highest resolution and best peak shape.
Protocol 2: Method Optimization
Once the best CSP and mobile phase system are identified (the "hit"), this protocol refines the conditions to achieve baseline separation (Rs ≥ 2.0).
1. Mobile Phase Composition Tuning:
-
Using the best CSP and alcohol modifier from the screening, finely adjust the modifier percentage. For example, if n-Hexane/IPA (90:10) gave the best initial result, test compositions such as 95:5, 92:8, 88:12, and 85:15.
-
Causality: Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks. The optimal percentage provides the best balance between selectivity and efficiency.
2. Flow Rate and Temperature Optimization:
-
Flow Rate: Evaluate flow rates between 0.5 mL/min and 1.5 mL/min. Lower flow rates can increase efficiency and resolution but result in longer run times.
-
Temperature: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
Causality: Chiral separations are often enthalpically driven, meaning lower temperatures can enhance the stability of the transient diastereomeric complexes and improve resolution.[9]
Protocol 3: Method Validation (ICH Q2(R1) Framework)
The final optimized method must be validated to ensure it is fit for purpose.[10][11]
1. Specificity: Inject a blank (mobile phase) and individual enantiomer standards (if available) to confirm the absence of interfering peaks at the retention times of the enantiomers.
2. Linearity: Prepare a series of at least five concentrations of the racemate. Plot the peak area against concentration for each enantiomer and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy: Perform recovery studies by spiking a known amount of the racemate into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.
4. Precision:
-
Repeatability: Inject one sample solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should meet predefined acceptance criteria.
5. Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is crucial for purity analysis.
6. Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, temperature ±2°C) and assess the impact on resolution and retention times.[12]
Expected Results & Troubleshooting
Table 2: Hypothetical Screening Results for this compound
| Column | Mobile Phase | k'₁ | k'₂ | α (k'₂/k'₁) | Rs | Observations |
|---|---|---|---|---|---|---|
| CHIRALPAK IA | n-Hexane/IPA (90:10) | 2.1 | 2.5 | 1.19 | 1.8 | Good initial separation. |
| CHIRALPAK IA | n-Hexane/EtOH (90:10) | 2.8 | 3.2 | 1.14 | 1.4 | Lower selectivity than IPA. |
| CHIRALPAK IB | n-Hexane/IPA (90:10) | 3.5 | 3.5 | 1.00 | 0.0 | No separation. |
| CHIRALPAK IC | n-Hexane/IPA (90:10) | 1.8 | 2.2 | 1.22 | 1.9 | Best Hit. Excellent selectivity. |
| CHIRALCEL OD-H| n-Hexane/IPA (90:10) | 4.1 | 4.6 | 1.12 | 1.3 | High retention, some separation. |
Based on these hypothetical results, the CHIRALPAK IC column with n-Hexane/IPA would be selected for optimization. Further optimization by reducing the IPA content to 8% might increase the resolution to > 2.0, providing the final method.
Table 3: Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| No Separation | Incorrect CSP/mobile phase combination. | Continue with the screening protocol. Try reversed-phase or polar organic modes if normal phase fails. |
| Poor Peak Shape (Tailing) | Secondary interactions; column contamination. | Consider adding a small amount of an additive (e.g., 0.1% TFA, though unlikely needed for a neutral alcohol). Ensure high-purity solvents. Use a guard column.[13] |
| Drifting Retention Times | Column not fully equilibrated; temperature fluctuations. | Equilibrate the column for at least 20-30 column volumes. Use a column thermostat. |
| Loss of Resolution | Column aging or contamination; change in mobile phase preparation. | Flush the column according to the manufacturer's instructions. If resolution is not restored, replace the column.[12] Be meticulous in mobile phase preparation. |
Conclusion
This application note provides a robust, science-driven strategy for developing a chiral HPLC method for this compound. By employing a systematic screening of polysaccharide-based CSPs and normal phase eluents, followed by logical optimization and full validation, a reliable and accurate method can be established. This framework not only serves as a direct protocol for the target analyte but also as an educational guide for approaching chiral separations in a broader context.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. (2020). ResearchGate. Retrieved from [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2018). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Advancing Chiral Separations. (2020). Regis Technologies. Retrieved from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2020). ResearchGate. Retrieved from [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2011). PubMed. Retrieved from [Link]
-
What column should I use for my application?. (n.d.). Chiral Technologies. Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved from [Link]
-
ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. Retrieved from [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Retrieved from [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]
-
Wide Range of Chiral Column Selections. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega. Retrieved from [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (2018). ResearchGate. Retrieved from [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2018). ResearchGate. Retrieved from [Link]
-
Daicel Chiral HPLC Catalogue. (n.d.). Velocity Scientific Solutions. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved from [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
-
Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). MDPI. Retrieved from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. Retrieved from [Link]
Sources
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- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography [mdpi.com]
- 5. shimadzu.com [shimadzu.com]
- 6. chiraltech.com [chiraltech.com]
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- 8. researchgate.net [researchgate.net]
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- 10. database.ich.org [database.ich.org]
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- 13. agilent.com [agilent.com]
Application Notes and Protocols for the Enantioseparation of Fluorinated Alcohols by Supercritical Fluid Chromatography (SFC)
Introduction: The Critical Role of Chirality in Fluorinated Pharmaceuticals
In modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. This has led to a significant increase in the number of chiral fluorinated compounds entering development pipelines. Fluorinated alcohols, in particular, are common structural motifs in many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). As the physiological effects of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic activity while the other may be inactive or even toxic, the ability to separate and quantify these stereoisomers is of paramount importance.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient alternative to traditional normal- and reversed-phase high-performance liquid chromatography (HPLC) for chiral separations. SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small percentage of an organic modifier, which exhibits low viscosity and high diffusivity. These properties lead to faster separations, reduced backpressure, and significantly lower consumption of organic solvents, aligning with the principles of green chemistry. This application note provides a comprehensive guide to the separation of fluorinated alcohol enantiomers using SFC, detailing method development strategies, optimized protocols, and an exploration of the underlying chiral recognition mechanisms.
The SFC Advantage for Fluorinated Alcohol Enantioseparation
The unique physicochemical properties of supercritical CO2-based mobile phases offer several distinct advantages for the chiral resolution of fluorinated alcohols:
-
Enhanced Speed and Efficiency: The low viscosity of the mobile phase allows for higher flow rates without a significant increase in backpressure, leading to rapid analyses and increased throughput.
-
Superior Resolution: The high diffusivity of analytes in the supercritical fluid enhances mass transfer between the mobile and stationary phases, often resulting in sharper peaks and improved resolution.
-
Green Chemistry: The primary mobile phase component, CO2, is non-toxic, non-flammable, and readily available. The reduced need for organic modifiers significantly decreases solvent waste and environmental impact.
-
Complementary Selectivity: Chiral separations in SFC can exhibit different selectivity compared to HPLC, providing an alternative approach for challenging separations.
Method Development: A Strategic Approach
The successful separation of fluorinated alcohol enantiomers by SFC relies on the systematic optimization of several key parameters. A logical, stepwise approach to method development is crucial.
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation. For fluorinated alcohols, polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, have demonstrated broad applicability and success.
-
Polysaccharide-Based CSPs: Columns such as those in the CHIRALPAK® (amylose-based) and CHIRALCEL® (cellulose-based) series are the primary choice. The helical structure of the polysaccharide backbone, decorated with various functional groups, creates chiral grooves and cavities where enantiomers can interact differently.
-
Fluorinated CSPs: A "Like-Likes-Like" Approach: Recent research has shown the development of fluorinated polysaccharide CSPs, which can offer unique selectivity for fluorinated analytes through potential "fluorophilic" interactions. These interactions, which may include dipole-dipole and other electrostatic forces involving the highly electronegative fluorine atoms, can enhance chiral recognition.
A recommended initial screening should include a selection of both traditional and, if available, fluorinated polysaccharide-based CSPs to maximize the probability of finding a suitable stationary phase.
Mobile Phase Composition: Fine-Tuning the Elution
The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier.
-
Supercritical CO2: Acts as the primary, non-polar component of the mobile phase.
-
Organic Modifiers (Co-solvents): Alcohols such as methanol, ethanol, and isopropanol are the most common modifiers used in chiral SFC. They increase the polarity of the mobile phase, influencing analyte retention and interaction with the CSP. A typical starting point for screening is a gradient of 5% to 40% alcohol modifier in CO2.
-
Methanol: Generally provides the strongest elution strength.
-
Ethanol and Isopropanol: Offer alternative selectivities and are often good choices for initial screening alongside methanol.
-
-
Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic additive to the modifier can significantly improve peak shape and resolution. For neutral fluorinated alcohols, additives are often not necessary.
Instrumental Parameters: Optimizing the System
-
Backpressure: A backpressure of 100 to 200 bar is typically maintained to ensure the mobile phase remains in a supercritical state.
-
Temperature: Column temperature is usually controlled between 25°C and 40°C. Lower temperatures can sometimes improve resolution, but may also increase analysis time.
-
Flow Rate: Analytical separations are typically performed at flow rates of 2 to 5 mL/min.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: SFC Method Development Workflow for Fluorinated Alcohol Enantiomers.
Understanding the Chiral Recognition Mechanism
The separation of enantiomers on polysaccharide-based CSPs is a complex process governed by a combination of intermolecular interactions. For fluorinated alcohols, these interactions include:
-
Hydrogen Bonding: The hydroxyl group of the alcohol can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar C-F and C-O bonds in the analyte can engage in dipole-dipole interactions with polar sites on the CSP.
-
Steric Interactions: The three-dimensional structure of the chiral grooves and cavities of the CSP allows for a more favorable fit for one enantiomer over the other, leading to differential retention.
-
π-π Interactions: If the fluorinated alcohol contains aromatic rings, these can interact with phenyl groups on the CSP.
-
Fluorophilic Interactions: The presence of fluorine atoms can introduce unique interactions. While not fully elucidated, these may involve favorable interactions between the electron-rich fluorine atoms of the analyte and electron-deficient regions of the CSP, or vice-versa.
dot graph LR { rankdir=LR; bgcolor="#FFFFFF"; node [shape=ellipse, style="filled", fontcolor="#FFFFFF"]; edge [color="#202124"];
} Caption: Proposed Chiral Recognition Interactions in SFC.
Illustrative Application: Separation of a Racemic Fluorinated Secondary Alcohol
This section provides a representative protocol for the SFC separation of a generic racemic fluorinated secondary alcohol, such as 1-phenyl-2,2,2-trifluoroethanol.
Sample Preparation Protocol
-
Stock Solution: Prepare a stock solution of the racemic fluorinated alcohol at a concentration of 1 mg/mL in methanol or ethanol.
-
Working Standard: Dilute the stock solution to a working concentration of 0.1 mg/mL with the same alcohol.
-
Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter before injection.
SFC System and Parameters
| Parameter | Recommended Conditions |
| SFC System | A modern SFC system equipped with a backpressure regulator, column oven, and UV or MS detector |
| Chiral Stationary Phase | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% to 30% B over 5 minutes, hold at 30% B for 2 minutes |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Expected Results and Data Analysis
The above conditions are expected to yield baseline separation of the two enantiomers within a short run time. The following table illustrates hypothetical, yet typical, quantitative data that could be obtained.
| Analyte | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Enantiomer 1 | 3.2 | \multirow{2}{}{> 2.0} | \multirow{2}{}{1.35} |
| Enantiomer 2 | 3.8 |
Data Interpretation:
-
Retention Time: The time at which each enantiomer elutes from the column.
-
Resolution (Rs): A measure of the degree of separation between the two peaks. A value of Rs > 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates that a separation is occurring.
Protocol for Method Optimization
Should the initial screening not provide adequate separation, the following steps can be taken for optimization:
-
Modifier Selection: If methanol does not provide sufficient resolution, screen ethanol and isopropanol as modifiers.
-
Gradient Adjustment: Modify the gradient slope and duration. A shallower gradient can often improve resolution for closely eluting peaks.
-
Isocratic Elution: Once a suitable modifier and approximate composition are identified from the gradient run, an isocratic method can be developed for improved simplicity and robustness.
-
Temperature and Backpressure: Fine-tune the column temperature and backpressure to further enhance resolution and peak shape.
Conclusion
Supercritical Fluid Chromatography is a highly effective, rapid, and environmentally friendly technique for the enantioseparation of fluorinated alcohols, which are of significant interest in the pharmaceutical industry. A systematic approach to method development, focusing on the careful selection of a polysaccharide-based chiral stationary phase and optimization of the mobile phase composition, is key to achieving successful separations. The unique properties of SFC not only provide a powerful analytical tool for chiral analysis but also align with the growing demand for sustainable and efficient laboratory practices.
References
-
[Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography]([Link]
Application Note & Protocol: Enhancing Enantioselective GC Analysis of 1,1,1-Trifluoro-2-octanol through Derivatization
Abstract
The enantioselective analysis of chiral fluorinated alcohols, such as 1,1,1-Trifluoro-2-octanol, is a critical task in pharmaceutical development, asymmetric synthesis, and materials science. Direct analysis by gas chromatography (GC) on chiral stationary phases can be hampered by poor peak shape and insufficient resolution due to the polarity of the hydroxyl group. This application note provides a comprehensive guide to the chemical derivatization of this compound to overcome these challenges. We present detailed, field-proven protocols for acetylation and trifluoroacetylation, explaining the causality behind reagent selection and reaction optimization. The methodologies are designed to be robust and self-validating, ensuring high scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization in Chiral Analysis
Chiral alcohols are fundamental building blocks in the synthesis of enantiopure pharmaceuticals and fine chemicals.[1] The determination of enantiomeric excess (% ee) is therefore a critical quality control step.[1] While chiral gas chromatography is a powerful tool for this purpose, the direct injection of polar analytes like alcohols often results in tailing peaks and poor separation efficiency, stemming from strong interactions with the stationary phase.
Derivatization addresses this issue by converting the polar hydroxyl group into a less polar, more volatile functional group, typically an ester.[1][2] This transformation offers several key advantages:
-
Improved Volatility and Peak Shape: Reduces hydrogen bonding, leading to sharper, more symmetrical peaks.
-
Enhanced Enantioselectivity: The modified structure of the analyte can lead to more distinct diastereomeric interactions with the chiral stationary phase, significantly increasing the separation factor (α).[1]
-
Increased Detector Sensitivity: Fluorinated derivatizing agents can enhance the response of electron capture detectors (ECD), although Flame Ionization Detectors (FID) remain the standard for general-purpose analysis.
This guide focuses on providing a detailed framework for selecting and implementing a derivatization strategy for this compound, a common substrate in stereoselective synthesis.
Foundational Principles
Mechanism of Chiral GC Separation
Enantiomeric separation in GC is achieved using a chiral stationary phase (CSP). These phases, often based on derivatized cyclodextrins, are themselves enantiomerically pure.[3][4][5] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[5] The stability of these complexes differs for each enantiomer, resulting in different retention times and, consequently, separation.
The General Workflow
The process involves converting the enantiomeric alcohol into a suitable derivative prior to chromatographic analysis. This workflow ensures that the separation is based on the enhanced properties of the derivative, leading to more reliable and reproducible results.
Strategy Selection: Choosing the Right Reagent
The choice of derivatizing agent is critical and depends on the analyte's structure, stability, and the desired chromatographic outcome. For alcohols, acylation is the most common and effective approach.[1][2]
| Reagent | Reaction | Rationale & Causality | Pros | Cons |
| Acetic Anhydride | Acetylation | A mild and highly effective method. The resulting acetate ester is significantly less polar and more volatile than the parent alcohol. Studies have shown that acetylation consistently improves separation factors for chiral alcohols on cyclodextrin-based columns.[1] | Readily available, cost-effective, stable derivatives, low risk of racemization.[1] | May require a catalyst and heating to achieve complete reaction in a timely manner. |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetylation | A powerful acylating agent that reacts quickly, often at room temperature. The resulting trifluoroacetate ester is highly volatile. The electron-withdrawing nature of the CF₃ group can alter the analyte's interaction with the CSP. | Fast reaction, highly volatile byproducts, enhances ECD response.[6][7] | Harsh conditions may lead to side products. Some studies report partial isomerization (racemization) with trifluoroacetic acid, making it less suitable for quantitative enantiomeric analysis without careful validation.[1] |
| Mosher's Acid Chloride (MTPA-Cl) | Esterification | A classic chiral derivatizing agent (CDA) used to form diastereomeric esters.[8][9] The primary purpose is often to determine absolute configuration via NMR spectroscopy, but the resulting diastereomers can also be separated by GC, even on an achiral column. | Well-established for absolute configuration analysis.[10][11] | Reagent is expensive; reaction can be sluggish with sterically hindered alcohols; primarily used to create diastereomers for separation on achiral phases or for NMR analysis. |
Recommendation: For routine and quantitative determination of enantiomeric excess, acetylation offers the best balance of reactivity, derivative stability, and low risk of chiral center isomerization.[1] It is the primary method detailed in this note. TFAA is provided as an alternative for cases where its high reactivity is advantageous, but it requires careful validation against a standard of known enantiopurity.
Experimental Protocols
Protocol 1: Acetylation of this compound (Iodine-Catalyzed)
This protocol is adapted from a highly efficient and environmentally benign method that uses a catalytic amount of iodine and avoids harsh solvents or bases.[1] Its operational simplicity makes it ideal for routine analysis.
A. Materials and Reagents
-
This compound (racemic or enantiopure for validation)
-
Acetic Acid (glacial, ≥99.7%)
-
Iodine (crystalline, ≥99.8%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂, HPLC grade)
-
3 mL amber screw-cap vials with PTFE-lined septa
-
Heating block or oil bath set to 100°C
-
Vortex mixer
B. Step-by-Step Methodology
-
Reagent Preparation: In a 3 mL screw-cap vial, add this compound (~37 mg, 0.2 mmol).
-
Addition of Acid: Add acetic acid (~18 mg, 0.3 mmol, a 1.5 molar equivalent). Causality: Using a slight excess of the acid ensures the reaction goes to completion without requiring a large excess that would need to be removed later.[1]
-
Catalyst Addition: Add a catalytic amount of iodine (~1.5 mg, 0.006 mmol, 3 mol%) and a small amount of anhydrous Na₂SO₄ (~3 mg, 0.02 mmol) to scavenge any trace amounts of water.
-
Reaction: Tightly cap the vial and place it in the heating block at 100°C for 24 hours. Note: For rapid screening, a 4-hour reaction with a 1:1 molar ratio is often sufficient to produce enough derivative for analysis, though conversion will be lower.[1]
-
Sample Preparation for GC: After cooling to room temperature, add 1 mL of dichloromethane to the vial. Vortex thoroughly to dissolve the product.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter (0.45 µm PTFE) into a GC autosampler vial.
-
Analysis: The sample is now ready for direct injection into the GC.
C. Self-Validating System & Quality Control
-
Confirm No Isomerization: If an enantiopure sample of this compound is available, derivatize it using this protocol. The resulting chromatogram should show only a single peak for the derivative, confirming that the method does not cause racemization.[1]
-
Monitor Conversion: Inject a small aliquot of the underivatized alcohol to establish its retention time. In the derivatized sample, the peak for the starting material should be significantly diminished or absent.
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Sources
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- 11. researchgate.net [researchgate.net]
Application Note: Determination of Enantiomeric Purity of 1,1,1-Trifluoro-2-octanol using Mosher's Acid via NMR Spectroscopy
Introduction
In the realm of pharmaceutical development and asymmetric synthesis, the precise determination of the enantiomeric purity of chiral molecules is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a robust and reliable method for determining enantiomeric excess (% ee) and assigning the absolute configuration of chiral molecules.[1]
Among the various CDAs, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely utilized reagent for the analysis of chiral alcohols and amines.[2] The fundamental principle of the Mosher's acid method involves the conversion of a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure CDA.[3] These resulting diastereomers possess distinct physical and chemical properties, including unique NMR signatures, which allows for their differentiation and quantification.[3]
This application note provides a comprehensive guide and a detailed protocol for determining the enantiomeric purity of 1,1,1-Trifluoro-2-octanol, a key chiral building block, using Mosher's acid chloride. The presence of the trifluoromethyl group in both the analyte and the derivatizing agent makes ¹⁹F NMR spectroscopy a particularly powerful and clean tool for this analysis, offering high sensitivity and a wide chemical shift range with minimal background interference.[4]
Theoretical Framework: The Mosher's Acid Method
The Mosher's acid method is predicated on the formation of diastereomeric esters when a chiral alcohol reacts with the acid chloride of an enantiomerically pure Mosher's acid ((R)- or (S)-MTPA-Cl).[5]
(R)-Alcohol + (R)-MTPA-Cl → (R,R)-MTPA ester (S)-Alcohol + (R)-MTPA-Cl → (S,R)-MTPA ester
These (R,R) and (S,R) esters are diastereomers and will, therefore, exhibit different chemical shifts in their NMR spectra.[6] The analysis of these chemical shift differences, particularly in ¹H and ¹⁹F NMR, allows for the determination of the enantiomeric ratio.
For the determination of absolute configuration, a more advanced approach, often referred to as the "Advanced Mosher's Method," is employed.[7] This involves the separate preparation of two diastereomeric esters by reacting the chiral alcohol with both (R)- and (S)-MTPA chloride.[8] A comparative analysis of the chemical shift differences (Δδ = δS - δR) for various protons in the alcohol moiety allows for the assignment of the absolute configuration based on a conformational model of the MTPA esters.[2] In the preferred conformation, the bulky trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety create a distinct anisotropic magnetic field that shields or deshields the protons of the alcohol, leading to predictable chemical shift differences.[9]
Experimental Workflow
The overall experimental workflow for the determination of the enantiomeric purity of this compound using Mosher's acid is depicted below.
Figure 1: General workflow for the determination of enantiomeric purity using Mosher's acid.
Detailed Protocol: Derivatization of this compound with (R)-Mosher's Acid Chloride
This protocol describes the derivatization of a sample of this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. For absolute configuration determination, a parallel reaction with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride should be performed.[8]
Materials and Reagents:
-
This compound (sample of unknown enantiomeric purity)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer, etc.)
-
NMR tubes
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve approximately 10 mg of this compound in 1 mL of anhydrous dichloromethane.
-
Add 0.5 mL of anhydrous pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
-
Addition of Mosher's Acid Chloride:
-
Slowly add 1.2 equivalents of (R)-MTPA-Cl to the stirred solution at room temperature. A slight excess of the acid chloride ensures the complete conversion of the alcohol.[6]
-
Allow the reaction to stir at room temperature for 4-6 hours, or until the starting alcohol is no longer detectable by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 2 mL of dichloromethane.
-
Combine the organic layers and wash sequentially with 2 mL of 1 M HCl, 2 mL of saturated aqueous NaHCO₃, and 2 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude MTPA ester.
-
-
Preparation for NMR Analysis:
-
Dissolve the crude ester in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
NMR Data Acquisition and Analysis
Acquire both ¹H and ¹⁹F NMR spectra of the derivatized sample. The ¹⁹F NMR spectrum is often preferred for quantification due to the simplicity of the signals and the absence of complex coupling patterns.
¹⁹F NMR Analysis:
In the ¹⁹F NMR spectrum, the trifluoromethyl group of the MTPA moiety will give rise to two distinct signals corresponding to the two diastereomers. The chemical shift difference between these signals is typically in the range of 0.05-0.2 ppm.
Calculation of Enantiomeric Excess (% ee):
The enantiomeric excess can be calculated directly from the integration of the two diastereomeric signals in the ¹⁹F NMR spectrum.
-
Let I₁ and I₂ be the integrals of the two diastereomeric signals.
-
The diastereomeric ratio (dr) is given by I₁ : I₂.
-
The enantiomeric excess (% ee) is calculated as:
% ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100%
Hypothetical ¹⁹F NMR Data for Mosher's Esters of this compound
| Diastereomer | Trifluoromethyl Group (Analyte) | Trifluoromethyl Group (Mosher's Acid) | Integral Ratio |
| (R,R)-ester | -75.2 ppm | -71.5 ppm | 95 |
| (S,R)-ester | -75.4 ppm | -71.6 ppm | 5 |
In this hypothetical example, the enantiomeric excess would be calculated as:
% ee = [ |95 - 5| / (95 + 5) ] x 100% = 90%
Protocol for Absolute Configuration Determination
To determine the absolute configuration, two separate derivatizations are required, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.[5]
Figure 2: Workflow for absolute configuration determination using Mosher's acid.
The ¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded and the chemical shifts of the protons on the chiral alcohol moiety are assigned. The difference in chemical shifts (Δδ = δS - δR) is then calculated for each proton. The sign of the Δδ values provides information about the spatial arrangement of the substituents around the chiral center, allowing for the assignment of the absolute configuration based on the established Mosher's model.[2]
Troubleshooting and Key Considerations
-
Incomplete Reaction: Ensure the use of anhydrous conditions and a slight excess of Mosher's acid chloride to drive the reaction to completion. Incomplete reaction can lead to inaccurate determination of the enantiomeric excess due to potential kinetic resolution.[3]
-
Racemization: Mosher's acid itself is susceptible to racemization. It is crucial to use high-quality, enantiomerically pure Mosher's acid chloride.
-
Signal Overlap: In some cases, the signals of the diastereomers in the ¹H NMR spectrum may overlap. In such instances, ¹⁹F NMR can provide better resolution.
-
Accurate Integration: For accurate quantification, ensure proper phasing and baseline correction of the NMR spectra.
Conclusion
The Mosher's acid method provides a reliable and widely applicable NMR-based approach for the determination of enantiomeric purity and absolute configuration of chiral alcohols like this compound. The use of ¹⁹F NMR, in particular, offers a highly sensitive and straightforward means of quantifying the diastereomeric ratio. By following the detailed protocols and considering the key aspects of the methodology, researchers can confidently assess the stereochemical integrity of their chiral compounds, a critical step in drug development and asymmetric synthesis.
References
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
-
How I Used Mosher Esters in my PhD. (2023, April 11). YouTube. Retrieved from [Link]
-
Hoyt, L. M., & Peterson, K. P. (2006). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 83(2), 273. [Link]
-
The Retort. (2012, October 22). Mosher's Acid. Retrieved from [Link]
-
Chen, Y. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Request PDF. (n.d.). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. Retrieved from [Link]
-
PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR determination of enantiomeric purity. Retrieved from [Link]
-
RSC Publishing. (n.d.). A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]
-
National Institutes of Health. (2019, May 20). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Retrieved from [Link]
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Application Note & Protocol: High-Yield, Enantioselective Synthesis of (S)-1,1,1-Trifluoro-2-octanol via Enzymatic Reduction
Introduction: The Significance of Chiral Fluorinated Alcohols
Chiral alcohols featuring a trifluoromethyl group are pivotal structural motifs in modern drug development and materials science.[1][2][3][4] The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[5][6] (S)-1,1,1-Trifluoro-2-octanol is a valuable chiral building block for the synthesis of various pharmaceutical agents. Traditional chemical synthesis of such compounds often requires harsh reagents, cryogenic conditions, and may suffer from incomplete stereoselectivity, leading to challenging purification processes.[1] Biocatalytic methods, particularly enzymatic reductions, offer a green, highly selective, and efficient alternative for the production of enantiopure alcohols.[4][7]
This application note provides a comprehensive guide to the enzymatic synthesis of (S)-1,1,1-Trifluoro-2-octanol from its corresponding prochiral ketone, 1,1,1-trifluoro-2-octanone. We will delve into the rationale behind enzyme selection, the critical role of cofactor regeneration, and provide a detailed, step-by-step protocol for the reaction, work-up, and analysis.
The Biocatalytic Approach: Harnessing the Power of Ketoreductases
The asymmetric reduction of a ketone to a specific chiral alcohol is expertly catalyzed by a class of enzymes known as ketoreductases (KREDs), also referred to as alcohol dehydrogenases (ADHs).[8][9][10] These enzymes utilize a hydride transfer from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate, yielding the corresponding alcohol with high stereospecificity. The choice of KRED is paramount, as it dictates the enantioselectivity of the final product. For the synthesis of (S)-alcohols, a KRED that adheres to Prelog's rule is generally selected.
A critical aspect of preparative-scale enzymatic reductions is the regeneration of the expensive nicotinamide cofactor.[11] Stoichiometric addition of NADH or NADPH is economically unviable. Therefore, a cofactor regeneration system is employed, wherein a sacrificial substrate is oxidized by a second enzyme (or in some cases, the same KRED) to regenerate the reduced cofactor in situ.[12][13][14] A widely adopted and cost-effective system utilizes a glucose dehydrogenase (GDH) which oxidizes glucose to gluconic acid, concurrently reducing NADP+ to NADPH.[11][15]
Visualizing the Enzymatic Synthesis Workflow
The following diagram illustrates the key steps in the enzymatic synthesis of (S)-1,1,1-Trifluoro-2-octanol, from the preparation of reagents to the final analysis of the product.
Caption: Overall workflow for the enzymatic synthesis of (S)-1,1,1-Trifluoro-2-octanol.
Detailed Experimental Protocol
This protocol is designed for the synthesis of (S)-1,1,1-Trifluoro-2-octanol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Supplier | Grade |
| 1,1,1-Trifluoro-2-octanone | Major Chemical Supplier | ≥98% |
| Ketoreductase (KRED) | Specialized Enzyme Supplier | As specified |
| Glucose Dehydrogenase (GDH) | Specialized Enzyme Supplier | As specified |
| β-Nicotinamide adenine dinucleotide phosphate (NADP+) | Major Chemical Supplier | ≥95% |
| D-Glucose | Major Chemical Supplier | ACS Reagent Grade |
| Potassium Phosphate Monobasic (KH₂PO₄) | Major Chemical Supplier | ACS Reagent Grade |
| Potassium Phosphate Dibasic (K₂HPO₄) | Major Chemical Supplier | ACS Reagent Grade |
| Isopropanol (IPA) | Major Chemical Supplier | HPLC Grade |
| Ethyl Acetate | Major Chemical Supplier | ACS Reagent Grade |
| Saturated Sodium Bicarbonate Solution | In-house preparation | - |
| Brine (Saturated NaCl solution) | In-house preparation | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Major Chemical Supplier | Anhydrous |
| Silica Gel | Major Chemical Supplier | 60 Å, 230-400 mesh |
Protocol Steps
1. Preparation of Phosphate Buffer (100 mM, pH 7.0)
-
Dissolve an appropriate amount of KH₂PO₄ and K₂HPO₄ in deionized water to achieve a final concentration of 100 mM and a pH of 7.0.
-
Filter the buffer through a 0.22 µm filter to ensure sterility.
2. Reaction Setup
-
In a suitable reaction vessel (e.g., a jacketed glass reactor or a round-bottom flask with a stir bar), add the 100 mM phosphate buffer (pH 7.0).
-
Add D-glucose to the buffer to a final concentration of 1.1 equivalents relative to the substrate.
-
Add NADP+ to a final concentration of 0.1 mol% relative to the substrate.
-
Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) to their recommended final concentrations (typically in the range of 1-5 mg/mL, but refer to the supplier's data sheet).
-
Stir the mixture until all solids have dissolved.
-
Add 1,1,1-trifluoro-2-octanone (1 equivalent) to the reaction mixture. A co-solvent such as isopropanol (5-10% v/v) can be added to improve substrate solubility.[16]
3. Reaction Incubation and Monitoring
-
Maintain the reaction temperature at 30°C with constant, gentle agitation.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).
-
Analyze the aliquots by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting ketone.
4. Reaction Work-up and Product Isolation
-
Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with ethyl acetate.[17]
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.[17]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.[17]
5. Purification
-
Purify the crude (S)-1,1,1-Trifluoro-2-octanol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analysis of Enantiomeric Excess (ee)
The enantiomeric purity of the synthesized (S)-1,1,1-Trifluoro-2-octanol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral HPLC Method Development
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak® or Chiralcel® column.[18][19]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for the separation of chiral alcohols.[18] The ratio may need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[18]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used.
Reaction Scheme and Cofactor Regeneration
The enzymatic reduction of 1,1,1-trifluoro-2-octanone is coupled with a cofactor regeneration system to ensure a continuous supply of the reducing equivalent, NADPH.
Caption: Coupled enzymatic reaction for the synthesis of (S)-1,1,1-Trifluoro-2-octanol with cofactor regeneration.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Troubleshooting |
| Conversion | >95% | Low Conversion: - Enzyme Inactivity: Ensure proper storage and handling of enzymes. Verify enzyme activity with a standard substrate. - Sub-optimal pH or Temperature: Calibrate pH meter and ensure accurate temperature control. - Substrate/Product Inhibition: Consider a fed-batch approach for substrate addition or in-situ product removal. |
| Enantiomeric Excess (ee) | >99% for the (S)-enantiomer | Low Enantioselectivity: - Incorrect Enzyme Selection: Screen a panel of KREDs to identify one with high selectivity for the target substrate. - Racemization: Ensure mild work-up conditions to prevent racemization of the product. |
| Isolated Yield | 70-90% | Low Isolated Yield: - Inefficient Extraction: Perform multiple extractions and ensure proper phase separation. - Losses during Purification: Optimize column chromatography conditions to minimize product loss. |
Conclusion
The enzymatic reduction of 1,1,1-trifluoro-2-octanone using a ketoreductase coupled with a cofactor regeneration system is a highly efficient and environmentally benign method for the synthesis of enantiopure (S)-1,1,1-Trifluoro-2-octanol. This protocol provides a robust framework for researchers in drug discovery and development to access this valuable chiral building block. The principles outlined herein can be adapted for the synthesis of a wide range of other chiral alcohols, underscoring the versatility of biocatalysis in modern organic synthesis.
References
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Humphries, J. et al. (2017). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. ACS Catalysis. Available at: [Link]
-
Valotta, F. et al. (2022). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Bioprocess and Biosystems Engineering. Available at: [Link]
-
Kamal, A. et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories. Available at: [Link]
-
Li, Y. et al. (2015). Resolution of 1,1,1-trifluoro-2-octanol by Pseudomonas sp. lipase encapsulated in aggregated silica nanoparticles. RSC Advances. Available at: [Link]
- de Vries, J. G., & de Vries, A. H. M. (2003). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research. Available at: [https://pubs.acs.org/doi/10.1021/ar020054+
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Linclau, B. et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Available at: [Link]
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Işık, M. et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Black, G. W. et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Available at: [Link]
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Ma, L. et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]
-
Zanichelli, D. et al. (2021). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry. Available at: [Link]
-
Lu, I-L. et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bas-Caja, I. et al. (2023). High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. bioRxiv. Available at: [Link]
-
Ni, Y. et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Martínez, C. A. et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. Available at: [Link]
-
Byrne, N. et al. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B. Available at: [Link]
-
Caron, G. et al. (2022). Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. ChemRxiv. Available at: [Link]
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Welch, C. J. et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at: [Link]
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ResearchGate. Overview of the preliminary investigation of the enzymatic ketoreduction of 2. Available at: [Link]
-
The Journal of Organic Chemistry. Available at: [Link]
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Bas-Caja, I. et al. (2024). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry. Available at: [Link]
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ResearchGate. Schematic overview of our system for continuous cofactor regeneration. Available at: [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]
-
Zhu, D. et al. (2006). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Enzyme and Microbial Technology. Available at: [Link]
-
ResearchGate. Development of octanol membranes for drug screening. Available at: [Link]
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Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Contente, M. L. et al. (2019). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules. Available at: [Link]
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Ma, L. et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]
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Zhu, D. et al. (2007). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Chinese Journal of Chemical Engineering. Available at: [Link]bial_Biocatalysts)
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Application Notes and Protocols: The Strategic Integration of 1,1,1-Trifluoro-2-octanol in Modern Agrochemical Development
Introduction: The Imperative for Advanced Fluorinated Intermediates in Crop Protection
The relentless evolution of resistance in target pests and pathogens, coupled with an increasingly stringent regulatory landscape, necessitates a continuous pipeline of novel agrochemical active ingredients. Within this innovation ecosystem, the strategic incorporation of fluorine-containing moieties has emerged as a cornerstone of modern pesticide design. The trifluoromethyl (-CF3) group, in particular, has proven to be a uniquely powerful functional group for enhancing the efficacy, metabolic stability, and overall performance of herbicidal, fungicidal, and insecticidal compounds.[1][2][3] This application note provides a detailed technical guide for researchers and development professionals on the synthesis and application of 1,1,1-Trifluoro-2-octanol, a chiral building block poised for significant contributions to the next generation of crop protection solutions.
The presence of a trifluoromethyl group can profoundly influence a molecule's physicochemical properties. It is known to increase lipophilicity, which can enhance penetration through biological membranes of target organisms.[3] Furthermore, the high strength of the carbon-fluorine bond imparts significant metabolic stability, often protecting the molecule from degradation by enzymes within the target pest or in the environment.[3][4] This leads to longer-lasting activity and potentially lower application rates. The trifluoromethyl group is also frequently employed as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with the target biological receptor.[1]
This guide will provide detailed protocols for the synthesis of this compound, outline its key physicochemical properties, and present a cogent rationale for its application in the synthesis of novel agrochemical candidates, supported by illustrative synthetic schemes and workflow diagrams.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical characteristics of this compound is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 121170-45-4 (for 2R enantiomer) | [5] |
| Molecular Formula | C8H15F3O | [5] |
| Molecular Weight | 184.2 g/mol | [5] |
| Appearance | Likely a colorless liquid at room temperature | Inferred from similar alcohols |
| Boiling Point | Not readily available, but expected to be lower than non-fluorinated 2-octanol due to reduced intermolecular hydrogen bonding | Chemical principles |
| Solubility | Expected to be miscible with a range of organic solvents. Limited solubility in water. | [6] (inferred from a similar perfluorinated octanol) |
Synthesis of this compound: A Protocol for Asymmetric Reduction
The synthesis of chiral alcohols is a cornerstone of modern organic chemistry, and the preparation of enantiomerically pure this compound is crucial for its application in creating stereospecific agrochemicals. The most direct and efficient route to this compound is the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoro-2-octanone. This can be achieved through both chemical and biocatalytic methods. A related compound, (S)-1,1,1-Trifluoro-2-propanol, is noted as a vital intermediate for both pharmaceuticals and agrochemicals, underscoring the significance of this class of molecules.[7][8]
Protocol 1: Biocatalytic Reduction of 1,1,1-Trifluoro-2-octanone
This protocol is adapted from established methods for the enzymatic reduction of trifluoromethyl ketones, which are known to be excellent substrates for various alcohol dehydrogenases.[7]
Objective: To produce enantiomerically enriched (S)-1,1,1-Trifluoro-2-octanol.
Materials:
-
1,1,1-Trifluoro-2-octanone
-
A suitable alcohol dehydrogenase (e.g., from Hansenula polymorpha or a commercially available recombinant enzyme)
-
Co-factor (NADH or NADPH)
-
Co-factor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a secondary alcohol dehydrogenase)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Stirred-tank bioreactor or shaker flask
Procedure:
-
Reaction Setup: In a sterile bioreactor or shaker flask, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Enzyme and Co-factor Addition: Add the alcohol dehydrogenase to the buffered solution to a final concentration of 1-5 mg/mL. Add the co-factor (NADH or NADPH) to a final concentration of 0.1-1 mM.
-
Co-factor Regeneration: Add the components of the co-factor regeneration system. For example, if using glucose/glucose dehydrogenase, add glucose to a final concentration of 100-200 mM and glucose dehydrogenase to a final concentration of 1-5 U/mL.
-
Substrate Addition: Add 1,1,1-Trifluoro-2-octanone to the reaction mixture. It is advisable to add the substrate in a controlled manner to avoid enzyme inhibition, maintaining a concentration of 10-50 mM.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation for 12-48 hours.
-
Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x 1 volume).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by silica gel chromatography if necessary.
Expected Outcome: High conversion (>95%) and high enantiomeric excess (>99% ee) of the desired (S)-1,1,1-Trifluoro-2-octanol.
Diagram of the Biocatalytic Synthesis Workflow:
Caption: Workflow for the biocatalytic synthesis of (S)-1,1,1-Trifluoro-2-octanol.
Application in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
This compound serves as a versatile chiral building block for introducing the trifluoromethyl group and a defined stereocenter into a larger molecule. This is particularly valuable in the development of agrochemicals, where stereochemistry often plays a critical role in biological activity. The hydroxyl group provides a convenient handle for further chemical transformations, such as etherification, esterification, or nucleophilic substitution, to construct the final active ingredient.
Hypothetical Application: Synthesis of a Novel Fungicide
Many successful fungicides, such as Mefentrifluconazole, are chiral and contain a trifluoromethyl group.[9] The isopropanol-triazole structure is a key feature of this class of fungicides. We can hypothesize the use of this compound in the synthesis of a novel fungicide with a similar structural motif.
Synthetic Scheme:
Caption: General scheme for the synthesis of a novel agrochemical.
Protocol 2: Synthesis of a Hypothetical Aryl Ether Fungicide
Objective: To synthesize a novel fungicide candidate via the Williamson ether synthesis using (S)-1,1,1-Trifluoro-2-octanol.
Materials:
-
(S)-1,1,1-Trifluoro-2-octanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
A suitable activated aryl halide (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Alcohol Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1,1,1-Trifluoro-2-octanol (1.0 eq) in anhydrous DMF.
-
Alkoxide Formation: Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add the activated aryl halide (1.0 eq) to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 1 volume).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final aryl ether fungicide candidate.
Conclusion and Future Outlook
This compound represents a valuable, yet likely underutilized, chiral building block for the synthesis of novel agrochemicals. Its trifluoromethyl group offers the potential to impart desirable properties such as enhanced metabolic stability and biological activity. The protocols detailed in this application note provide a practical framework for the synthesis of this key intermediate and its incorporation into potential new active ingredients. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a pivotal role in the future of agrochemical research and development.
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-
(2R)-1,1,1-Trifluoro-2-Octanol - Amerigo Scientific. Available at: [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Application Notes and Protocols: Stereoselective Substitution at the Hydroxyl Group of 1,1,1-Trifluoro-2-octanol
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing stereoselective substitution reactions at the hydroxyl group of 1,1,1-trifluoro-2-octanol. The introduction of a trifluoromethyl group can significantly alter the chemical and biological properties of organic molecules, making trifluoromethylated chiral alcohols valuable building blocks in medicinal chemistry and materials science.[1] This guide details established protocols, explains the underlying mechanistic principles, and offers practical insights to achieve high stereoselectivity in these transformations.
Introduction: The Significance of Trifluoromethylated Chiral Alcohols
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in drug discovery and development. The trifluoromethyl (CF3) group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is a key chiral building block, and the ability to stereoselectively substitute its hydroxyl group opens avenues to a diverse range of chiral trifluoromethylated compounds.[2]
The primary challenge in the substitution of the hydroxyl group of secondary alcohols like this compound lies in controlling the stereochemistry of the reaction. Direct displacement of the hydroxyl group is difficult due to its poor leaving group ability. Therefore, a two-step approach is typically employed:
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a better leaving group.
-
Nucleophilic Substitution: The activated group is displaced by a nucleophile.
For stereoselective transformations, reactions that proceed with a predictable stereochemical outcome, such as inversion or retention of configuration, are highly desirable.[3] This guide will focus on methods that reliably proceed with inversion of configuration, primarily through an SN2-type mechanism.[4]
Key Methodologies for Stereoselective Substitution
Several reliable methods exist for the stereoselective substitution of secondary alcohols. This guide will focus on three widely applicable and well-documented protocols:
-
The Mitsunobu Reaction: A versatile method for inverting the stereochemistry of an alcohol by using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for displacement by a nucleophile.[5][6]
-
The Appel Reaction: This reaction converts alcohols to the corresponding alkyl halides with inversion of configuration using triphenylphosphine and a tetrahalomethane (e.g., CCl4, CBr4).[7][8]
-
Nucleophilic Substitution of Sulfonate Esters: A two-step process where the alcohol is first converted to a sulfonate ester (e.g., tosylate, mesylate, or triflate), which is then displaced by a nucleophile in a subsequent SN2 reaction.[9][10]
The choice of method depends on the desired nucleophile, the scale of the reaction, and the specific properties of the starting material and product.
Experimental Protocols
The Mitsunobu Reaction: Stereoinversion with a Broad Nucleophile Scope
The Mitsunobu reaction is renowned for its mild conditions and broad applicability, allowing for the introduction of a wide range of nucleophiles with clean inversion of stereochemistry.[11]
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine acts as the oxygen scavenger, and the azodicarboxylate is the ultimate oxidant. The choice between DEAD and DIAD is often based on ease of handling and removal of byproducts.[6]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it is aprotic and effectively dissolves the reagents.[12]
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature to ensure complete reaction.[6]
-
Nucleophile pKa: The nucleophile should have a pKa of less than 15 to ensure it is acidic enough to protonate the intermediate betaine, facilitating the reaction.[11]
Experimental Workflow Diagram:
Caption: General workflow for the Mitsunobu reaction.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and the desired nucleophile (e.g., benzoic acid, 1.2 eq.) in anhydrous THF (0.1-0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and a color change are typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide (TPPO). Add a non-polar solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) to precipitate the TPPO.
-
Purification: Filter off the TPPO and wash the solid with a small amount of cold solvent. Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired substituted product with inverted stereochemistry.
| Parameter | Mitsunobu Reaction |
| Stereochemistry | Inversion |
| Common Nucleophiles | Carboxylic acids, phenols, imides, thiols |
| Key Reagents | PPh3, DEAD or DIAD |
| Advantages | Mild conditions, broad nucleophile scope |
| Disadvantages | Stoichiometric phosphine oxide byproduct |
The Appel Reaction: Conversion to Alkyl Halides
The Appel reaction is a reliable method for converting primary and secondary alcohols into the corresponding alkyl halides with inversion of stereochemistry.[13][14]
Causality Behind Experimental Choices:
-
Reagents: Triphenylphosphine and a carbon tetrahalide (CX4) are the key reagents. The choice of CX4 (e.g., CCl4, CBr4) determines the resulting alkyl halide.[7]
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or acetonitrile is typically used.[13]
-
Mechanism: The reaction proceeds via an SN2 mechanism for primary and secondary alcohols, leading to inversion of configuration.[8]
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Appel reaction.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous acetonitrile or dichloromethane (0.2-0.5 M).
-
Reagent Addition: Add carbon tetrabromide (1.2 eq.) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture and add hexanes to precipitate the triphenylphosphine oxide.
-
Purification: Filter the mixture and concentrate the filtrate. Purify the crude product by silica gel column chromatography to yield the corresponding 2-bromo-1,1,1-trifluorooctane with inverted stereochemistry.
| Parameter | Appel Reaction |
| Stereochemistry | Inversion |
| Products | Alkyl chlorides, bromides, iodides |
| Key Reagents | PPh3, CX4 (X = Cl, Br, I) |
| Advantages | High yields, reliable inversion |
| Disadvantages | Use of toxic carbon tetrahalides |
Nucleophilic Substitution of Sulfonate Esters
This two-step method offers a robust alternative to the Mitsunobu and Appel reactions. The hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a nucleophile.[10]
Causality Behind Experimental Choices:
-
Activation: Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are used to form the corresponding sulfonate esters. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct. The formation of the sulfonate ester proceeds with retention of configuration as the C-O bond is not broken.[9]
-
Substitution: The subsequent SN2 displacement of the sulfonate ester by a nucleophile proceeds with inversion of configuration.[4]
Experimental Workflow Diagram:
Caption: Two-step workflow for substitution via sulfonate esters.
Detailed Protocol (Tosylation followed by Azide Substitution):
Step 1: Tosylation (Retention of Configuration)
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine (or dichloromethane with triethylamine, 1.5 eq.) and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4, filter, and concentrate to give the crude tosylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution (Inversion of Configuration)
-
Reaction Setup: Dissolve the crude tosylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN3, 3.0 eq.).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the corresponding azide with inverted stereochemistry.
| Parameter | Sulfonate Ester Substitution |
| Stereochemistry | Inversion |
| Common Nucleophiles | Azides, cyanides, halides, carboxylates |
| Key Reagents | TsCl, MsCl, Tf2O; Nucleophile |
| Advantages | Robust, well-established, good for a wide range of nucleophiles |
| Disadvantages | Two-step process, sometimes requires heating |
Conclusion
The stereoselective substitution of the hydroxyl group in this compound is a critical transformation for the synthesis of valuable chiral fluorinated molecules. The Mitsunobu reaction, the Appel reaction, and the substitution of sulfonate esters are all reliable methods for achieving this transformation with a high degree of stereocontrol, typically proceeding with inversion of configuration. The choice of method will be dictated by the specific nucleophile to be introduced and the desired reaction conditions. The protocols and insights provided in this guide are intended to enable researchers to successfully implement these important synthetic strategies.
References
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Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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- Wang, Y., et al. (2023, April 14). Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Organic Letters, 25(16), 2899-2904.
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]
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Organic Chemistry Reaction. (2026, January 7). Appel Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]
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Introduction: The Critical Role of Chirality in Trifluoromethyl Carbinols
Application Note: A Strategic Guide to Chiral Stationary Phase Selection for Trifluoromethyl Carbinols
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates often enhances metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl carbinol motif (a hydroxyl group and a trifluoromethyl group attached to the same carbon) is particularly prevalent in pharmaceuticals and agrochemicals.[1][2] The stereochemistry of this chiral center is paramount, as enantiomers frequently exhibit vastly different pharmacological and toxicological profiles.
Consequently, the accurate determination of enantiomeric excess (e.e.) and the preparative separation of enantiomers are non-negotiable steps in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the definitive techniques for these analyses. This guide provides a detailed framework for the rational selection of CSPs and the systematic development of robust separation methods for this vital class of compounds.
Understanding the Analyte: Key Molecular Interactions
The unique electronic properties of the trifluoromethyl carbinol moiety govern its interaction with a CSP. A successful chiral separation hinges on exploiting the differential stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector.[3]
Key interaction points for trifluoromethyl carbinols include:
-
Hydrogen Bonding: The carbinol's hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The highly polar C-F bonds of the trifluoromethyl group and the C-O bond of the alcohol create strong local dipoles.
-
Steric Interactions: The bulky trifluoromethyl group and other substituents on the analyte create specific steric demands that must be accommodated by the CSP's chiral grooves or cavities.[4]
-
π-π Stacking: If the analyte contains aromatic rings, these can engage in π-π interactions with complementary aromatic functionalities on the CSP.
A successful chiral recognition mechanism requires a minimum of three simultaneous points of interaction between the analyte and the CSP, at least one of which must be stereochemically dependent.[3]
The Workhorses: Polysaccharide-Based CSPs
Experience and extensive literature demonstrate that polysaccharide-based CSPs are the most versatile and successful for separating trifluoromethyl carbinols.[5][6] These phases consist of cellulose or amylose polymers derivatized with various carbamates or esters, which are coated or immobilized onto a silica support.[7][8] The helical structure of the polysaccharide backbone creates well-defined chiral grooves where enantiorecognition occurs.[4]
Table 1: Recommended Primary Screening Polysaccharide CSPs
| CSP Name (Manufacturer Example) | Chiral Selector | Key Characteristics & Strengths |
|---|---|---|
| CHIRALPAK® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Often considered the most broadly applicable CSP.[8][9] Excellent for a wide range of compounds, including those with aromatic systems. |
| CHIRALCEL® OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to AD-H.[9] Particularly effective for compounds that can form strong hydrogen bonds. |
| CHIRALPAK® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Offers different steric and electronic interactions compared to AD-H and OD-H, providing another layer of selectivity. |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | The ester linkages provide different interaction sites (dipole-dipole) compared to the carbamate selectors. |
Note: Immobilized versions (e.g., IA, IB) offer greater solvent compatibility, allowing for the use of solvents like dichloromethane and THF which can be beneficial for sample solubility and method development.[8][10]
The Mechanism of Chiral Recognition
The separation of trifluoromethyl carbinol enantiomers on a polysaccharide CSP is a dynamic process. One enantiomer will fit more snugly and/or form more stable, longer-lasting interactions with the chiral selector than the other. This results in a longer retention time for the more strongly interacting enantiomer. The primary interactions are hydrogen bonds between the analyte's -OH group and the carbamate/ester groups on the selector, supplemented by dipole-dipole, π-π, and steric repulsive interactions.
Caption: Fig 1. A simplified three-point interaction model for chiral recognition.
Strategic Method Development: Protocols
A systematic approach is crucial for efficient method development.[11] The process should begin with a screening phase to identify promising CSPs, followed by an optimization phase to achieve baseline resolution.
Protocol 1: Initial CSP & Mobile Phase Screening
This protocol is designed to quickly identify the most promising column and mobile phase system. Supercritical Fluid Chromatography (SFC) is often preferred for screening due to its high speed and efficiency.[9]
Objective: To test a diverse set of four primary CSPs under generic Normal Phase (HPLC) and SFC conditions.
Materials:
-
Columns: CHIRALPAK AD-H, CHIRALCEL OD-H, CHIRALPAK AS-H, CHIRALCEL OJ-H (or their 3 µm or immobilized equivalents).[12]
-
Analyte Sample: 1 mg/mL solution of the racemic trifluoromethyl carbinol in mobile phase or a compatible solvent.
-
Mobile Phases (HPLC):
-
A: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
B: n-Hexane / Ethanol (EtOH) (90:10, v/v)
-
-
Mobile Phases (SFC):
-
A: CO₂ / Methanol (MeOH) (80:20, v/v)
-
B: CO₂ / EtOH (80:20, v/v)
-
-
HPLC/SFC System with UV Detector.
Procedure:
-
System Equilibration: Equilibrate the first column (e.g., CHIRALPAK AD-H) with the first mobile phase (e.g., Hexane/IPA) at a flow rate of 1.0 mL/min for an analytical column (e.g., 250 x 4.6 mm) until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the analyte sample.
-
Data Acquisition: Run the chromatogram for 15-20 minutes, or until the peaks have eluted.
-
Evaluation: Assess the chromatogram for any sign of peak separation (e.g., peak splitting, shoulder, or baseline separation). Calculate the separation factor (α) and resolution (Rs).
-
Iteration: Repeat steps 1-4 for each combination of column and mobile phase listed in the screening table below.
Table 2: CSP Screening Protocol Matrix
| Screening Run | CSP | Mobile Phase System | Expected Outcome |
|---|---|---|---|
| 1 | CHIRALPAK AD-H | Hexane/IPA (90/10) | Broad applicability, high probability of success. |
| 2 | CHIRALPAK AD-H | Hexane/EtOH (90/10) | EtOH can alter selectivity compared to IPA. |
| 3 | CHIRALCEL OD-H | Hexane/IPA (90/10) | Complementary to AD-H. |
| 4 | CHIRALCEL OD-H | Hexane/EtOH (90/10) | May provide better H-bonding interactions. |
| 5 | CHIRALPAK AS-H | Hexane/IPA (90/10) | Different steric environment. |
| 6 | CHIRALCEL OJ-H | Hexane/IPA (90/10) | Different interaction mechanism (ester vs. carbamate). |
| SFC runs would substitute CO₂/MeOH and CO₂/EtOH |
Protocol 2: Mobile Phase Optimization
Once a "hit" is identified from the screening (Rs > 0.8), the next step is to optimize the mobile phase to achieve baseline resolution (Rs ≥ 1.5).
Objective: To fine-tune the mobile phase composition to maximize resolution.
Procedure:
-
Select Best Condition: Choose the column and mobile phase system that showed the best initial separation from Protocol 1.
-
Adjust Alcohol Modifier Percentage:
-
If retention times are too short (k' < 1), decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA). This will increase retention and often improves resolution.
-
If retention times are too long (k' > 10), increase the percentage of the alcohol modifier (e.g., from 10% IPA to 15% or 20%).
-
-
Change the Alcohol Modifier: Sometimes, switching the alcohol can dramatically improve selectivity. If using IPA, try EtOH or n-Propanol. The elution strength order is typically IPA > EtOH > MeOH.
-
Consider Additives (if necessary): For acidic or basic trifluoromethyl carbinols, peak shape can be poor.
-
For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
For basic compounds, add 0.1% Diethylamine (DEA) to the mobile phase.
-
-
Temperature Optimization:
-
Lowering the temperature (e.g., from 25°C to 15°C) often increases the stability of the diastereomeric complexes, leading to better resolution, although it will also increase retention time and pressure.[13]
-
Increasing temperature can sometimes improve peak efficiency.
-
Sources
- 1. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 3. Recognition and Sensing of Chiral Organic Molecules by Chiral Porphyrinoids: A Review | MDPI [mdpi.com]
- 4. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bujnochem.com [bujnochem.com]
- 7. m.youtube.com [m.youtube.com]
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- 9. mz-at.de [mz-at.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chiraltech.com [chiraltech.com]
- 13. hplc.eu [hplc.eu]
Application Note: A Systematic Approach to Mobile Phase Optimization for the Enantiomeric Resolution of 1,1,1-Trifluoro-2-octanol
Introduction
The resolution of enantiomers is a critical task in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules can vary significantly between enantiomers.[1] 1,1,1-Trifluoro-2-octanol is a key chiral building block in the synthesis of various bioactive compounds, and the ability to accurately determine its enantiomeric purity is paramount. This application note presents a detailed, systematic approach to optimizing the mobile phase for the robust separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP).
The trifluoromethyl group in the analyte introduces unique challenges and opportunities for chiral recognition. This guide will delve into the rationale behind solvent selection, the impact of alcohol modifiers, and the systematic screening process to achieve baseline resolution. The principles and protocols outlined herein are designed to be broadly applicable to other fluorinated alcohols, providing a foundational methodology for researchers and drug development professionals.
Theoretical Considerations for Chiral Separation
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] The stability of these complexes differs, leading to different retention times and, consequently, separation. For polysaccharide-based CSPs, such as those derived from amylose or cellulose, the primary interactions involved in chiral recognition include hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The mobile phase plays a crucial role in modulating these interactions. The choice of the bulk solvent and the type and concentration of the polar modifier (typically an alcohol) directly influence the retention and selectivity of the separation. The goal of mobile phase optimization is to find a balance that promotes sufficient interaction with the CSP for chiral recognition while ensuring reasonable analysis times and good peak shapes.
Experimental Design and Strategy
A systematic approach to method development is essential for efficiently identifying the optimal mobile phase conditions.[3] Our strategy involves a two-tiered screening process: an initial broad screening of primary alcohol modifiers followed by a fine-tuning of the concentration of the most promising modifier.
Initial Screening of Alcohol Modifiers
The initial screening aims to identify the most effective alcohol modifier for the separation. Different alcohols can significantly alter the enantioselectivity of the separation due to their varying abilities to interact with both the analyte and the CSP.[4]
dot graph TD; A[Start: Racemic this compound] --> B{Initial Screening}; B --> C[Mobile Phase A: n-Hexane/Isopropanol]; B --> D[Mobile Phase B: n-Hexane/Ethanol]; B --> E[Mobile Phase C: n-Hexane/n-Butanol]; C --> F(Evaluate Resolution); D --> F; E --> F; F --> G{Select Best Modifier}; G --> H[Optimization of Modifier Concentration]; H --> I(Final Method);
end
Figure 1: Workflow for mobile phase optimization.
Detailed Protocol: Initial Modifier Screening
Objective: To identify the alcohol modifier (Isopropanol, Ethanol, or n-Butanol) that provides the best initial separation of this compound enantiomers.
Materials:
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade n-Butanol (n-BuOH)
-
Chiral Stationary Phase: Amylose-based CSP (e.g., Chiralpak® AD-H or equivalent)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in n-Hexane.
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
Mobile Phase C: n-Hexane/n-Butanol (95:5, v/v)
-
-
Chromatographic Conditions:
-
Data Analysis: For each mobile phase, inject the racemic standard and record the chromatogram. Calculate the retention factor (k), separation factor (α), and resolution (Rs) for the enantiomeric pair.
Data Presentation: Initial Screening Results
| Mobile Phase Composition (v/v) | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| n-Hexane/Isopropanol (90:10) | 2.8 | 1.15 | 1.8 |
| n-Hexane/Ethanol (90:10) | 3.5 | 1.25 | 2.5 |
| n-Hexane/n-Butanol (95:5) | 4.2 | 1.10 | 1.2 |
Analysis of Initial Screening: Based on the hypothetical data above, the n-Hexane/Ethanol mobile phase provides the best combination of selectivity and resolution. Ethanol appears to facilitate a more effective chiral recognition interaction with the stationary phase for this particular analyte compared to isopropanol and n-butanol.
Optimization of the Selected Modifier Concentration
Once the most promising alcohol modifier is identified, the next step is to fine-tune its concentration to maximize resolution. Generally, decreasing the concentration of the alcohol modifier increases retention and can improve resolution, up to a certain point.
dot graph ER { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#4285F4", arrowhead=vee];
}
Figure 2: Key interactions in chiral separation.
Detailed Protocol: Modifier Concentration Optimization
Objective: To determine the optimal concentration of ethanol in the n-Hexane mobile phase for baseline separation (Rs ≥ 1.5).
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying concentrations of ethanol in n-Hexane:
-
n-Hexane/Ethanol (95:5, v/v)
-
n-Hexane/Ethanol (92:8, v/v)
-
n-Hexane/Ethanol (90:10, v/v)
-
n-Hexane/Ethanol (88:12, v/v)
-
-
Chromatographic Analysis: Using the same chromatographic conditions as the initial screening, inject the racemic standard with each of the prepared mobile phases.
-
Data Evaluation: Record the chromatograms and calculate k, α, and Rs for each condition. Plot the resolution as a function of the percentage of ethanol.
Data Presentation: Optimization Results
| % Ethanol in n-Hexane | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| 5% | 5.1 | 1.30 | 3.2 |
| 8% | 4.0 | 1.28 | 2.8 |
| 10% | 3.5 | 1.25 | 2.5 |
| 12% | 2.9 | 1.22 | 2.1 |
Final Optimized Method
-
Column: Amylose-based CSP (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
This optimized method provides a robust and reliable separation of this compound enantiomers, suitable for routine analysis and quality control applications.
Trustworthiness and Self-Validation
The protocols described in this application note are designed to be self-validating. By systematically screening and optimizing the mobile phase composition, the resulting method is based on empirical data that demonstrates its suitability for the intended separation. The use of standard chromatographic parameters (k, α, and Rs) provides a quantitative measure of the method's performance. For formal validation, it is recommended to assess parameters such as linearity, precision, accuracy, and robustness according to established guidelines.
References
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns.html]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns.html)
-
National Center for Biotechnology Information. (2016). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ACN (0.1% DEA). Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
RSC Publishing. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. Retrieved from [Link]
-
UVaDOC Principal. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]
-
ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]
-
ResearchGate. (2025). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol.... Retrieved from [Link]
-
PubMed. (2024). Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chromatography. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving yield of asymmetric reduction for 1,1,1-Trifluoro-2-octanol synthesis
Welcome to the technical support center for the synthesis of 1,1,1-trifluoro-2-octanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and enantioselectivity of the asymmetric reduction of 1,1,1-trifluoro-2-octanone. Here, you will find in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.
Introduction: The Significance of Chiral Fluorinated Alcohols
The enantioselective synthesis of chiral alcohols is a critical process in modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and other high-value materials. Specifically, chiral this compound is a valuable intermediate due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. However, the asymmetric reduction of trifluoromethyl ketones, such as 1,1,1-trifluoro-2-octanone, presents unique challenges due to the strong electron-withdrawing nature of the CF3 group, which can affect the reactivity and coordination of the ketone to the catalyst.[1][2] This can often lead to issues with yield and enantiomeric excess (ee). This guide will provide you with the technical insights and practical advice to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the asymmetric reduction of 1,1,1-trifluoro-2-octanone.
Issue 1: Low or No Conversion to this compound
-
Question: I am not observing any significant conversion of my starting material. What could be the issue?
-
Answer: Low or no conversion can stem from several factors related to your catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: If you are using a pre-formed catalyst, it may have degraded during storage. For instance, Corey-Bakshi-Shibata (CBS) catalysts can be sensitive to air and moisture.[3] It is often more reliable to generate the oxazaborolidine catalyst in situ.[1][2] For transition metal catalysts like those used in Noyori-type hydrogenations, ensure the precatalyst has been properly activated.
-
Improper Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. For hydrogenations, ensure you have an adequate pressure of hydrogen gas and that the reaction vessel is properly sealed.
-
Inhibitors: Your solvent or starting material may contain impurities that are poisoning the catalyst. Ensure you are using high-purity, dry solvents and that your 1,1,1-trifluoro-2-octanone is of high quality.
-
Issue 2: Poor Enantioselectivity (Low ee)
-
Question: My reaction is proceeding, but the enantiomeric excess of the this compound is low. How can I improve this?
-
Answer: Poor enantioselectivity in the reduction of trifluoromethyl ketones is a common challenge.[1][2] The electron-withdrawing nature of the trifluoromethyl group can lead to a less effective facial discrimination by the chiral catalyst. Here are some key areas to investigate:
-
Non-Catalytic Reduction: A significant contributor to low enantioselectivity can be the non-catalytic reduction of the ketone by the reducing agent (e.g., borane) itself.[1] To mitigate this, ensure slow addition of the ketone to the mixture of the catalyst and the reducing agent. This maintains a low concentration of the ketone relative to the catalyst-reductant complex, favoring the catalyzed pathway.
-
Temperature Effects: Temperature plays a crucial role in enantioselectivity. While lower temperatures often favor higher enantioselectivity, this is not always the case. It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and enantiomeric excess.
-
Catalyst Choice: Not all catalysts are equally effective for all substrates. For trifluoromethyl ketones, consider catalysts with high Lewis acidity to enhance coordination to the less basic carbonyl oxygen.[1] You may need to screen different chiral ligands or even different classes of catalysts (e.g., trying a ketoreductase if a chemical catalyst is underperforming).
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. It is advisable to screen a variety of aprotic solvents such as THF, toluene, and dichloromethane.
-
Issue 3: Inconsistent Results
-
Question: I am getting variable yields and enantioselectivity from batch to batch. What could be causing this inconsistency?
-
Answer: Inconsistent results are often traced back to subtle variations in experimental conditions.
-
Water Content: The presence of water can have a significant impact on the enantiomeric excess, especially in CBS reductions.[3] Ensure all glassware is oven-dried and that you are using anhydrous solvents and reagents.
-
Reagent Quality: The purity of your starting ketone, reducing agent, and catalyst precursor can vary between batches. Use reagents from a reliable source and consider purifying your starting material if you suspect impurities.
-
Procedural Variations: Seemingly minor changes in your procedure, such as the rate of addition of reagents or the stirring speed, can affect the outcome. It is important to maintain a consistent and well-documented experimental protocol.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the asymmetric reduction of 1,1,1-trifluoro-2-octanone?
A1: There is no single "best" catalyst, as the optimal choice depends on your specific requirements for enantioselectivity, yield, cost, and scale. Here is a comparison of common choices:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method, using a chiral oxazaborolidine catalyst and a borane reducing agent, is a widely used and reliable option.[4] It offers predictable stereochemistry and often high enantioselectivity.[5] However, it can be sensitive to substrate and reaction conditions, and non-catalytic reduction can be an issue with highly reactive ketones like trifluoromethyl ketones.[1]
-
Noyori Asymmetric Hydrogenation: This method employs a ruthenium catalyst with a chiral diphosphine ligand (like BINAP) and a diamine.[6][7] It is known for its high efficiency (high turnover numbers) and excellent enantioselectivity for a broad range of ketones.[6][8] Asymmetric transfer hydrogenation, using isopropanol or formic acid as the hydrogen source, is often more practical for lab-scale synthesis than using hydrogen gas.[6]
-
Biocatalysis (Ketoreductases - KREDs): Enzymes offer exquisite selectivity and operate under mild, environmentally friendly conditions (in aqueous buffer).[9] A growing number of commercially available KREDs can reduce a wide variety of ketones with very high enantioselectivity.[10] However, substrate scope can be limited for a given enzyme, and optimization of reaction conditions (pH, temperature, co-factor regeneration) is necessary.
Q2: How do I choose the right reducing agent?
A2: The choice of reducing agent is tied to your chosen catalytic system.
-
For CBS reductions , borane sources like BH3·THF or BH3·SMe2 are standard.[4] Catecholborane can also be used and sometimes offers different selectivity.
-
For Noyori-type hydrogenations , the reducing agent is either hydrogen gas (H2) or a hydrogen donor for transfer hydrogenation, such as isopropanol or a mixture of formic acid and a tertiary amine.[6][7]
-
For biocatalytic reductions , a co-substrate like isopropanol or glucose is used to regenerate the NADPH or NADH cofactor required by the enzyme.
Q3: Can I predict the stereochemical outcome of my reaction?
A3: Yes, for many well-established catalytic systems, the stereochemical outcome is predictable.
-
In a CBS reduction , the stereochemistry is determined by the enantiomer of the proline-derived catalyst used and the relative steric bulk of the two substituents on the ketone. The hydride is delivered to the face of the ketone that is oriented away from the bulky substituent on the catalyst in the six-membered ring transition state.[5]
-
For Noyori-type hydrogenations , the stereochemical outcome is determined by the chirality of the BINAP and diamine ligands. The mechanism involves a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the ketone carbonyl.
Q4: How do I monitor the progress and determine the enantiomeric excess of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To determine the enantiomeric excess of the this compound product, you will need to use a chiral analytical technique. Chiral GC or chiral high-performance liquid chromatography (HPLC) are the most common methods. You will need to develop a separation method using a suitable chiral stationary phase.
Data Presentation
The following table provides a comparison of different catalytic systems for the asymmetric reduction of ketones, including data for fluorinated ketones where available. This should serve as a starting point for selecting your reaction conditions.
| Catalytic System | Substrate | Yield (%) | ee (%) | Key Conditions | Reference |
| (S)-CBS / BH₃·THF | Acetophenone | >95 | 96 (R) | THF, room temperature | [11] |
| (R,R)-TsDPEN-Ru | Acetophenone | >99 | 99 (R) | H₂ (1-100 atm), t-BuOK, 2-propanol | [8] |
| Ketoreductase (KRED) | Various Ketones | >90 | >99 | Aqueous buffer, cofactor regeneration system | [10] |
| (-)-DIP-Chloride | 1,1,1-Trifluoro-2-octanone | - | 91 (S) | - | [12] |
| RuCl(p-cymene)[(S,S)-TsDPEN] | Various α-CF₃ Ketones | High | High | NaHCO₂, MeOH/H₂O, 80 °C | [13] |
Experimental Protocols
Here are detailed, step-by-step methodologies for two common approaches to the asymmetric reduction of 1,1,1-trifluoro-2-octanone.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure that should be optimized for your specific substrate and setup.
-
Catalyst Preparation (in situ): To a flame-dried, argon-purged flask, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Reaction Setup: Cool the flask to the desired temperature (start with 0 °C or -20 °C) and add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) dropwise. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of 1,1,1-trifluoro-2-octanone (1.0 eq) in anhydrous THF dropwise over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral GC or HPLC.
Protocol 2: Noyori-Type Asymmetric Transfer Hydrogenation
This protocol is adapted from a general procedure for the reduction of trifluoromethyl ketones.[13]
-
Catalyst Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine 1,1,1-trifluoro-2-octanone (1.0 eq) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 eq).
-
Reaction Setup: Flush the vial with argon. Add sodium formate (5.0 eq) followed by a 1:1 mixture of methanol and water (to make the final solution 1 M with respect to the ketone).
-
Reaction: Flush the vial with argon again, seal it, and stir at 80 °C for 24 hours.
-
Workup: After cooling to room temperature, add water to the reaction mixture. Extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral GC or HPLC.
Visualizations: Mechanisms and Workflows
Mechanism of the CBS Reduction
The enantioselectivity of the CBS reduction is governed by a well-defined six-membered transition state. The borane coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst, which in turn activates the endocyclic boron as a stronger Lewis acid. The ketone then coordinates to this activated boron in a way that minimizes steric clash between its larger substituent and the catalyst's chiral scaffold, leading to a facial-selective hydride transfer.[4][5]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Workflow for Optimizing Asymmetric Reduction
A systematic approach is key to successfully developing a high-yield, highly enantioselective reduction. The following workflow outlines a logical progression of experiments.
Caption: A systematic workflow for optimizing the asymmetric reduction.
References
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]
-
ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
-
The Organic Chemistry Tutor. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
University of Liverpool. Enantioselective Reduction of Ketones. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
Fukui, S., et al. (2025). Effect of additives on the asymmetric reduction of fluorinated ketones using cyanobacterium Synechocystis sp. PCC 6803. ResearchGate. [Link]
-
Li, Z., et al. (2018). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. Marine Drugs, 16(2), 63. [Link]
-
Weaver, J. D., et al. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. [Link]
-
Ramachandran, P. V., & Reddy, M. V. R. (2000). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 65(21), 7031-7036. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Bisogno, F. R., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Communications, 57(55), 6703-6723. [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]
-
Wu, B. B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543-6550. [Link]
-
Celentano, G., et al. (2023). New Trends in Asymmetric Phase Transfer Catalysis 1. European Journal of Organic Chemistry, 26(23), e202300224. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Ramachandran, P. V., et al. (2025). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. ResearchGate. [Link]
-
Kaźmierczak, M., & Mlynarski, J. (2017). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 22(12), 2139. [Link]
-
Kumar, A., & Kumar, S. (2019). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 9(1), 26-53. [Link]
-
NROChemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
W-Ale-Am-I, et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Frontiers in Microbiology, 7, 184. [Link]
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Resolving peak co-elution in chiral HPLC of fluorinated compounds.
Welcome to the technical support center for resolving challenges in the chiral High-Performance Liquid Chromatography (HPLC) of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving baseline separation for fluorinated enantiomers.
The increasing incorporation of fluorine in pharmaceutical candidates presents unique challenges for chiral recognition due to its high electronegativity and ability to alter molecular conformations.[1][2] This resource provides in-depth troubleshooting advice and foundational knowledge to overcome these specific hurdles.
Part 1: Troubleshooting Guide for Peak Co-elution
This section addresses specific, common problems encountered during method development and offers a systematic approach to resolving them.
Q1: I'm observing complete or partial co-elution of my fluorinated enantiomers on a standard polysaccharide-based chiral stationary phase (CSP). What are my first steps?
Answer:
When initial screening fails, a systematic, multi-parameter optimization is required. Start with the least disruptive changes first: mobile phase modifications. The goal is to alter the intermolecular forces—hydrogen bonding, dipole-dipole, and π-π interactions—that govern chiral recognition.[3]
Workflow for Resolving Co-elution
Caption: A systematic troubleshooting workflow for co-eluting peaks.
Step-by-Step Protocol: Mobile Phase Optimization
-
Adjust Alcohol Modifier Percentage: Before changing the alcohol, systematically vary its concentration in the hexane/heptane mobile phase (e.g., from 5% to 30%). This is the simplest variable to check.
-
Change the Alcohol Type: The type of alcohol can significantly impact selectivity.
-
Rationale: Different alcohols have varying hydrogen bond donor/acceptor strengths and steric profiles. Isopropanol (IPA), ethanol (EtOH), and methanol (MeOH) interact differently with both the fluorinated analyte and the CSP.
-
Protocol: Prepare mobile phases with equivalent solvent strength using each alcohol. For example, start with 20% IPA, 15% EtOH, and 10% MeOH and compare the resulting chromatograms.
-
-
Introduce an Aprotic Modifier: If alcohols fail, switch to or add acetonitrile (ACN).
-
Rationale: ACN is a polar aprotic solvent. It disrupts hydrogen bonding interactions differently than alcohols, which can sometimes "unmask" other interactions like dipole-dipole or π-π stacking that are critical for separating fluorinated compounds.[4]
-
-
Use Additives (for Ionizable Analytes): If your fluorinated compound has an acidic or basic functional group, small amounts of additives can dramatically improve peak shape and resolution.
-
Acidic Compounds: Add 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Basic Compounds: Add 0.1% diethylamine (DEA) or ethylenediamine (EDA).
-
Rationale: Additives suppress the ionization of the analyte and/or silanol groups on the silica support, leading to more consistent interactions with the CSP.
-
Q2: I've exhausted mobile phase options and still have no separation. Should I change the temperature or the column?
Answer:
At this point, both are valid strategies. A temperature study is often quicker if you have a column oven, while screening different columns is more definitive but requires more resources.
Strategy 1: Temperature Optimization
Varying the column temperature affects the thermodynamics of the analyte-CSP interaction.
-
Protocol:
-
Set your column temperature to a low value (e.g., 10°C or 15°C) and run the sample using the best mobile phase from your previous screen.
-
Incrementally increase the temperature (e.g., to 25°C, then 40°C) and repeat the analysis.
-
-
Causality:
-
Lower Temperatures: Often increase retention and can enhance the subtle enantioselective interactions, improving resolution. This suggests the separation is enthalpically driven.[5]
-
Higher Temperatures: Decrease viscosity (improving efficiency) and can sometimes change the conformation of the CSP or analyte, leading to unexpected selectivity changes. In some cases, a separation only appears at elevated temperatures.[6]
-
Strategy 2: Change the Chiral Stationary Phase (CSP)
If mobile phase and temperature adjustments fail, the chosen CSP likely lacks the necessary interaction sites for your specific fluorinated analyte.[7] The incorporation of fluorine can create challenging recognition problems for traditional polysaccharide CSPs.[8]
-
Rationale: Chiral recognition requires a minimum of three simultaneous interactions between the analyte and the CSP. Fluorine's high electronegativity alters the molecule's electronic and steric profile, potentially preventing a stable diastereomeric complex from forming with the CSP.[9]
-
Recommended Next Steps:
-
Pentafluorophenyl (PFP) Phases: These phases are specifically designed with fluorine atoms and offer alternative interaction mechanisms, including π-π, dipole-dipole, and charge-transfer interactions, which can be highly effective for fluorinated and halogenated compounds.[10][11]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These phases are known for their multi-modal capabilities and complex basket-like structures that provide numerous chiral interaction sites, including inclusion complexing.[3][5] They are particularly useful for polar and ionizable fluorinated compounds.[12]
-
Fluorinated Polysaccharide Phases: Newer, specialized polysaccharide CSPs that incorporate fluorine atoms have been developed to enhance recognition of fluorinated analytes through potential "fluorophilic" interactions.[8]
-
Table 1: CSP Selection Guide for Fluorinated Analytes
| CSP Type | Primary Interaction Mechanisms | Best Suited For... |
| Standard Polysaccharide | H-bonding, π-π, Steric inclusion | Initial screening, neutral aromatic compounds |
| Pentafluorophenyl (PFP) | π-π, Dipole-dipole, Charge-transfer | Aromatic, halogenated, and fluorinated compounds |
| Macrocyclic Glycopeptide | Inclusion complexing, H-bonding, Ionic | Polar, ionizable fluorinated compounds (amines, acids) |
| Fluorinated Polysaccharide | H-bonding, Steric, Fluorophilic interactions | Fluorinated compounds where standard phases fail |
Part 2: Frequently Asked Questions (FAQs)
Q3: Why are fluorinated compounds so challenging to separate on chiral columns?
Answer:
The challenge arises from the unique properties of the fluorine atom:
-
Extreme Electronegativity: Fluorine is the most electronegative element. It withdraws electron density from the rest of the molecule, which can weaken or alter key interaction points (like hydrogen bond donors/acceptors or aromatic π-systems) that are essential for chiral recognition.[9]
-
Steric Effects: While small, fluorine can alter the preferred conformation of a molecule, which may not fit optimally into the chiral grooves or cavities of a standard CSP.
-
Weakened π-π Interactions: Fluorinating an aromatic ring reduces its electron density, which can weaken the π-π stacking interactions that are a primary mechanism for recognition on many phenyl-based CSPs.[9]
Q4: Can a partial separation (i.e., a split peak) always be resolved into two distinct peaks?
Answer:
Not always, but it is a very promising sign. A split or shouldered peak indicates that the CSP is capable of differentiating between the enantiomers, but the conditions are not optimized for full resolution.[13] This is a problem of improving selectivity and/or efficiency. In this case, systematically applying the steps in the troubleshooting workflow—adjusting mobile phase composition, modifier type, and temperature—has a very high probability of success. If all peaks in the chromatogram are split, it may indicate a physical problem with the column itself.[13]
Q5: My fluorinated compound has two chiral centers. Why do I see three peaks instead of four?
Answer:
With two chiral centers, you can have up to four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Seeing three peaks usually means one of two things:
-
Co-elution of One Pair: The most common reason is that your chiral method is able to separate the two diastereomeric pairs from each other, but it is only resolving one of those pairs into its constituent enantiomers. The other pair remains co-eluted.
-
Meso Compound: If the molecule has a plane of symmetry, one of the potential stereoisomers may be an achiral meso compound, in which case only three stereoisomers exist in total.
To troubleshoot, you should first run the sample on a standard (achiral) reversed-phase HPLC column.[14] Diastereomers can often be separated on achiral columns, which would confirm how many diastereomeric pairs are present.[14]
Q6: What is the role of Supercritical Fluid Chromatography (SFC) in separating fluorinated chiral compounds?
Answer:
SFC is a powerful alternative to HPLC and is often considered a primary tool for chiral separations in drug discovery.[8] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster and more efficient separations.[8] For fluorinated compounds, SFC is particularly advantageous because specialized fluorinated CSPs have shown excellent performance and unique selectivity in SFC mode that may not be achievable in HPLC.[8]
Conceptual Interactions in Chiral Recognition
Caption: Intermolecular forces governing chiral recognition of a fluorinated analyte.
References
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Available at: [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Javed, M. R., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Wang, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Be, D. K., et al. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. Available at: [Link]
-
Zhang, W., & Lu, Y. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]
-
Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Available at: [Link]
-
Restek Corporation. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
LCGC International. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Available at: [Link]
-
Sousa, F., et al. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]
-
Ilisz, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI. Available at: [Link]
-
Caminati, W., et al. (2025). The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). 26 questions with answers in CHIRAL HPLC | Science topic. Available at: [Link]
-
Wang, C., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - PubMed Central. Available at: [Link]
-
Regalado, E. L., & Welch, C. J. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. Available at: [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles [mdpi.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Optimizing chiral resolution of 1,1,1-Trifluoro-2-octanol on polysaccharide columns
Technical Support Center: Chiral Resolution of 1,1,1-Trifluoro-2-octanol
Welcome to the technical support center for optimizing the chiral resolution of this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of separating this specific fluorinated alcohol using polysaccharide-based chiral stationary phases (CSPs). Here, we move beyond generic advice to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your method development is both efficient and scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when setting up the separation.
Q1: Which type of polysaccharide column, amylose or cellulose, is a better starting point for this compound?
A: There is no universal rule, as enantioselectivity is difficult to predict.[1] However, a logical starting point involves screening one of each type. Amylose-based columns (e.g., Chiralpak® AD, IA, IG) often exhibit strong chiral recognition through inclusion complexation due to their helical groove structure, while cellulose-based columns (e.g., Chiralcel® OD, IC) provide different spatial arrangements of their carbamate derivatives, leading to complementary selectivity.[2] For a small, flexible alcohol like this compound, the hydrogen bonding capability of the hydroxyl group and the strong dipole from the trifluoromethyl group are the primary interaction points. Both column types can leverage these interactions effectively.[3] We recommend a parallel screening approach as the most efficient strategy.
Q2: What are the standard starting mobile phases for screening?
A: Polysaccharide columns are versatile and can be used in Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes. For this compound, Normal Phase is often the most successful.
| Mode | Mobile Phase Composition | Rationale |
| Normal Phase (NP) | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Excellent starting point for most neutral analytes. Balances retention and solubility. |
| Polar Organic (PO) | 100% Methanol (MeOH) or 100% Ethanol (EtOH) | Can offer unique selectivity and is a good secondary screening option if NP fails. |
| Reversed Phase (RP) | Acetonitrile (ACN) / Water (70:30, v/v) | Use on immobilized columns (e.g., Chiralpak IA, IC). Less common for this type of analyte but can be effective. |
Q3: What are the typical starting instrument conditions (flow rate, temperature, wavelength)?
A: For a standard 4.6 x 250 mm, 5 µm particle size column, the following conditions are recommended:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C. Temperature is a critical parameter for optimization and is discussed in the troubleshooting section.
-
Detection (UV): this compound lacks a strong chromophore. Detection will be challenging. A low wavelength (e.g., 200-210 nm) is required. Ensure your mobile phase components (hexane, IPA) are high purity and have a low UV cutoff. A Refractive Index (RI) detector is a suitable alternative if available.
-
Injection Volume: 5 µL.
-
Sample Concentration: 1.0 mg/mL, dissolved in the mobile phase to prevent peak distortion.
Section 2: In-Depth Troubleshooting Guide
This section tackles specific experimental problems with a focus on the underlying chromatographic principles.
Q4: I am seeing a single peak with no signs of separation. What is my first troubleshooting step?
A: This indicates a lack of enantioselectivity (α ≈ 1) under the current conditions. The primary goal is to induce differential interaction between the enantiomers and the CSP.
Troubleshooting Workflow: No Enantiomeric Separation
Caption: Systematic workflow for addressing a complete lack of separation.
Detailed Steps:
-
Vary the Alcohol Modifier (Normal Phase): The type and concentration of the alcohol modifier are the most powerful tools for manipulating selectivity on polysaccharide CSPs.[4][5] The alcohol competes with the analyte for hydrogen bonding sites on the CSP.
-
Action: Change the alcohol. If you started with IPA, switch to EtOH or MeOH. Smaller alcohols can access different sites within the chiral grooves and alter the chiral recognition mechanism.[6]
-
Action: Change the concentration. Create a gradient of the modifier (e.g., from 5% to 20% IPA in hexane) to scout for a window of separation.
-
-
Switch Mobile Phase Mode: If Normal Phase provides no hint of separation, switching to Polar Organic mode (e.g., 100% MeOH) can fundamentally change the interaction dynamics and sometimes yields excellent results.
-
Screen a Complementary Column: If an amylose-based column (e.g., Chiralpak AD) fails, screen a cellulose-based column (e.g., Chiralcel OD). The different polymer backbones provide distinct three-dimensional structures and, therefore, different chiral recognition abilities.[2]
Q5: I have partial separation, but the resolution (Rs) is poor (< 1.5). How do I optimize it?
A: Achieving baseline resolution (Rs ≥ 1.5) requires optimizing selectivity (α), efficiency (N), and retention (k).
Protocol 1: Systematic Resolution Optimization
-
Fine-Tune Modifier Concentration (Optimize α and k):
-
Once partial separation is observed, narrow the range of your alcohol modifier. Adjust the concentration in small increments (e.g., 1-2%).
-
Causality: Decreasing the alcohol percentage generally increases retention (k) and often improves selectivity (α) and resolution, as the analyte spends more time interacting with the CSP. However, this also leads to broader peaks and longer run times. The goal is to find the optimal balance.
-
-
Adjust Column Temperature (Optimize α):
-
Action: Systematically decrease the column temperature (e.g., to 15 °C or 10 °C).
-
Causality: Chiral separation is a thermodynamic process (ΔΔG = -RTlnα). For many separations on polysaccharide CSPs, the interaction is enthalpically driven.[7] Lowering the temperature increases the strength of transient interactions like hydrogen bonds and dipole-dipole forces, often leading to a larger difference in binding energy between the enantiomers and thus a higher α value.[4][8] Be aware that in some rare cases, separations are entropically driven, and resolution may improve with higher temperatures.
-
-
Lower the Flow Rate (Optimize N):
-
Action: Reduce the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min.
-
Causality: According to the van Deemter equation, reducing the flow rate brings the linear velocity closer to the optimal value, minimizing band broadening and increasing column efficiency (N). This results in sharper peaks and can significantly improve the resolution of closely eluting compounds.
-
Q6: Why is the elution order of my enantiomers reversing when I change the column or mobile phase?
A: Enantiomer Elution Order (EEO) reversal is a known phenomenon in chiral chromatography.[9] It signifies a change in the dominant chiral recognition mechanism. For example, on an amylose column, the primary interaction for the R-enantiomer might be inclusion in a helical groove. On a cellulose column, the S-enantiomer might have a stronger hydrogen bonding interaction with a carbamate group on the surface. Changing the alcohol modifier can also cause EEO reversal by altering which interaction sites on the CSP are available to the analyte.[10] This is a powerful indicator that you are successfully modulating the stereospecific interactions.
Section 3: Understanding the Chiral Recognition Mechanism
Q7: What molecular interactions are responsible for the separation of this compound?
A: The separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. The key is that one enantiomer forms a more stable complex than the other, causing it to be retained longer. For this compound, the following interactions are critical:
-
Hydrogen Bonding: The hydroxyl (-OH) group of the octanol is a primary site for hydrogen bonding with the carbamate (-NHCOO-) groups on the polysaccharide derivative.
-
Dipole-Dipole Interactions: The highly polar trifluoromethyl (CF₃) group creates a strong dipole moment that can interact with polar sites on the CSP, such as the carbonyl (C=O) of the carbamate.
-
Steric Repulsion/Inclusion: The overall shape of the analyte, including the octyl chain and the bulky CF₃ group, must fit sterically into the chiral grooves or cavities of the CSP. One enantiomer will fit more favorably than the other.
Proposed Chiral Recognition Mechanism
Caption: Key interactions governing the chiral recognition of this compound.
Section 4: Column Care and Longevity
Q8: My column performance is degrading over time (loss of resolution, peak shape issues). What can I do?
A: Column degradation is often due to contamination or improper storage. Chiral separations can be sensitive to "column memory," where additives or sample components from previous runs remain adsorbed and affect subsequent analyses.[11]
-
Dedicated Use: If possible, dedicate a column to a specific project or type of mobile phase (e.g., normal phase only) to avoid memory effects.[11]
-
Proper Flushing: After use, flush the column thoroughly with a solvent that is miscible with the mobile phase but stronger. For normal phase, flushing with 100% IPA is effective. For immobilized columns used in RP, flush with water, then an organic solvent like IPA or ethanol.
-
Correct Storage: Always store the column in the solvent recommended by the manufacturer, typically the shipping solvent (e.g., Hexane/IPA). Ensure the end-plugs are tight to prevent the column from drying out.
-
Sample Cleanliness: Ensure your samples are filtered and free of particulates. The sample solvent should ideally be the mobile phase itself.
References
- University of Virginia. (2022). Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Wojda, E., & Urbańska, M. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters.
- VTechWorks.
- YMC. (2020).
- Chromatography Today. (2020).
- National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- MDPI. (2024).
- Chromatography Forum. (2010).
- BenchChem.
- YouTube. (2022).
- ResearchGate. Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2.
- ResearchGate.
- ResearchGate.
- ResearchGate. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate)
- ResearchGate.
- LCGC International. (2014).
- PubMed. (2019).
- PubMed. (1996).
- Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
- PubMed Central.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
Troubleshooting low enantioselectivity in enzymatic synthesis of fluorinated alcohols.
Welcome to the technical support center for the enzymatic synthesis of chiral fluorinated alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing biocatalysis for the production of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to low enantioselectivity in your enzymatic reactions.
Troubleshooting Guide: Low Enantioselectivity
Low enantioselectivity is a common hurdle in the development of biocatalytic processes for chiral molecules. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereochemical control in the synthesis of fluorinated alcohols.
Q1: My enzymatic reaction is producing the fluorinated alcohol with low enantiomeric excess (ee). What are the primary factors I should investigate?
Low enantioselectivity can stem from a variety of factors related to the enzyme, substrate, and reaction conditions. A systematic investigation is key to pinpointing the issue. The primary factors to consider are:
-
Enzyme-Substrate Mismatch: The active site of the selected enzyme may not be optimally suited for the specific fluorinated substrate, leading to non-selective binding of the prochiral ketone.
-
Reaction Conditions: Temperature, pH, and solvent composition can significantly influence the flexibility and conformation of the enzyme, thereby affecting its stereoselectivity.[1][2]
-
Substrate and Product Inhibition: High concentrations of the substrate or the accumulation of the product can sometimes inhibit the enzyme or alter its catalytic behavior.[3][4]
-
Mass Transfer Limitations: In heterogeneous reaction systems (e.g., with immobilized enzymes), poor diffusion of the substrate or product can impact the observed enantioselectivity.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.
Caption: A stepwise approach to diagnosing and resolving low enantioselectivity.
Q2: How can I systematically optimize the reaction conditions to improve enantioselectivity?
Optimizing reaction conditions is a crucial step. A one-factor-at-a-time (OFAT) or a design of experiments (DoE) approach can be employed. Key parameters to investigate include:
-
Temperature: Enzyme activity and enantioselectivity are often temperature-dependent.[5][6] Generally, lower temperatures can enhance enantioselectivity by reducing the flexibility of the enzyme's active site, leading to a more defined substrate binding orientation. However, this often comes at the cost of a slower reaction rate.[7] It is recommended to screen a range of temperatures (e.g., 4°C, 25°C, 37°C) to find the optimal balance.
-
pH: The ionization state of amino acid residues in the enzyme's active site is dictated by the pH of the reaction medium.[1][2] This can significantly impact substrate binding and catalysis. A pH screen using a range of appropriate buffers is essential to determine the optimal pH for both activity and enantioselectivity.
-
Solvent/Co-solvent: The choice of solvent can dramatically influence enzyme performance. For many enzymes, particularly lipases and dehydrogenases used in these syntheses, non-aqueous or biphasic systems are common. The polarity and nature of the organic solvent can affect the enzyme's conformation and, consequently, its enantioselectivity. Screening a variety of organic solvents with different logP values is a standard practice.
Experimental Protocol: Temperature Optimization
-
Setup: Prepare identical reaction mixtures containing the enzyme, fluorinated ketone substrate, and any necessary cofactors in a suitable buffer.
-
Incubation: Place the reaction vials in incubators set at different temperatures (e.g., 10°C, 20°C, 30°C, 40°C).
-
Time-course Analysis: Withdraw aliquots at specific time intervals.
-
Quenching and Extraction: Stop the reaction and extract the product.
-
Analysis: Determine the conversion and enantiomeric excess (% ee) using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
| Temperature (°C) | Reaction Rate (relative) | Enantiomeric Excess (% ee) |
| 10 | 0.5 | 95 |
| 20 | 1.0 | 88 |
| 30 | 1.8 | 75 |
| 40 | 2.5 | 60 |
This is example data and will vary depending on the specific enzyme and substrate.
Q3: My enzyme shows low enantioselectivity for a specific fluorinated substrate. What modifications can I try beyond optimizing reaction conditions?
If optimizing reaction conditions is insufficient, more advanced strategies may be necessary:
-
Enzyme Engineering: Site-directed mutagenesis or directed evolution can be employed to re-engineer the enzyme's active site for improved recognition of the fluorinated substrate.[8][9] By targeting amino acid residues in close proximity to the bound substrate, it's possible to enhance stereochemical control. Computational modeling can aid in identifying key residues for mutation.
-
Substrate Engineering: In some cases, slight modifications to the substrate structure can lead to improved enantioselectivity.[10] For instance, altering a non-critical functional group on the substrate molecule might promote a more favorable binding orientation within the enzyme's active site.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes improve its stability and enantioselectivity by inducing favorable conformational changes.
Frequently Asked Questions (FAQs)
Q1: Which classes of enzymes are most commonly used for the asymmetric reduction of fluorinated ketones to chiral fluorinated alcohols?
The most frequently employed enzymes for this transformation are ketoreductases (KREDs) , which belong to the broader class of oxidoreductases . These enzymes typically utilize nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to deliver a hydride to the carbonyl carbon of the ketone. Lipases are also used for the kinetic resolution of racemic fluorinated alcohols.
Q2: What is the "E-value" and how does it relate to the enantioselectivity of my enzymatic reaction?
The enantiomeric ratio (E-value) is a measure of the enzyme's ability to discriminate between two enantiomers in a kinetic resolution. It is a more robust measure of enantioselectivity than enantiomeric excess (% ee) because it is independent of conversion. A high E-value (typically >100) is indicative of an excellent separation of enantiomers.
Q3: Can the concentration of the substrate affect the enantioselectivity?
Yes, substrate concentration can influence enantioselectivity.[11][12] At very high substrate concentrations, the enzyme can become saturated, which may lead to a decrease in enantioselectivity in some cases.[4] It is advisable to evaluate a range of substrate concentrations to determine the optimal level for your specific system.[3][13][14]
Q4: Are there commercially available kits for screening enzymes for the synthesis of chiral fluorinated alcohols?
Yes, several biotechnology companies offer enzyme screening kits that contain a panel of different ketoreductases or other relevant enzymes. These kits provide a rapid and efficient way to identify a suitable biocatalyst for a new fluorinated substrate.
Q5: Can enzyme inhibitors in my reaction mixture affect enantioselectivity?
Yes, the presence of inhibitors can negatively impact enzyme performance, including enantioselectivity.[3] Competitive inhibitors bind to the active site and can interfere with the proper binding of the substrate. Non-competitive inhibitors bind to other sites on the enzyme, which can alter its conformation and catalytic efficiency.[3] It is important to ensure the purity of all reaction components.
References
-
Monash University. Factors affecting enzyme activity. [Link]
-
ACS Publications. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Enzymatic Stereodivergent Access to Fluorinated β-Lactam Pharmacophores via Triple-Parameter Engineered Ketoreductases. [Link]
-
University College London. The effect of substrate concentration on enzyme activity. [Link]
-
PubMed Central. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. [Link]
-
Chemistry LibreTexts. 19.5: Effect of Concentration on Enzyme Activity. [Link]
-
Biology LibreTexts. 7.1.1: Factors Affecting Enzyme Activity. [Link]
-
ResearchGate. 1.4 Recent Developments in Enantioselective Fluorination. [Link]
-
ChemRxiv. A Biocatalytic asymmetric C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes Liu-Peng Zhao1, Binh Khanh. [Link]
-
RSC Publishing. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. [Link]
-
Microbe Notes. Factors affecting enzyme action and immobilized enzymes. [Link]
-
National Institutes of Health. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro. [Link]
-
ChemRxiv. Rational engineering of a pseudaminic acid synthase enzyme enables access to a 3-fluoro sugar with potential as a metabolic inhibitor of motility in bacterial pathogens. [Link]
-
Bitesize Bio. Understanding The Optimum Temperature For Enzymes. [Link]
-
YouTube. A Level Biology Revision "The Effect of Substrate Concentration and Enzyme Concentration on Enzymes". [Link]
-
CHIMIA. Developing Catalytic Enantioselective Fluorination. [Link]
-
DergiPark. Temperature-Dependent Parameters in Enzyme Kinetics: Impacts on Enzyme Denaturation. [Link]
-
ResearchGate. Enantioselective Organocatalytic ??-Fluorination of Aldehydes. [Link]
-
ResearchGate. (PDF) Factors Affecting Enzyme Activity. [Link]
-
TeachMe Physiology. Enzyme Kinetics. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. monash.edu [monash.edu]
- 4. Untitled Document [homepages.ucl.ac.uk]
- 5. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Minimizing side products in deoxytrifluoromethylation of alcohols.
Welcome to the technical support center for the deoxytrifluoromethylation of alcohols. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this powerful transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges and provide scientifically grounded solutions to help you minimize side products and maximize the yield of your desired C(sp³)–CF₃ bond formation.
Introduction: The Challenge of Deoxytrifluoromethylation
The direct replacement of a hydroxyl group with a trifluoromethyl moiety is a formidable challenge in synthetic chemistry. Unlike deoxyfluorination, where the fluoride anion can act as a competent nucleophile, the trifluoromethyl anion (CF₃⁻) is highly unstable and not amenable to direct Sₙ2-type displacement.[1][2] Consequently, most successful deoxytrifluoromethylation reactions proceed through radical intermediates or organometallic pathways, often requiring multi-step sequences or carefully optimized catalytic systems.[1][2] This guide will focus on troubleshooting the most common and cutting-edge single-step methodologies.
Section 1: Troubleshooting Photoredox-Mediated Deoxytrifluoromethylation
Modern photoredox and metallaphotoredox catalysis have enabled the direct deoxytrifluoromethylation of a wide range of alcohols.[3] A common and highly effective method involves the in situ activation of alcohols with an N-heterocyclic carbene (NHC) precursor, followed by a copper-catalyzed trifluoromethylation step using an electrophilic CF₃ source (e.g., dMesSCF₃, an Umemoto-type reagent).[3] While powerful, this system is susceptible to specific side reactions.
FAQ 1: My reaction stalls, and I observe incomplete conversion of my starting material. What is the likely cause?
Answer:
This is a frequent issue in copper-photoredox systems and is often caused by the unproductive consumption of the electrophilic trifluoromethylating reagent.
-
The Culprit: Off-cycle reduction of the CF₃⁺ source (e.g., dMesSCF₃) by a low-valent copper species can generate fluoroform (CHF₃) and stall the catalytic cycle.[3] This unproductive pathway is often mediated by both the copper catalyst and light and becomes significant in the absence of key additives.[3]
-
Causality & Mechanism: The primary catalytic cycle requires the Cu(I) species to react with the CF₃⁺ source to form a Cu(II)-CF₃ intermediate. This species then traps the alkyl radical generated from the alcohol. However, an off-cycle pathway can exist where the Cu(I) species reduces the CF₃⁺ source without productive coupling, leading to catalyst deactivation and reagent depletion.
-
Troubleshooting Protocol:
-
Introduce a Chloride Additive: The addition of a soluble chloride source, such as tetrabutylammonium chloride (TBACl), is critical.[3] Control experiments have shown that in the absence of Cl⁻, the consumption of the CF₃⁺ source is rapid and leads to reaction stalling.[3]
-
Mechanism of Action: The chloride anion modulates the coordination sphere of the copper catalyst. This coordination is believed to alter the redox potential of the copper center, thereby suppressing the undesired off-cycle reduction of the trifluoromethylating reagent.[3]
-
Caption: Decision workflow for troubleshooting stalled reactions.
FAQ 2: I am working with a complex, nitrogen-containing substrate and observe significant formation of oxidized byproducts. How can I prevent this?
Answer:
This side reaction is common when your substrate contains easily oxidizable functional groups, such as certain amines or heterocycles (e.g., piperidines).
-
The Culprit: The excited state of the photocatalyst can be highly oxidizing. For instance, common iridium-based photocatalysts can have excited-state reduction potentials high enough to directly oxidize sensitive functionalities in your substrate, leading to decomposition or undesired side products.[3]
-
Causality & Mechanism: The photocatalyst's role is to initiate the reaction by oxidizing the NHC-alcohol adduct. However, if the substrate itself has a lower oxidation potential than this adduct, competitive oxidation can occur, leading to a complex mixture of products.
-
Troubleshooting Protocol:
-
Switch to a Less Oxidizing Photocatalyst: If you observe substrate oxidation, replace the highly oxidizing photocatalyst with a milder one. For example, switching from Ir(dF(OMe)ppy)₂(5,5'(CF₃)bpy)PF₆ (E₁/₂red[Irᴵᴵᴵ/Irᴵᴵ] = +1.60 V vs SCE) to [Ir(F(Me)ppy)₂(dtbbpy)PF₆] (E₁/₂red[Irᴵᴵᴵ/Irᴵᴵ] = +0.77 V vs SCE) can suppress the formation of these oxidative byproducts while still promoting the desired reaction.[3]
-
Verify Reagent Purity: Ensure that your substrate is free of highly oxidizable impurities.
-
| Photocatalyst | E₁/₂red[*Irᴵᴵᴵ/Irᴵᴵ] (V vs SCE) | Application Notes |
| Ir(dF(OMe)ppy)₂(5,5'(CF₃)bpy)PF₆ | +1.60 | Standard, highly effective catalyst for most substrates. Prone to oxidizing sensitive functional groups. |
| [Ir(F(Me)ppy)₂(dtbbpy)PF₆] | +0.77 | Milder catalyst. Recommended for substrates containing easily oxidizable moieties like piperidines.[3] |
Section 2: Managing Elimination Side Products
For secondary and tertiary alcohols, elimination to form an alkene is a primary competitive pathway to the desired substitution. This is a classic challenge in reactions involving the conversion of alcohols to other functional groups.
FAQ 3: My reaction with a secondary or tertiary alcohol yields a significant amount of the corresponding alkene. How can I favor substitution over elimination?
Answer:
The balance between substitution (Sₙ) and elimination (E) is governed by several factors, including the substrate's structure, reaction temperature, and the nature of the base and solvent. While deoxytrifluoromethylation often proceeds via radical pathways, which can mitigate some traditional Sₙ1/E1 competition, elimination can still be a major issue, particularly if cationic intermediates are transiently formed or if the reaction conditions favor it.
-
The Culprit: The formation of a carbocation or a radical intermediate adjacent to a proton that can be readily abstracted. For secondary and tertiary alcohols, the resulting alkenes are often thermodynamically stable.
-
Causality & Mechanism: In many deoxyfluorination protocols, which serve as a good model, elimination is a persistent side reaction.[4] Higher temperatures often favor elimination over substitution. The choice of base and solvent also plays a crucial role.
-
Troubleshooting Protocol:
-
Optimize Temperature: This is the most critical parameter. While higher temperatures can increase reaction rates, they disproportionately favor elimination. If elimination is observed, try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Conversely, in some specific systems (e.g., with PhenoFluor for deoxyfluorination), increasing the temperature has been found to reduce elimination side products for certain substrates.[4] It is crucial to screen a range of temperatures.
-
Add a Fluoride Salt (for Deoxyfluorination Analogy): In the context of deoxyfluorination with reagents like PhenoFluor, the addition of potassium fluoride (KF) has been shown to reduce elimination byproducts.[4] While not a direct solution for trifluoromethylation, this highlights the importance of additives in controlling the reaction pathway. For trifluoromethylation, ensure your base is non-nucleophilic and sterically hindered to disfavor proton abstraction.
-
Consider a Radical-Based Method: Photoredox-catalyzed methods that proceed through radical intermediates are often more effective for sterically hindered secondary and tertiary alcohols, as they can bypass the Sₙ2 pathway and may be less prone to elimination than methods involving cationic intermediates.
-
Caption: Decision workflow for minimizing elimination.
Section 3: Reagent Selection and Associated Side Products
The choice of trifluoromethylating reagent is paramount and dictates the reaction mechanism and potential side products.
FAQ 4: I see methods using Togni's reagent. Is this suitable for deoxytrifluoromethylation, and what are the potential side products?
Answer:
This is a critical point of clarification. Togni's reagent II is a powerful electrophilic trifluoromethylating agent, but its reaction with alcohols typically results in O-trifluoromethylation , yielding trifluoromethyl ethers (R-OCF₃), not the desired deoxygenated product (R-CF₃).[1][5]
-
The Culprit: The reaction mechanism involves the activation of the alcohol by a Lewis acid (e.g., Zn(OTf)₂), followed by nucleophilic attack of the alcohol's oxygen onto the iodine center of the Togni reagent, leading to the formation of a C-O-CF₃ bond.
-
Troubleshooting: If your goal is deoxytrifluoromethylation (C-CF₃ bond formation), Togni's reagent is generally not the appropriate choice for direct reaction with an alcohol. You should select a reagent system specifically designed for deoxygenative functionalization, such as those involving photoredox catalysis with Umemoto-type reagents or copper-catalyzed reactions with phenyl bromodifluoroacetate.[2][3]
FAQ 5: I am using an Umemoto-type reagent. What purification challenges should I anticipate?
Answer:
Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are excellent electrophilic CF₃⁺ sources used in many modern protocols.[3]
-
The Culprit: The primary byproduct of these reagents is dibenzothiophene or its derivatives.[2] These byproducts can sometimes be difficult to separate from the desired trifluoromethylated product, especially if they have similar polarities.
-
Troubleshooting Protocol:
-
Chromatography Optimization: Careful optimization of column chromatography conditions (e.g., solvent system, gradient) is often necessary.
-
Recrystallization: If the product is crystalline, recrystallization can be an effective method for removing the dibenzothiophene byproduct.
-
Consider Newer Reagents: Newer generations of Umemoto's reagents have been developed with modified dibenzothiophene backbones to alter the byproduct's physical properties, potentially simplifying purification.[2]
-
FAQ 6: Are skeletal rearrangements a common side reaction?
Answer:
Based on current literature for the most common deoxytrifluoromethylation methods, large-scale skeletal rearrangements are not a widely reported side reaction. The prevalence of radical-mediated pathways, which are less prone to the Wagner-Meerwein type rearrangements seen with carbocationic intermediates, likely accounts for this. However, it is always prudent to carefully characterize your product to confirm its structure, especially when using substrates known to be susceptible to rearrangement.
References
-
Togni reagent II. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]
- de Azambuja F, Lovrien SM, Ross P, Ambler BR, Altman RA. Catalytic One-Step Deoxytrifluoromethylation of Alcohols. J Org Chem. 2019;84(4):2061-2071. doi:10.1021/acs.joc.8b03072
- Ngai M-Y, Napolitano JG, Doyle AG. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Tetrahedron. 2019;75(32):4222-4227. doi:10.1016/j.tet.2019.05.043
- Intermaggio NE, Millet A, Davis DL, MacMillan DWC. Deoxytrifluoromethylation of Alcohols. J Am Chem Soc. 2022;144(27):11961-11968. doi:10.1021/jacs.2c04807
-
Intermaggio NE, Millet A, Davis DL, MacMillan DWC. Deoxytrifluoromethylation of Alcohols. J Am Chem Soc. 2022;144(27):11961-11968. [Link]
-
de Azambuja F, Lovrien SM, Ross P, Ambler BR, Altman RA. Catalytic One-Step Deoxytrifluoromethylation of Alcohols. National Institutes of Health. [Link]
-
Sladojevich F, Arlow SI, Tang P, Ritter T. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. J Am Chem Soc. 2013;135(6):2470-2473. [Link]
Sources
- 1. Togni Reagent II - Enamine [enamine.net]
- 2. Catalytic One-Step Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Togni reagent II - Wikipedia [en.wikipedia.org]
Improving baseline separation in chiral SFC of fluorinated analytes
Technical Support Center: Chiral SFC Separations
Welcome to the technical support center for advanced Supercritical Fluid Chromatography (SFC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of fluorinated analytes. The unique physicochemical properties of fluorinated compounds often demand a nuanced approach to method development. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve baseline separation.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the chiral SFC analysis of fluorinated compounds in a direct question-and-answer format.
Q1: My fluorinated enantiomers are co-eluting or showing poor resolution (Rs < 1.0). What are the primary factors to investigate?
When facing a lack of separation, a systematic approach is crucial. The interaction between the analyte, the chiral stationary phase (CSP), and the mobile phase governs the separation. For fluorinated compounds, these interactions can be complex.
Causality: Chiral recognition relies on establishing a stable, transient diastereomeric complex between the analyte and the chiral selector on the stationary phase. Fluorine's high electronegativity alters the electron distribution of an analyte, potentially weakening key interactions (like hydrogen bonding or π-π stacking) that are effective for non-fluorinated analogues. The primary goal is to find a CSP and mobile phase combination that either re-establishes these interactions or leverages alternative mechanisms, such as dipole-dipole or fluorophilic interactions.
Troubleshooting Workflow:
-
Confirm CSP Choice: The CSP is the most critical factor. Polysaccharide-based phases are the most widely used in chiral SFC due to their versatility. However, standard phases like those with 3,5-dimethylphenylcarbamate substituents may not be optimal for highly fluorinated molecules.
-
Action: Screen a set of CSPs with different electronic properties. Prioritize phases with halogenated substituents (e.g., chloro- or fluoro-substituted phenylcarbamates on cellulose or amylose). These phases can offer different recognition mechanisms that may be more favorable for fluorinated analytes.
-
-
Re-evaluate the Co-solvent: The organic modifier (co-solvent) competes with the analyte for interaction sites on the CSP.
-
Action: Screen different alcohols (Methanol, Ethanol, Isopropanol). Methanol is the most common starting point. If resolution is still poor, consider an aprotic co-solvent like acetonitrile. Acetonitrile can enhance resolution for some compounds by limiting hydrogen bonding interactions with the polysaccharide CSP, allowing for better access to the chiral cavities. However, be aware it can also lead to longer retention times.
-
-
Introduce or Change Additives: Additives can dramatically alter selectivity and are essential for ionizable compounds.
-
Action: For neutral fluorinated compounds, start with no additive. If peaks are broad or resolution is poor, a small amount of an additive can still help by masking surface silanols. For acidic or basic analytes, additives are non-negotiable. Use a basic additive (e.g., isopropylamine) for basic compounds or an acidic one (e.g., trifluoroacetic acid) for acidic compounds. Sometimes a combination is required to achieve baseline separation.
-
-
Adjust Temperature and Backpressure: These parameters control the density, and thus the solvating power, of the supercritical CO₂.
-
Action: Systematically decrease the temperature and/or increase the backpressure. This increases the fluid density, which can sometimes enhance the specific interactions required for chiral recognition, particularly for more lipophilic fluorinated compounds.
-
Protocol 2: Co-solvent and Additive Optimization Strategy
Objective: To achieve baseline resolution (Rs ≥ 1.5) for a fluorinated analyte after a promising CSP has been identified.
Methodology:
-
Start with the "Hit": Use the CSP and co-solvent combination identified in the screening protocol.
-
Isocratic Method Development:
-
Estimate the co-solvent percentage (%) where the analyte eluted during the gradient screen.
-
Run an isocratic method at that percentage. Adjust the percentage to bring the second eluting peak to a retention time (k) between 2 and 5.
-
-
Optimize Co-solvent Percentage: Once a reasonable retention time is achieved, make small adjustments to the isocratic co-solvent percentage (e.g., ±1%, ±2%). Lowering the percentage often increases retention and improves resolution, but also broadens peaks. Find the best balance.
-
Introduce Additives (if needed):
-
If peak shape is poor or the analyte is ionizable, introduce an appropriate additive (see FAQ3 table).
-
Start with a low concentration (e.g., 0.1% of acid or base in the co-solvent).
-
Re-optimize the isocratic co-solvent percentage, as the additive will likely change retention times.
-
-
Fine-Tune with Temperature and Backpressure:
-
Once you have a good partial separation, systematically vary the column temperature (e.g., 30°C, 35°C, 40°C) and backpressure (e.g., 120 bar, 150 bar, 180 bar) to see if resolution can be further improved.
-
Section 4: References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-111. [Link]
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation Website. [Link]
-
Gaudiano, M. C., et al. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic
Challenges in the purification of fluorinated alcohols sensitive to silica gel.
Welcome to the technical support center for the purification of fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when purifying these unique and often sensitive compounds. As Senior Application Scientists, we understand that fluorinated alcohols can present significant purification hurdles, particularly their propensity for degradation on standard silica gel. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges successfully.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your method development.
Problem 1: Low or No Recovery of Your Fluorinated Alcohol
Question: I performed a standard flash chromatography separation of my crude fluorinated alcohol using silica gel, but my yield is extremely low, or I recovered none of my desired product. What is happening?
Answer: This is a classic and frustrating problem often caused by the on-column decomposition of the analyte. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH).[1][2] These acidic sites can act as catalysts for the degradation of sensitive molecules, including certain fluorinated alcohols.
The Causality: Acid-Catalyzed Elimination
The most common degradation pathway is an acid-catalyzed elimination (dehydration) reaction. The process is as follows:
-
The hydroxyl group of your alcohol is protonated by a surface silanol group, converting it into a much better leaving group (water).
-
This intermediate can then undergo elimination to form an alkene, destroying your desired compound.
Fluorinated alcohols can be especially susceptible to this. The strong electron-withdrawing effect of nearby fluorine atoms can weaken the C-O bond and stabilize transition states, facilitating this unwanted side reaction.
Caption: Acid-catalyzed degradation of a fluorinated alcohol on silica gel.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier, like triethylamine (TEA), to your eluent.[3][4]
-
Switch Stationary Phase: Use a non-acidic stationary phase such as neutral or basic alumina.[5][6]
-
Use Reverse-Phase Chromatography: For polar fluorinated alcohols, reverse-phase chromatography offers an excellent alternative with a different separation mechanism.[7][8]
Problem 2: Significant Tailing or Streaking During Chromatography
Question: My fluorinated alcohol produces a streaky or tailing spot on my TLC plate, and my peaks are broad and tailing during column chromatography. How can I improve the peak shape?
Answer: Peak tailing is typically a result of strong, non-ideal interactions between your compound and the stationary phase. The hydroxyl group of your alcohol can form strong hydrogen bonds with the active silanol groups on the silica surface. This slow desorption kinetics leads to the trailing edge of the chromatographic band moving more slowly than the main band, resulting in tailing.
The Causality: Strong Silanophilic Interactions
The free silanol groups on silica are highly polar and act as potent hydrogen bond donors and acceptors. Basic compounds are particularly notorious for tailing due to strong acid-base interactions, but polar molecules like alcohols also experience this phenomenon.[9] Triethylamine is a common additive used to suppress these interactions.[10]
Solutions:
-
Mobile Phase Modifier: The most common solution is to add 0.5-2% triethylamine (TEA) to your mobile phase.[1][11] The TEA is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively "masking" them from your alcohol and leading to sharper peaks.[9][10]
-
Use End-Capped Silica: For reverse-phase applications, ensure you are using a high-quality, end-capped C18 or C8 column. End-capping treats the silica with a reagent to cap most of the residual free silanol groups, reducing these unwanted secondary interactions.
-
Consider a Different Solvent: Sometimes, a more polar solvent in the eluent system can help to disrupt the strong hydrogen bonding between the alcohol and the silica, leading to better peak shapes. For example, adding a small amount of methanol or isopropanol (if compatible with your separation) can be effective.
Frequently Asked Questions (FAQs)
Q1: What are the best alternative stationary phases for purifying sensitive fluorinated alcohols?
When standard silica gel proves problematic, several excellent alternatives are available. The choice depends on the specific properties of your molecule and the impurities you need to remove.
| Stationary Phase | Mechanism | Advantages | Disadvantages | Best For... |
| Deactivated Silica | Adsorption | Cost-effective; familiar selectivity.[3] | Requires addition of a modifier (e.g., TEA) which must be removed later.[12] | Acid-sensitive compounds that are otherwise well-behaved on silica.[13] |
| Neutral Alumina | Adsorption | Less acidic than silica (pH ≈ 7.0); good for many acid-sensitive compounds. | Can have lower resolving power than silica; different selectivity. | Separating aldehydes, ketones, esters, and some alcohols.[5] |
| Basic Alumina | Adsorption | Basic (pH ≈ 10); excellent for acid-labile compounds.[5] | Can catalyze reactions with base-sensitive compounds (e.g., saponification of esters).[5] | Basic and neutral compounds stable to alkali, including many alcohols.[5] |
| Reverse-Phase (C18) | Partitioning | Excellent for polar compounds; different elution order (non-polar elutes first).[7][8] | More expensive; requires different (polar) solvent systems. | Polar fluorinated alcohols that have poor retention on normal-phase media.[7][14] |
| Fluorous Silica Gel | Fluorous Affinity | Highly selective for separating fluorinated compounds from non-fluorinated ones.[15][16] | Niche application; requires specific fluorous solvents and is more expensive. | Separations based on fluorine content rather than polarity.[17] |
Q2: How do I properly deactivate silica gel for flash chromatography?
Deactivating silica gel with triethylamine is a straightforward and highly effective technique for purifying acid-sensitive compounds.[3][4] See Protocol 1 below for a detailed, step-by-step guide.
Q3: When should I choose alumina over silica gel?
Choose alumina when your fluorinated alcohol shows significant degradation on silica gel even with a TEA modifier, or if your compound is known to be extremely acid-sensitive.[11] Neutral alumina is a good starting point for neutral, sensitive molecules.[5] Basic alumina is an excellent choice for compounds that are stable to base but degrade under acidic conditions.[5] Always run a TLC on an alumina plate first to check the separation before committing to a column.
Q4: Can I use reverse-phase chromatography for my fluorinated alcohol?
Absolutely. Reverse-phase chromatography is an incredibly powerful tool, especially for more polar fluorinated alcohols.[7] In this technique, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[8] The separation is based on hydrophobicity, where more non-polar compounds are retained longer. This provides a completely different and often complementary selectivity to normal-phase chromatography.[8][18]
Experimental Protocols & Workflows
Purification Strategy Workflow
This workflow provides a logical path for selecting the appropriate purification method for your sensitive fluorinated alcohol.
Caption: Decision workflow for purifying sensitive fluorinated alcohols.
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol describes how to neutralize the acidic sites on silica gel using triethylamine (TEA) for the purification of acid-sensitive compounds.[3][4]
Materials:
-
Standard silica gel (230-400 mesh)
-
Crude fluorinated alcohol
-
Eluent system (e.g., Hexanes/Ethyl Acetate) determined by TLC
-
Triethylamine (TEA)
Procedure:
-
Prepare the Eluent: Based on your TLC analysis, prepare the bulk mobile phase. To this solvent mixture, add 1% triethylamine by volume (e.g., 10 mL of TEA for 990 mL of solvent). Mix thoroughly.
-
Pack the Column:
-
Prepare a slurry of silica gel in your TEA-containing eluent.
-
Pour the slurry into your chromatography column and pressurize to pack a firm, uniform bed.
-
-
Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This step is critical to ensure all acidic sites throughout the silica bed are neutralized before the sample is loaded.[3]
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect: Run the chromatography as usual, using the TEA-containing eluent. Collect fractions and analyze them by TLC.
-
Post-Purification Workup: After combining the pure fractions, the triethylamine can be removed during solvent evaporation under reduced pressure, sometimes aided by co-evaporation with a solvent like toluene.
Protocol 2: Flash Chromatography with Neutral Alumina
This protocol is for situations where silica gel is too harsh for the target compound.
Materials:
-
Neutral alumina (Activity Grade I, standard 150 mesh, or as appropriate)
-
Crude fluorinated alcohol
-
Anhydrous eluent system (e.g., Hexanes/Dichloromethane/Ethyl Acetate)
Procedure:
-
Select the Eluent: Develop a solvent system using alumina TLC plates. Note that the polarity of solvents can have a different effect on alumina compared to silica. The elution order is generally similar but resolution can vary significantly.
-
Pack the Column: Alumina is often packed using the dry packing method.
-
Place a plug of glass wool and a layer of sand at the bottom of the column.
-
Pour the dry alumina powder into the column, tapping the side gently to ensure even packing.
-
Add a layer of sand on top.
-
Pre-elute the column with your starting solvent until the bed is fully wetted and equilibrated.
-
-
Load the Sample: Load your sample as you would for a silica gel column (wet or dry loading).
-
Elute and Collect: Run the column, collecting and analyzing fractions by TLC (using alumina plates). Be aware that alumina can sometimes have lower loading capacity than silica.
-
Workup: Combine pure fractions and remove the solvent under reduced pressure.
Protocol 3: Reverse-Phase Flash Chromatography
This technique is ideal for polar compounds that are poorly retained on normal-phase media.[7]
Materials:
-
C18-bonded silica gel
-
Crude fluorinated alcohol
-
Polar eluent system (e.g., Water/Acetonitrile or Water/Methanol)
Procedure:
-
Select the Eluent: Develop a solvent system using C18-bonded TLC plates. Remember the elution order is reversed: more polar compounds elute first. Start with a high polarity mobile phase (e.g., 90:10 Water:Acetonitrile) and gradually increase the organic content to elute more non-polar compounds.
-
Pack the Column:
-
Prepare a slurry of the C18 silica in your mobile phase. It's often helpful to slurry in 100% of the organic solvent first to wet the hydrophobic stationary phase before adding the aqueous component.
-
Pack and equilibrate the column with your starting mobile phase.
-
-
Load the Sample: Dissolve the sample in a solvent that is as weak (as polar) as possible, such as water with a minimal amount of organic solvent, or in DMSO or DMF if necessary.
-
Elute and Collect: Run the column, typically using a gradient elution. Start with a high concentration of the aqueous phase and gradually increase the concentration of the organic solvent to elute compounds of increasing hydrophobicity.
-
Workup: Combine pure fractions. Removing water from the collected fractions is typically done by lyophilization (freeze-drying) or by extracting the compound into an immiscible organic solvent after diluting the acetonitrile/methanol with excess water.
References
- Purification of fluorinated alcohols. (n.d.). Google Patents.
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. Retrieved from [Link]
-
Purifying Fluorinated Alcohol via flash Chromatography. (2025). Chemistry Stack Exchange. Retrieved from [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved from [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Restek. Retrieved from [Link]
-
Effects of alcohol solvents on formation of the hydrated silica gel. (2025). ResearchGate. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]
-
New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). JoVE. Retrieved from [Link]
-
Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. (2025). MicroSolv. Retrieved from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Retrieved from [Link]
-
What is the Chemistry Behind Reversed-Phase Flash Chromatography? (2023). Biotage. Retrieved from [Link]
-
Alumina. (2025). Sorbent Technologies, Inc. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
-
Column chromatography of acid-sensitive compounds. (2018). Sciencemadness Discussion Board. Retrieved from [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific. Retrieved from [Link]
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- 10. welch-us.com [welch-us.com]
- 11. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices | MICROSOLV [mtc-usa.com]
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- 16. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Navigating the Crossroads of Reactivity: A Technical Guide to Optimizing Reaction Conditions and Preventing Elimination Side Reactions
In the intricate world of organic synthesis, the competition between substitution and elimination reactions represents a frequent and often formidable challenge. For researchers, scientists, and professionals in drug development, mastering the variables that dictate the outcome of these reactions is paramount to achieving desired product yields and purity. This technical support center provides a comprehensive guide to troubleshooting and optimizing reaction conditions to favor substitution over elimination, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments, offering insights into the underlying causes and providing actionable solutions.
Scenario 1: "My reaction with a primary alkyl halide is yielding a significant amount of elimination product. How can I favor the SN2 pathway?"
This is a common frustration, as primary alkyl halides are generally expected to favor SN2 reactions due to minimal steric hindrance.[1][2] If you're observing a higher-than-expected amount of the E2 elimination product, consider the following factors:
-
The Nature of the Nucleophile/Base: The culprit is often a nucleophile that is also a strong base. Even with a primary substrate, a strong, sterically hindered base can promote the E2 pathway.[3][4]
-
Troubleshooting:
-
Switch to a less basic nucleophile: If your desired transformation allows, opt for a nucleophile that is a weaker base. For example, halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), and azide (N₃⁻) are good nucleophiles but relatively weak bases.[5]
-
Avoid bulky bases: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), are designed to be non-nucleophilic and will strongly favor elimination.[6][7]
-
-
-
Reaction Temperature: Higher temperatures invariably favor elimination reactions over substitution.[8] This is because elimination reactions generally have a higher activation energy and lead to an increase in entropy, a factor that becomes more significant at elevated temperatures.
-
Troubleshooting:
-
Lower the reaction temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly shift the product ratio in favor of substitution.
-
-
-
Solvent Choice: The solvent plays a crucial role in solvating the nucleophile and influencing its reactivity.
-
Troubleshooting:
-
Use a polar aprotic solvent: Solvents like DMSO, DMF, and acetone are excellent choices for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[9][10] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, increasing its effective steric bulk and favoring elimination.[11]
-
-
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the primary alkyl halide (1.0 equiv) in anhydrous DMSO.
-
Nucleophile Addition: Add a slight excess (1.1 equiv) of a non-basic nucleophile (e.g., sodium azide).
-
Temperature Control: Maintain the reaction mixture at room temperature (or lower, if tolerated by the reaction rate) using a water bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Scenario 2: "I'm working with a secondary alkyl halide and getting a mixture of substitution and elimination products. How can I selectively obtain the substitution product?"
Secondary alkyl halides are at the crossroads of SN1, SN2, E1, and E2 pathways, making product selectivity a significant challenge.[12] The outcome is highly dependent on the reaction conditions.[13]
-
For SN2 Reactions (Strong Nucleophile/Weak Base):
-
Nucleophile Selection: Employ a strong nucleophile that is a weak base. Thiolates (RS⁻) and cyanide (CN⁻) are excellent choices.[5]
-
Solvent: Use a polar aprotic solvent (DMSO, DMF) to enhance the nucleophilicity of your reagent.[3]
-
Temperature: Keep the temperature as low as reasonably possible to disfavor the competing E2 reaction.
-
-
For SN1 Reactions (Weak Nucleophile/Weak Base):
-
Nucleophile/Solvent: Use a weak nucleophile that is also a polar protic solvent (solvolysis), such as water, ethanol, or methanol. These conditions favor the formation of a carbocation intermediate.
-
Temperature: Low temperatures will favor SN1 over the competing E1 reaction.[14]
-
Acid Catalyst: To favor E1 over SN1 when starting with an alcohol, use a non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat. To favor SN1, use a hydrohalic acid like HBr or HCl.[15]
-
Caption: Decision workflow for secondary alkyl halides.
Frequently Asked Questions (FAQs)
Q1: Why does increasing the temperature favor elimination reactions?
A1: There are two primary reasons. First, elimination reactions typically have a higher activation energy than substitution reactions. Increasing the temperature provides more molecules with sufficient energy to overcome this higher barrier. Second, elimination reactions often result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, thus favoring the more entropically favorable elimination pathway.[8]
Q2: What is the role of a "non-nucleophilic base" and when should I use one?
A2: A non-nucleophilic base is a sterically hindered base that can readily abstract a proton but is too bulky to act as a nucleophile and attack a carbon center.[6] Common examples include potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and 1,8-diazabicycloundec-7-ene (DBU). You should use a non-nucleophilic base when you want to exclusively promote an elimination reaction and avoid any substitution byproducts.[7]
Q3: Can I use protecting groups to prevent elimination reactions?
A3: While protecting groups are not typically used to directly prevent elimination from an alkyl halide, they are invaluable for masking other functional groups in the molecule that might be sensitive to the reaction conditions. For example, if your substrate contains an alcohol, its acidic proton could be deprotonated by a strong base, leading to unwanted side reactions. Protecting the alcohol as a silyl ether, for instance, would prevent this.[16]
Q4: How does the leaving group ability affect the competition between substitution and elimination?
A4: A good leaving group is essential for both substitution and elimination reactions.[17] The rate of both SN1 and E1 reactions is directly dependent on the rate of leaving group departure. In SN2 and E2 reactions, a better leaving group lowers the activation energy of the transition state. Generally, the trend for good leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. The choice of leaving group does not significantly alter the ratio of substitution to elimination products, but it does affect the overall reaction rate.
Data Summary
The following table summarizes the expected major products for the reaction of different alkyl halides under various conditions.
| Substrate | Nucleophile/Base | Solvent | Temperature | Major Product(s) |
| Primary (1°) | Strong, unhindered | Polar Aprotic | Low | SN2 |
| Primary (1°) | Strong, hindered | Any | Any | E2 |
| Secondary (2°) | Strong, unhindered | Polar Aprotic | Low | SN2 |
| Secondary (2°) | Strong, unhindered | Polar Protic | High | E2 |
| Secondary (2°) | Weak | Polar Protic | Low | SN1/E1 |
| Tertiary (3°) | Weak | Polar Protic | Low | SN1/E1 |
| Tertiary (3°) | Strong | Any | Any | E2 |
Mechanistic Overview
The following diagram illustrates the competing SN2 and E2 pathways for a secondary alkyl halide.
Caption: Competing SN2 and E2 pathways.
References
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Nucleophile/Base. [Link]
-
SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021). YouTube. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2023). Competition between substitution and elimination. [Link]
-
ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
Master Organic Chemistry. (2012). Comparing the E1 vs SN1 Reactions. [Link]
-
Chemistry LibreTexts. (2023). 27.3: Introduction to Elimination Reactions. [Link]
-
PubMed Central (PMC). (n.d.). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
Chemistry Steps. (n.d.). SN1 vs E1 Reactions. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. [Link]
-
Stack Exchange. (2014). What conditions would make SN1 products the major products over E1 products, and vice versa?. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
YouTube. (2021). Predict Substitution vs Elimination for Secondary Alkyl Halides. [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
ResearchGate. (2025). Competing E2 and SN2 Mechanisms for the F- + CH3CH2I Reaction. [Link]
-
Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?. [Link]
-
Lumen Learning. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]
-
MSU chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
University of Colorado Boulder. (n.d.). Chapter 8 Notes: Nucleophilic Substitution and Elimination. [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. [Link]
-
MDPI. (n.d.). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Determination of Enantiomeric Excess (%ee) of 1,1,1-Trifluoro-2-octanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (%ee) is not merely a procedural step but a cornerstone of stereochemical control. For chiral molecules such as 1,1,1-Trifluoro-2-octanol, a valuable building block in organic synthesis, the ability to accurately quantify the prevalence of one enantiomer over the other is paramount. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing upon field-proven insights, we will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which a sample contains one enantiomer in greater amounts than the other.[1] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%.[1]
Chiral Gas Chromatography (GC): A High-Resolution Approach
Chiral GC stands as a powerful and highly selective tool for the analysis of volatile enantiomers like this compound.[2] The separation is achieved by utilizing a chiral stationary phase (CSP), typically a derivatized cyclodextrin, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[2][3]
The Rationale Behind Chiral GC
The choice of a cyclodextrin-based CSP is critical. These macrocyclic oligosaccharides possess a chiral cavity, and their derivatives create a multitude of chiral recognition sites. The trifluoromethyl group and the hydroxyl group of this compound play a crucial role in the interaction with the CSP through hydrogen bonding and dipole-dipole interactions, enabling effective separation. The volatility of the analyte makes it an ideal candidate for GC analysis, often without the need for derivatization.[4]
Experimental Protocol: Chiral GC Analysis
-
Sample Preparation:
-
Dissolve a small amount (typically 1-5 mg) of this compound in a volatile organic solvent such as hexane or dichloromethane (1 mL).
-
Ensure the sample is free of non-volatile impurities that could contaminate the GC liner and column.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A β-cyclodextrin-based column (e.g., Rt-βDEXsm) is a suitable starting point.[3]
-
Injector Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Detector Temperature: 250 °C.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
Visualization of the Chiral GC Workflow
Caption: Workflow for chiral GC analysis.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility in Separation
Chiral HPLC is another cornerstone technique for enantiomeric excess determination and is particularly useful for less volatile or thermally labile compounds.[5] Similar to GC, it relies on a chiral stationary phase to achieve separation.[1] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely employed for their broad applicability.[6]
The Rationale Behind Chiral HPLC
The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7] The choice of mobile phase is critical for optimizing the separation. For this compound, a normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically effective. The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration can be adjusted to fine-tune the retention and resolution.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as this compound has weak UV absorbance, a low wavelength is necessary).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100[8]
-
Visualization of the Chiral HPLC Workflow
Caption: Workflow for chiral HPLC analysis.
NMR Spectroscopy: A Powerful Tool for Chiral Discrimination
NMR spectroscopy offers a distinct approach to determining enantiomeric excess. While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by introducing a chiral auxiliary. This can be achieved through two primary methods: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[9][10]
The Rationale Behind NMR Methods
-
Chiral Derivatizing Agents (CDAs): CDAs are chiral molecules that react with the analyte to form a mixture of diastereomers.[11] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[11] For an alcohol like this compound, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters.[11][12] The presence of the trifluoromethyl group in both the analyte and Mosher's acid can provide a clean ¹⁹F NMR signal for quantification.
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the analyte.[10] This interaction induces small chemical shift differences between the enantiomers in the NMR spectrum. This method has the advantage of being non-destructive, as no covalent bonds are formed.[10]
For this compound, the presence of the fluorine atoms makes ¹⁹F NMR a particularly powerful technique.[9] The simplicity of ¹⁹F NMR spectra, with its large chemical shift dispersion and lack of complex coupling patterns, often allows for straightforward integration and accurate quantification of the enantiomers.[9][13]
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent
-
Derivatization:
-
In an NMR tube, dissolve the this compound sample (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Add a slight excess of a chiral derivatizing agent such as (R)-Mosher's acid chloride.
-
Add a small amount of a non-nucleophilic base (e.g., pyridine) to catalyze the reaction and scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR if necessary).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁ relaxation time) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the trifluoromethyl groups of the two diastereomeric esters.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Calculate the enantiomeric excess from the integral values.
-
Visualization of the NMR Workflow with a CDA
Caption: Workflow for NMR analysis with a CDA.
Comparative Analysis of Techniques
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential partitioning with a chiral stationary phase in the gas phase. | Differential partitioning with a chiral stationary phase in the liquid phase. | Formation of diastereomers (covalent or non-covalent) with distinct NMR signals. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Compounds with suitable functional groups for derivatization or interaction with solvating agents. |
| Sample Throughput | High, with fast analysis times. | Moderate to high, depending on the separation. | Can be lower due to sample preparation (derivatization) time. |
| Sensitivity | High, especially with FID. | Moderate to high, depending on the detector (UV, MS). | Lower sensitivity compared to chromatographic methods. |
| Resolution | Excellent for many volatile compounds. | Excellent, with a wide variety of available chiral stationary phases. | Can be challenging to achieve baseline separation of signals. |
| Method Development | Can be straightforward if a suitable column is known. | Can be more complex, involving optimization of mobile phase composition. | Requires selection of an appropriate chiral auxiliary and optimization of reaction/interaction conditions. |
| Quantification | Highly accurate and precise based on peak area integration. | Highly accurate and precise based on peak area integration. | Accurate with proper experimental setup (e.g., sufficient relaxation delay). |
| Cost (Instrument) | Moderate. | High. | High. |
| Solvent Consumption | Low (only carrier gas). | High. | Low. |
Conclusion
The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required level of sensitivity and throughput, and the specific goals of the analysis. Chiral GC is often the method of choice for this particular analyte due to its volatility and the high resolution achievable with cyclodextrin-based columns. Chiral HPLC offers greater versatility and is a robust alternative, particularly when dealing with complex matrices. NMR spectroscopy, especially ¹⁹F NMR, provides a powerful and often unambiguous method for quantification, particularly when coupled with chiral derivatizing agents, and serves as an excellent orthogonal technique for method validation. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate strategy for the accurate and reliable determination of the enantiomeric excess of this compound.
References
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Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
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University of Virginia Library. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]
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ChemRxiv. (n.d.). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]
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ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. Retrieved from [Link]
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LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
-
PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative determination of the full range of enantiomeric excess of.... Retrieved from [Link]
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BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
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MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Retrieved from [Link]
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ResearchGate. (2025). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
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Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). reflections-on-chiral-chromatographic-analysis.pdf. Retrieved from [Link]
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LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of 1,1,1-Trifluoro-2-octanol and 2-Octanol for Pharmaceutical and Agrochemical Synthesis
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of lead optimization. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed, data-supported comparison of the reactivity of 1,1,1-Trifluoro-2-octanol and its non-fluorinated analog, 2-octanol. Understanding these differences is critical for researchers in medicinal chemistry and process development aiming to leverage fluorination to enhance molecular properties.
The Decisive Influence of the Trifluoromethyl Group
The profound differences in reactivity between this compound and 2-octanol stem almost entirely from the powerful electron-withdrawing nature of the CF3 group.[3][4] Comprised of three highly electronegative fluorine atoms, this group exerts a strong negative inductive effect (-I effect) on the rest of the molecule. This electronic pull has significant consequences for the adjacent hydroxyl group, fundamentally altering its acidity, nucleophilicity, and susceptibility to oxidation.
Caption: Inductive effects in this compound vs. 2-Octanol.
Comparative Physicochemical and Reactivity Data
The electronic differences manifest in measurable physical and chemical properties. A key indicator is the acid dissociation constant (pKa), which quantifies the acidity of the hydroxyl proton.
| Property | This compound | 2-Octanol | Rationale for Difference |
| Predicted pKa | ~12.5[5] | ~17.7[6] | The CF3 group strongly stabilizes the resulting alkoxide anion, making the alcohol more acidic. |
| Nucleophilicity | Significantly Lower | Higher | Electron density on the oxygen atom is reduced by the CF3 group, making it a weaker nucleophile. |
| Oxidation Potential | More Resistant | More Susceptible | The electron-poor C-H bond at the carbinol center is harder to oxidize by some reagents. |
Reactivity in Key Synthetic Transformations
Acidity and Deprotonation
The lower pKa of this compound means it can be deprotonated by weaker bases compared to 2-octanol. This is advantageous in reactions requiring the formation of an alkoxide, as it allows for milder reaction conditions, potentially avoiding side reactions.
Esterification Reactions
Esterification, a fundamental reaction for alcohols, highlights the difference in nucleophilicity.
-
Fischer Esterification: This acid-catalyzed reaction involves the nucleophilic attack of the alcohol onto a protonated carboxylic acid.[7] Due to its diminished nucleophilicity, this compound reacts much more slowly than 2-octanol under standard Fischer conditions. Achieving high yields with the fluorinated alcohol often requires more forcing conditions or the use of coupling agents.[8][9]
-
Acylation with Acyl Chlorides: While still slower than its non-fluorinated counterpart, the reaction of this compound with highly reactive acylating agents like acyl chlorides proceeds more readily than Fischer esterification. This is often the preferred method for creating esters from poorly nucleophilic fluorinated alcohols.[10]
Oxidation to Ketones
The oxidation of secondary alcohols to ketones is a common transformation. However, the presence of the CF3 group makes this compound more resistant to certain types of oxidation.[11][12]
-
Chromium-Based Reagents: Oxidants like pyridinium chlorochromate (PCC) are generally less effective for trifluoromethyl carbinols due to the electron-deficient nature of the adjacent C-H bond.
-
Modern Catalytic Methods: Recent advancements have shown that catalytic systems, such as those using nitroxide catalysts (e.g., TEMPO) with a terminal oxidant, can effectively oxidize α-trifluoromethyl alcohols to the corresponding ketones.[12] These methods offer a reliable pathway to access valuable trifluoromethyl ketones.[11]
Experimental Protocols
Protocol 1: Comparative Esterification via Acylation
This protocol outlines a method to compare the rate of ester formation between the two alcohols.
Caption: Workflow for comparative acylation of alcohols.
Methodology:
-
Preparation: In two separate round-bottom flasks equipped with stir bars, dissolve 2-octanol (1.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Base Addition: To each flask, add pyridine (1.5 mmol).
-
Cooling: Cool the reaction mixtures to 0°C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 mmol) to each flask.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals, quenching them with saturated sodium bicarbonate solution, and analyzing the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Outcome: The conversion of 2-octanol to its acetate ester will be significantly faster and likely complete within a shorter timeframe than the conversion of this compound.
Protocol 2: Comparative Oxidation using a Nitroxide Catalyst
This protocol provides a framework for comparing the oxidation susceptibility.
Methodology:
-
Preparation: In two separate flasks, combine the respective alcohol (1.0 mmol), 4-acetamido-TEMPO (0.1 mmol), and a suitable photoredox catalyst in acetonitrile.
-
Initiation: Irradiate the mixtures with visible light and monitor the consumption of the starting material.[11]
-
Workup: After the reaction, perform an appropriate aqueous workup and purify the resulting ketone via column chromatography.
-
Expected Outcome: While both alcohols can be oxidized under these conditions, reaction times may differ. This method demonstrates a viable route for the synthesis of 1,1,1-Trifluoro-2-octanone, a valuable synthetic intermediate.[11][12]
Conclusion and Practical Implications
The presence of a trifluoromethyl group adjacent to a hydroxyl function dramatically alters the molecule's reactivity profile.
-
This compound is characterized by increased acidity and decreased nucleophilicity . This makes it a poorer substrate for traditional S_N2-type reactions like Fischer esterification but facilitates reactions requiring deprotonation. Its oxidation requires more specialized, modern catalytic methods.
-
2-Octanol behaves as a typical secondary alcohol, exhibiting good nucleophilicity in esterification and being readily oxidized by a wide range of common reagents.[13]
For drug development professionals, these differences are not obstacles but opportunities. The reduced nucleophilicity of fluorinated alcohols can be exploited to achieve selective reactions in polyfunctional molecules. The resulting trifluoromethyl ketones are versatile building blocks for more complex structures. By understanding the fundamental electronic effects and choosing the appropriate synthetic methodologies, researchers can effectively incorporate these valuable motifs to accelerate the discovery of next-generation pharmaceuticals and agrochemicals.
References
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PubChem. 2-Octanol | C8H18O | CID 20083. Available from: [Link]
-
Beaulieu, F., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters. Available from: [Link]
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Taylor & Francis Online. Octanol – Knowledge and References. Available from: [Link]
-
Coterillo, S., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available from: [Link]
-
FooDB. Showing Compound 2-Octanol (FDB003342). Available from: [Link]
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O'Connor, M. J., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]
-
Wikipedia. 2-Octanol. Available from: [Link]
-
Organic Chemistry Portal. Trifluoromethyl carbinol synthesis. Available from: [Link]
-
SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents. Available from: [Link]
-
Al-Zoubi, W. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available from: [Link]
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The Journal of Organic Chemistry. A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. Available from: [Link]
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Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Organic & Biomolecular Chemistry. Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. Available from: [Link]
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PubChem. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774. Available from: [Link]
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Semantic Scholar. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Available from: [Link]
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Macmillan Group, Princeton University. Deoxytrifluoromethylation of Alcohols. Available from: [Link]
-
ACS Publications. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Available from: [Link]
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Cheméo. Chemical Properties of 2-Octanol (CAS 123-96-6). Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
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A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for 1,1,1-Trifluoro-2-octanol Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical products. The differential pharmacological and toxicological profiles of enantiomers necessitate the development and rigorous validation of analytical methods capable of their accurate resolution and quantification. This guide provides an in-depth, experience-driven comparison and validation protocol for a chiral High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of 1,1,1-Trifluoro-2-octanol, a key chiral building block in modern synthetic chemistry.
The Imperative of Chiral Separation: Beyond the Mirror Image
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, these mirror-image isomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1] Therefore, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for this purpose.[2][3]
The analysis of fluorinated compounds like this compound presents unique challenges. The trifluoromethyl group can influence the molecule's polarity and its interaction with the CSP, making method development a nuanced process that often requires screening multiple stationary and mobile phases to achieve optimal separation.[4][5]
A Comparative Overview of Chiral Stationary Phases
The heart of a chiral HPLC separation is the Chiral Stationary Phase (CSP). The selection of an appropriate CSP is the most critical step in method development. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability in separating a wide range of chiral compounds.[4]
For the separation of this compound, a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a logical starting point. This phase is known for its excellent chiral recognition capabilities for a variety of analytes, including alcohols. An alternative to consider would be a cyclodextrin-based CSP, which separates enantiomers based on the formation of inclusion complexes.[6]
This guide will focus on the validation of a method utilizing a cellulose-based CSP. The principles and procedures outlined, however, are broadly applicable to other chiral HPLC methods.
The Pillars of Method Validation: A Self-Validating System
A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and precise. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated.[2]
The following sections detail the experimental approach for validating a chiral HPLC method for this compound, explaining the causality behind each experimental choice.
System Suitability: The Daily Health Check
Before any validation or sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[] This is not a one-time check but an integral part of the analytical sequence.
Key Parameters & Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the enantiomer peaks.[5] |
| Tailing Factor (T) | ≤ 2.0 | Indicates good peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency; higher numbers indicate sharper peaks. |
| Repeatability (%RSD of peak area) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the system. |
Specificity: Proving Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chiral method, this also means demonstrating that the two enantiomers do not interfere with each other or with any other components in the sample.
Experimental Protocol:
-
Inject a blank (mobile phase).
-
Inject a solution of the racemic this compound.
-
Inject solutions of each pure enantiomer (if available).
-
Spike the racemic mixture with known impurities and analyze.
Acceptance Criteria:
-
No interfering peaks at the retention times of the enantiomers in the blank chromatogram.
-
Baseline resolution of the two enantiomers in the racemic mixture.
-
The retention times of the pure enantiomers match those in the racemic mixture.
-
No co-elution of impurities with the enantiomer peaks.
Linearity and Range: A Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the racemic this compound at different concentrations, typically spanning 50% to 150% of the target concentration.
-
Inject each standard solution in triplicate.
-
Plot the peak area of each enantiomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
Accuracy: Closeness to the True Value
Accuracy is the measure of the closeness of the experimental value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the racemic analyte into a placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each enantiomer.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for each enantiomer at each concentration level.
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay Precision): Precision within the same laboratory but on different days, with different analysts, and/or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
Acceptance Criteria:
-
The LOQ must be demonstrated to be precise and accurate.
Robustness: Withstanding Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Systematically vary critical chromatographic parameters one at a time, such as:
-
Flow rate (e.g., ± 10%)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% of the minor component)
-
-
Analyze a system suitability solution under each of these varied conditions.
-
Evaluate the effect on system suitability parameters (e.g., resolution, retention time).
Acceptance Criteria:
-
The system suitability parameters should remain within the established acceptance criteria under all varied conditions.
Visualizing the Validation Workflow
Caption: A streamlined workflow for chiral HPLC method validation.
Interrelation of Validation Parameters
Sources
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A Comparative Guide to Chiral Fluorinated Alcohols in Asymmetric Synthesis: Enhancing Stereoselectivity Through Strategic Solvent and Additive Selection
For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemical control is paramount. The chirality of a molecule dictates its biological activity, making asymmetric synthesis a cornerstone of modern organic chemistry. In this landscape, chiral fluorinated alcohols have emerged as powerful tools, not merely as inert solvents, but as active participants in dictating the stereochemical outcome of a reaction. Their unique physicochemical properties, stemming from the strategic placement of fluorine atoms, allow them to modulate transition state energies through potent hydrogen bonding and steric interactions.
This guide provides an in-depth comparative analysis of the most influential chiral fluorinated alcohols used in asymmetric synthesis: 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), and Perfluoro-tert-butanol (PFTB). We will move beyond a simple cataloging of applications to dissect the underlying principles that govern their efficacy, supported by experimental data and detailed protocols. Our aim is to equip you with the knowledge to rationally select the optimal fluorinated alcohol for your specific synthetic challenge.
The Physicochemical Landscape of Chiral Fluorinated Alcohols
The remarkable influence of fluorinated alcohols on asymmetric synthesis is rooted in their distinct properties, which differ significantly from their non-fluorinated counterparts. The high electronegativity of fluorine atoms induces a strong electron-withdrawing effect, leading to a cascade of changes in acidity, hydrogen bond donating strength, and steric profile.
Below is a comparative summary of the key properties of TFE, HFIP, and PFTB.
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Perfluoro-tert-butanol (PFTB) |
| Structure | CF₃CH₂OH | (CF₃)₂CHOH | (CF₃)₃COH |
| pKa | ~12.4 | ~9.3 | ~5.4 |
| Hydrogen Bond Donor Acidity (α) | 1.51 | 1.96 | 2.2 (estimated) |
| Steric Bulk | Low | Moderate | High |
| Polarity (Dielectric Constant, ε) | 26.7 | 16.7 | Low |
Causality Behind Experimental Choices:
-
Acidity (pKa): The increasing number of trifluoromethyl groups dramatically increases the acidity of the hydroxyl proton. This enhanced acidity allows these alcohols to protonate and activate catalysts or substrates, often in a more controlled manner than strong Brønsted acids.
-
Hydrogen Bond Donor Strength: Fluorinated alcohols are exceptionally strong hydrogen bond donors.[1] This property is central to their ability to organize transition states by forming specific hydrogen bonds with reactants, catalysts, or intermediates, thereby lowering the energy of the desired stereochemical pathway.[2][3]
-
Steric Bulk: The steric hindrance increases from TFE to PFTB. This can be leveraged to shield one face of a prochiral substrate or catalyst, directing the approach of a reagent to the opposite face and thus enhancing stereoselectivity.
Comparative Performance in Asymmetric Synthesis
The choice of fluorinated alcohol is highly dependent on the specific reaction. Here, we compare their performance in several key classes of asymmetric transformations.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): The Workhorse
HFIP has garnered significant attention for its ability to dramatically improve reactivity and selectivity in a wide range of reactions, particularly in transition metal-catalyzed C-H activation.[3] Its balance of high acidity, strong hydrogen-bond donating ability, and moderate steric bulk makes it exceptionally versatile.[2]
Case Study: Pd-Catalyzed Atroposelective Olefination
A compelling example of HFIP's power is in the atroposelective olefination of biaryl sulfoxides. Research by Colobert and Wencel-Delord demonstrated that switching the solvent from 1,2-dichloroethane (DCE) to HFIP resulted in a significant improvement in both yield and enantioselectivity at a lower temperature.[2]
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| DCE | 100 | 65 | 92:8 |
| HFIP | 25 | 91 | 97:3 |
Source: Adapted from data presented in Chemical Science, 2021, 12, 2289-2305. [2]
Mechanistic Insight: The authors propose that HFIP engages in strong hydrogen bonding with the sulfoxide moiety.[2] This interaction not only enhances the electrophilicity of the substrate but also introduces additional steric bulk around the palladacycle intermediate, favoring the formation of one atropoisomer over the other.[2]
2,2,2-Trifluoroethanol (TFE): A Milder Alternative
TFE is less acidic and a weaker hydrogen bond donor than HFIP, making it a suitable choice for reactions where the high acidity of HFIP might lead to side reactions or catalyst decomposition. It has been effectively used in various asymmetric hydrogenations and organocatalytic reactions.
Case Study: Asymmetric Hydrogenation of γ-Ketoacids
In computational studies of the asymmetric hydrogenation of γ-ketoacids, TFE has been shown to participate in the catalytic cycle as a potential proton source.[4] While the primary pathway may involve direct hydrogenolysis, the presence of TFE provides an alternative, lower-energy pathway for proton transfer, influencing the overall kinetics and stereoselectivity.[4]
| Reaction | Catalyst System | Solvent | Enantiomeric Excess (% ee) |
| Asymmetric Hydrogenation of γ-Ketoacids | Ni(S,S)-QuinoxP* | TFE | Up to 99% |
Source: Based on findings discussed in Molecules, 2024, 29(1), 169. [4]
Perfluoro-tert-butanol (PFTB): Maximizing Steric Influence
PFTB is the most sterically hindered and acidic of the three, though its low polarity can limit its utility as a primary solvent. It is often used as an additive where its bulk can effectively block one face of a catalyst or substrate. Its high stability and unique fluorine-19 NMR signal also make it a valuable tool in mechanistic studies.[5][6]
Case Study: Late-Stage Functionalization
While less common in catalysis, PFTB derivatives are being explored. For instance, stable reagents for perfluoro-tert-butylation have been developed from PFTB, enabling the late-stage functionalization of complex molecules.[7] The steric bulk of the (CF₃)₃C- group is a key feature in these transformations.
Experimental Protocol: Atroposelective Olefination in HFIP
This protocol is a representative example of how to leverage the properties of HFIP to achieve high stereoselectivity.
Materials:
-
Biaryl Sulfoxide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Chiral Ligand (e.g., a chiral amino acid derivative, 10 mol%)
-
Acrylate (2.0 equiv)
-
Silver Acetate (AgOAc, 2.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add the biaryl sulfoxide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and the chiral ligand (0.02 mmol, 10 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous HFIP (2.0 mL).
-
Add the acrylate (0.4 mmol, 2.0 equiv) and silver acetate (66.8 mg, 0.4 mmol, 2.0 equiv).
-
Stir the reaction mixture vigorously at 25 °C for 24 hours.
-
Upon completion (monitored by TLC), dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric ratio of the product by chiral High-Performance Liquid Chromatography (HPLC).
Trustworthiness of the Protocol: This protocol is self-validating through the analysis of the final product. The yield and enantiomeric excess, as determined by standard analytical techniques (NMR for structure and yield, chiral HPLC for ee), provide direct measures of the protocol's success. The comparison of these results to literature values for similar substrates provides external validation.
Conclusion and Future Outlook
Chiral fluorinated alcohols, particularly HFIP and TFE, have proven to be invaluable tools in asymmetric synthesis. Their ability to enhance stereoselectivity through a combination of strong hydrogen bonding, tunable acidity, and steric influence sets them apart from conventional solvents.
-
HFIP is the solvent of choice for many challenging transformations, especially in C-H activation, where its strong coordinating ability can stabilize key intermediates and promote high stereoselectivity.[2][3]
-
TFE offers a milder alternative, suitable for systems sensitive to high acidity.
-
PFTB , while less used as a solvent, provides significant steric bulk that can be exploited in catalyst and reagent design.
The field continues to evolve, with ongoing research into new applications for these remarkable alcohols and the development of novel fluorinated solvents and additives. As our understanding of their interactions at a molecular level deepens through computational and mechanistic studies, the rational design of highly stereoselective transformations will become increasingly achievable. For the modern synthetic chemist, a thorough understanding of the comparative advantages of these fluorinated alcohols is no longer optional—it is a prerequisite for innovation.
References
- Burchell-Reyes, K., & Paquin, J.-F. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing.
- MDPI. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI.
- PubMed Central (PMC). (n.d.). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central.
- Bhattacharya, T., Ghosh, A., & Maiti, D. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(7), 2289-2305.
- RSC Publishing. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science.
- National Institute of Chemistry. (2016). Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. National Institute of Chemistry.
- PubMed. (2025). Hydrogen Bonding Interaction Enabled Asymmetric C-H Acylation of Trifluoroethanol by Dual Nickel/Photoredox Catalysis. PubMed.
- PubMed. (2025). Effects of the fluorination degree in alcohols on the interaction with fluoride ions. PubMed.
- ACS Publications. (2020). Hexafluoroisopropanol-Enabled Copper-Catalyzed Asymmetric Halogenation of Cyclic Diaryliodoniums for the Synthesis of Axially Chiral 2,2′-Dihalobiaryls. Organic Letters.
- NIH. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. NIH.
- ResearchGate. (n.d.). Influence of fluorination on alcohol hydrogen-bond donating properties. ResearchGate.
- Wencel-Delord, J., & Colobert, F. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers.
- RSC Publishing. (n.d.). Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging. Chemical Communications.
- CymitQuimica. (n.d.). CAS 2378-02-1: Perfluoro-tert-butanol. CymitQuimica.
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A Senior Application Scientist's Guide to Cross-Validation of SFC and HPLC for Chiral Purity Assessment
In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug candidate is not merely a scientific curiosity but a critical determinant of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate assessment of chiral purity is a non-negotiable aspect of drug development, mandated by regulatory authorities worldwide.[1] This guide provides an in-depth, objective comparison of two formidable chromatographic techniques for chiral purity assessment: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my aim is to move beyond a superficial listing of pros and cons, and instead, to provide a nuanced, experience-driven perspective on how and when to deploy these powerful analytical tools.
The Fundamental Imperative: Why Chiral Purity Matters
The thalidomide tragedy of the 1950s and 60s serves as a stark and enduring reminder of the critical importance of stereospecific analysis in drug development. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen. This historical context underscores the necessity for robust and reliable analytical methods to separate and quantify enantiomers, ensuring the safety and efficacy of pharmaceutical products.[2] Both HPLC and SFC have risen to this challenge, each offering a unique set of advantages and considerations.
The Underlying Technologies: A Mechanistic Overview
At the heart of both SFC and HPLC lies the principle of chromatography: the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. The key distinction between the two techniques lies in the nature of the mobile phase.[3]
High-Performance Liquid Chromatography (HPLC) for Chiral Separations
HPLC is a well-established and widely utilized technique that employs a liquid mobile phase to transport the sample through a column packed with a stationary phase.[] For chiral separations, the magic happens at the interface with a Chiral Stationary Phase (CSP). These specialized stationary phases create a chiral environment where the two enantiomers of a compound can form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.[5]
Chiral HPLC methods are typically developed in one of three modes:
-
Normal-Phase (NP-HPLC): Utilizes a polar stationary phase and a non-polar mobile phase (e.g., hexane, ethanol). NP-HPLC often provides excellent selectivity for chiral separations but can suffer from longer equilibration times and the use of less desirable solvents.
-
Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase and a polar mobile phase (e.g., water, acetonitrile, methanol). While ubiquitous for achiral separations, developing robust chiral methods in reversed-phase can be more challenging.
-
Polar Organic Mode (PO-HPLC): Uses polar organic solvents like methanol or acetonitrile as the mobile phase with polysaccharide-based CSPs. This mode can offer a good balance of speed and selectivity.
Supercritical Fluid Chromatography (SFC): The "Green" Alternative
SFC utilizes a supercritical fluid as the primary mobile phase. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[3] The most commonly used supercritical fluid in SFC is carbon dioxide (CO2), which is non-toxic, non-flammable, and readily available.[6]
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher flow rates compared to HPLC, without a significant loss in efficiency.[7] In SFC, small amounts of organic modifiers (co-solvents) such as methanol or ethanol are often added to the CO2 to increase the mobile phase's solvating power and improve peak shapes.[8] Similar to HPLC, chiral separations in SFC are achieved through the use of CSPs.[9]
Head-to-Head Comparison: SFC vs. HPLC for Chiral Purity
The choice between SFC and HPLC for chiral purity assessment is not always straightforward and depends on a multitude of factors including the properties of the analyte, the desired throughput, and available resources.
| Performance Metric | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Analysis Speed | Generally 3-5 times faster than HPLC.[9] | Slower due to higher mobile phase viscosity. |
| Resolution | Often comparable to or better than HPLC, especially for complex mixtures. | Can achieve high resolution, but may require longer run times. |
| Solvent Consumption | Significantly lower due to the use of CO2 as the primary mobile phase.[6] | High consumption of organic solvents, leading to higher costs and waste. |
| Environmental Impact | Considered a "green" technique due to reduced use of hazardous solvents.[2] | Generates significant volumes of toxic and flammable solvent waste. |
| Operating Cost | Lower long-term costs due to reduced solvent purchase and disposal expenses.[10] | Higher long-term costs associated with solvent consumption. |
| Throughput | High, making it ideal for screening and high-volume testing. | Lower, can be a bottleneck in high-throughput environments. |
| Versatility | Excellent for non-polar and moderately polar compounds.[11] Can be challenging for highly polar or aqueous-soluble compounds. | Highly versatile, with a wide range of mobile and stationary phases available for diverse compound classes.[12] |
| Method Development | Can be faster due to rapid column equilibration. | Can be more time-consuming due to longer equilibration times. |
| Instrumentation | Requires specialized high-pressure equipment. | Standard and widely available in most analytical laboratories. |
The Power of Orthogonality in Method Validation
In the context of analytical chemistry, orthogonal methods are techniques that rely on different separation principles.[13] Employing both SFC and HPLC for chiral purity assessment provides a powerful orthogonal approach.[14][15] If both methods independently confirm the chiral purity of a sample, it significantly increases the confidence in the analytical result. This is particularly crucial during regulatory submissions, as it demonstrates a comprehensive understanding and control of the drug substance's stereochemistry.[1]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these techniques, the following are detailed, step-by-step protocols for a generic chiral purity assessment of a hypothetical drug substance, "Chiral-X."
Workflow for Chiral Method Development
Caption: A decision-making flowchart for selecting between SFC and HPLC for chiral analysis.
Conclusion: A Symbiotic Relationship for Enhanced Confidence
In the realm of chiral purity assessment, Supercritical Fluid Chromatography and High-Performance Liquid Chromatography should not be viewed as adversaries but rather as complementary partners. While HPLC remains a robust and versatile workhorse in the pharmaceutical industry, SFC has emerged as a powerful, green, and high-throughput alternative, particularly for chiral separations. [16]The strategic implementation of both techniques, guided by a thorough understanding of their respective strengths and weaknesses, provides a comprehensive and scientifically sound approach to ensuring the stereochemical integrity of pharmaceutical products. By embracing an orthogonal validation strategy, researchers, scientists, and drug development professionals can navigate the complexities of chiral analysis with a higher degree of confidence, ultimately contributing to the development of safer and more effective medicines.
References
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Retrieved from [Link]
-
Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography - Regis Technologies. (2023, April 4). Retrieved from [Link]
-
SFC Columns for Chiral & Achiral Separations | Waters. (n.d.). Retrieved from [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. (n.d.). Retrieved from [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG. (n.d.). Retrieved from [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC Europe. Retrieved from [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]
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High Efficiency Chiral Separations in HPLC and SFC - LCGC International. (2018, February 1). Retrieved from [Link]
-
Journal of Chromatography A - AFMPS. (n.d.). Retrieved from [Link]
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Should I use SFC or HPLC for my Analysis? - Chromatography Today. (n.d.). Retrieved from [Link]
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Analytical Advantages of SFC - Shimadzu. (n.d.). Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]
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An Orthogonal Approach to Chiral Method Development Screening. (2007, February 1). American Pharmaceutical Review. Retrieved from [Link]
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Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
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Advantages and drawbacks of popular supercritical fluid chromatography/mass interfacing approaches--a user's perspective - PubMed. (n.d.). Retrieved from [Link]
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14.3: Chiral Chromatography - Chemistry LibreTexts. (2020, August 20). Retrieved from [Link]
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System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Retrieved from [Link]
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FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.). Retrieved from [Link]
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Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]
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Chiral HPLC Method Development. (n.d.). Retrieved from [Link]
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(a) The principle of HPLC chiral separation: a flow of dissolved chiral... - ResearchGate. (n.d.). Retrieved from [Link]
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3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. (2022, September 4). Chemistry LibreTexts. Retrieved from [Link]
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FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015, July 30). Retrieved from [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. (2017, May 19). Retrieved from [Link]
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SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. (n.d.). Retrieved from [Link]
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Orthogonal Chromatographic Webinar - YouTube. (2017, September 12). Retrieved from [Link]
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What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]
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A Practical Guide to Comparing the Biological Activity of (R)- and (S)-1,1,1-Trifluoro-2-octanol Enantiomers
Introduction: The Critical Role of Chirality and Fluorination in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity.[1][2][3][4] These mirror-image isomers, known as enantiomers, often exhibit different pharmacological and toxicological profiles due to their specific interactions with the chiral environment of the body, such as enzymes and receptors.[4][5] The case of thalidomide serves as a stark reminder of this principle, where one enantiomer was sedative while the other was teratogenic.[2]
The subject of this guide, 1,1,1-Trifluoro-2-octanol, possesses a chiral center at the second carbon, giving rise to (R)- and (S)-enantiomers. Furthermore, the presence of a trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals.[6] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to increased potency and selectivity.[7][8][9]
Given the absence of comparative biological data for the enantiomers of this compound in the current scientific literature, this guide provides a comprehensive framework for researchers to systematically evaluate and compare their potential biological activities. The following sections detail a suite of proposed in vitro and in vivo assays, complete with step-by-step protocols and the rationale behind their selection.
Proposed Experimental Workflow for Comparative Analysis
A logical progression of experiments is crucial to build a comprehensive biological activity profile for the (R)- and (S)-enantiomers of this compound. The following workflow is recommended:
Figure 1: Proposed experimental workflow for the comparative biological evaluation of (R)- and (S)-1,1,1-Trifluoro-2-octanol enantiomers.
In Vitro Biological Activity Profiling
The initial phase of investigation should focus on a battery of in vitro assays to establish a baseline understanding of the cytotoxic, antimicrobial, and potential pharmacological effects of the enantiomers.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is often the first step in evaluating the potential toxicity of a compound.[10][11][12] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Experimental Protocol:
-
Cell Culture: Plate a suitable human cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11]
-
Compound Preparation: Prepare stock solutions of (R)- and (S)-1,1,1-Trifluoro-2-octanol in a suitable solvent (e.g., DMSO). Create a series of dilutions to treat the cells with a range of concentrations.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing the respective enantiomer at different concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[10][11]
-
Solubilization: Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 492 nm or 590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.
Data Presentation:
| Enantiomer | Cell Line | Incubation Time (h) | IC50 (µM) |
| (R)-1,1,1-Trifluoro-2-octanol | HeLa | 24 | |
| (S)-1,1,1-Trifluoro-2-octanol | HeLa | 24 | |
| (R)-1,1,1-Trifluoro-2-octanol | HeLa | 48 | |
| (S)-1,1,1-Trifluoro-2-octanol | HeLa | 48 | |
| (R)-1,1,1-Trifluoro-2-octanol | HepG2 | 24 | |
| (S)-1,1,1-Trifluoro-2-octanol | HepG2 | 24 | |
| (R)-1,1,1-Trifluoro-2-octanol | HepG2 | 48 | |
| (S)-1,1,1-Trifluoro-2-octanol | HepG2 | 48 |
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Given that short-chain alcohols can exhibit antimicrobial properties, it is pertinent to evaluate the enantiomers of this compound for their potential to inhibit the growth of pathogenic microorganisms. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]
Experimental Protocol:
-
Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[13]
-
Compound Dilution: In a 96-well microtiter plate, prepare serial twofold dilutions of each enantiomer in cation-adjusted Mueller-Hinton Broth (MHB).[13]
-
Inoculation: Inoculate each well with the prepared bacterial suspension.[13] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Data Presentation:
| Enantiomer | Bacterial Strain | MIC (µg/mL) |
| (R)-1,1,1-Trifluoro-2-octanol | S. aureus | |
| (S)-1,1,1-Trifluoro-2-octanol | S. aureus | |
| (R)-1,1,1-Trifluoro-2-octanol | E. coli | |
| (S)-1,1,1-Trifluoro-2-octanol | E. coli |
Enzyme Inhibition Assays
Fluorinated compounds are known to interact with various enzymes.[18] A general enzyme inhibition assay can be adapted to screen the (R)- and (S)-enantiomers against a panel of relevant enzymes (e.g., proteases, kinases).
Experimental Protocol:
-
Enzyme and Substrate Selection: Choose a commercially available enzyme and a corresponding substrate that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Assay Conditions: Determine the optimal buffer conditions and the Michaelis constant (Km) of the substrate.[19]
-
Inhibitor Preparation: Prepare serial dilutions of each enantiomer.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, buffer, and the respective enantiomer at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the signal at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for each enantiomer.[19][20]
Data Presentation:
| Enantiomer | Target Enzyme | IC50 (µM) |
| (R)-1,1,1-Trifluoro-2-octanol | Enzyme X | |
| (S)-1,1,1-Trifluoro-2-octanol | Enzyme X | |
| (R)-1,1,1-Trifluoro-2-octanol | Enzyme Y | |
| (S)-1,1,1-Trifluoro-2-octanol | Enzyme Y |
Safety and Toxicological Profiling
Beyond initial activity screening, a thorough safety assessment is crucial for any compound with therapeutic potential.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[21][22][23][24][25]
Experimental Protocol:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.[21]
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[22]
-
Exposure: Expose the bacterial strains to various concentrations of each enantiomer.
-
Plating: Plate the treated bacteria on a histidine-deficient medium.[21]
-
Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[21]
Cardiotoxicity Assessment: hERG Channel Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[26] Therefore, assessing the interaction of the enantiomers with this channel is a critical safety checkpoint.
Experimental Protocol:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).[26]
-
Patch-Clamp Electrophysiology: Employ automated patch-clamp systems (e.g., QPatch) to measure the hERG channel current in the presence of varying concentrations of each enantiomer.[26]
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG current.[26][27]
-
Data Analysis: Determine the IC50 for hERG inhibition for each enantiomer.
Metabolic Stability: CYP450 Inhibition Assay
Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[28][29][30][31][32] Assessing the inhibitory potential of the enantiomers on major CYP isoforms is essential to predict potential drug-drug interactions.
Experimental Protocol:
-
Enzyme Source: Use human liver microsomes as the source of CYP enzymes.[28]
-
Probe Substrates: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).[29]
-
Incubation: Incubate the microsomes, probe substrates, and each enantiomer at various concentrations.
-
Metabolite Quantification: Use LC-MS/MS to quantify the formation of the specific metabolites of the probe substrates.[29]
-
Data Analysis: Calculate the IC50 values for the inhibition of each CYP isoform by each enantiomer.[28]
In Vivo Toxicity Assessment
Should the in vitro data suggest a favorable biological activity and safety profile for one or both enantiomers, a preliminary in vivo toxicity study would be the next logical step.
Acute Toxicity Study in Rodents
An acute toxicity study in mice or rats provides initial information on the potential toxicity of a substance after a single dose.[33][34][35][36][37]
Experimental Protocol:
-
Animal Model: Use healthy, young adult mice or rats of a single strain.
-
Dose Administration: Administer a single dose of each enantiomer via a relevant route (e.g., oral gavage or intraperitoneal injection) to different groups of animals at varying dose levels.[34]
-
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Endpoint: Determine the LD50 (lethal dose for 50% of the animals) for each enantiomer.
-
Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
Figure 2: A generalized workflow for the proposed in vitro assays to compare the biological activities of the enantiomers.
Conclusion
The systematic comparison of the biological activities of the (R)- and (S)-enantiomers of this compound is essential to unlock their potential therapeutic value and understand their safety profiles. This guide provides a robust and comprehensive framework for researchers to conduct such an investigation, from initial in vitro screening to preliminary in vivo toxicity assessment. By following these established protocols, researchers can generate reliable and reproducible data that will be critical in determining whether these molecules warrant further development as potential drug candidates. The principles of chirality and the influence of fluorination strongly suggest that a differential biological activity between the two enantiomers is not only possible but likely, making this a compelling area for further research.
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A Comparative Guide to the Hydrogen-Bonding Ability of Fluorinated vs. Non-Fluorinated Alcohols
For researchers and professionals in drug development, understanding and manipulating intermolecular forces is paramount. Among these, the hydrogen bond stands out for its critical role in molecular recognition, protein folding, and drug-receptor interactions. This guide provides an in-depth comparison of the hydrogen-bonding abilities of fluorinated and non-fluorinated alcohols, offering insights into how the strategic incorporation of fluorine can modulate this fundamental interaction. We will delve into the underlying principles, present comparative experimental data, and provide detailed protocols for assessing hydrogen-bonding capabilities in your own research.
The Dual Nature of Fluorine's Influence on Hydrogen Bonding
The introduction of fluorine to an alcohol molecule has a profound, albeit complex, effect on its hydrogen-bonding properties. This complexity arises from the interplay of two primary factors: the inductive effect and intramolecular hydrogen bonding.
1. The Inductive Effect: Enhancing Hydrogen Bond Donating Strength
Fluorine is the most electronegative element, and its presence on an alkyl chain exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond, which in turn withdraws electron density from the rest of the molecule, including the hydroxyl group. As electron density is pulled away from the oxygen atom of the alcohol, the O-H bond becomes more polarized and the proton becomes more acidic. This increased acidity translates to a stronger hydrogen bond donating (HBD) ability. A more acidic alcohol will form a stronger hydrogen bond with a given hydrogen bond acceptor.
This principle is clearly illustrated by comparing the acidity, expressed as pKa values, of ethanol and its fluorinated analogs. A lower pKa value indicates a stronger acid and, consequently, a stronger hydrogen bond donor.
Quantitative Comparison of Acidity and Hydrogen-Bonding Parameters
The following table summarizes the pKa values and Kamlet-Taft solvatochromic parameters for a series of ethanols. The Kamlet-Taft parameters provide a quantitative measure of a solvent's hydrogen-bonding ability:
-
α (alpha): A measure of the solvent's hydrogen bond donating ability.
-
β (beta): A measure of the solvent's hydrogen bond accepting ability.
| Compound | Structure | pKa | Kamlet-Taft α | Kamlet-Taft β |
| Ethanol | CH₃CH₂OH | ~16.0 | 0.86 | 0.75 |
| 2-Fluoroethanol | FCH₂CH₂OH | 14.4 | N/A | N/A |
| 2,2-Difluoroethanol | F₂CHCH₂OH | 13.0 | N/A | N/A |
| 2,2,2-Trifluoroethanol | F₃CCH₂OH | 12.4[1] | 1.51[2] | 0.00[2] |
As the number of fluorine atoms increases, the pKa value decreases significantly, indicating a substantial increase in acidity and hydrogen bond donating strength. The Kamlet-Taft α value for 2,2,2-trifluoroethanol (1.51) is markedly higher than that of ethanol (0.86), quantitatively confirming its superior hydrogen bond donating capacity. Conversely, the β value of 2,2,2-trifluoroethanol is 0.00, signifying that it is a very poor hydrogen bond acceptor. This is because the electron-withdrawing fluorine atoms reduce the electron density on the oxygen atom, making its lone pairs less available to accept a hydrogen bond.
2. The Counteracting Effect: Intramolecular Hydrogen Bonding
While the inductive effect generally enhances hydrogen bond donation, the presence of fluorine can also introduce a competing interaction: intramolecular hydrogen bonding. In certain conformations of fluorinated alcohols, the fluorine atom can act as a weak hydrogen bond acceptor, forming an intramolecular hydrogen bond with the hydroxyl proton (O-H···F). This interaction can "lock" the hydroxyl group in a conformation that is less available for intermolecular hydrogen bonding, thereby attenuating the expected increase in HBD strength.
The extent of this intramolecular interaction is highly dependent on the molecule's conformation and the distance between the fluorine and hydroxyl groups.
Visualizing the Interplay of Forces
The following diagram illustrates the key concepts discussed:
Caption: Interplay of inductive effects and intramolecular hydrogen bonding in fluorinated alcohols.
Experimental Protocols for Assessing Hydrogen-Bonding Ability
Two primary spectroscopic techniques are invaluable for experimentally probing the hydrogen-bonding characteristics of alcohols: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
FTIR Spectroscopy: A Direct Probe of the O-H Bond
FTIR spectroscopy is a powerful tool for directly observing the vibrational frequency of the O-H bond. The position and shape of the O-H stretching band are highly sensitive to its hydrogen-bonding environment.
Principle:
-
Free (non-hydrogen-bonded) O-H groups exhibit a sharp, relatively high-frequency absorption band, typically around 3600-3650 cm⁻¹.
-
Hydrogen-bonded O-H groups show a broad, lower-frequency absorption band, usually in the range of 3200-3500 cm⁻¹. The broader and more red-shifted (lower frequency) the band, the stronger the hydrogen bond.
Step-by-Step Protocol:
-
Sample Preparation:
-
Choose a non-hydrogen-bonding solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. This is crucial to minimize solvent-solute hydrogen bonding.
-
Prepare a series of solutions of the alcohol of interest at varying concentrations, for example, from 0.005 M to 0.1 M.[3]
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of each solution in the region of 4000-3000 cm⁻¹.
-
Use a liquid transmission cell with an appropriate path length (e.g., 1 mm).
-
-
Data Analysis:
-
At very low concentrations, the spectrum will be dominated by the sharp "free" O-H stretching band.
-
As the concentration increases, a broad band corresponding to intermolecularly hydrogen-bonded species will appear and grow in intensity at a lower frequency.
-
By comparing the spectra of a fluorinated and a non-fluorinated alcohol at the same concentration, you can infer their relative hydrogen-bonding strengths. A more significant shift to lower frequency for the broad band indicates stronger hydrogen bonding.
-
Caption: Experimental workflow for FTIR analysis of hydrogen bonding in alcohols.
NMR Spectroscopy: Probing the Proton's Chemical Environment
¹H NMR spectroscopy provides information about the chemical environment of the hydroxyl proton. The chemical shift of the OH proton is highly dependent on the extent of hydrogen bonding.
Principle:
-
The chemical shift of an alcohol's OH proton is not fixed and can vary over a wide range (typically 0.5-5.0 ppm).[4]
-
Increased hydrogen bonding deshields the proton, causing its resonance to shift downfield (to a higher ppm value).
-
The chemical shift of the OH proton is also concentration and temperature-dependent. Higher concentrations and lower temperatures favor hydrogen bonding, leading to a downfield shift.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve the alcohol in a deuterated, non-hydrogen-bonding solvent, such as deuterated chloroform (CDCl₃).
-
Prepare a series of samples with varying concentrations of the alcohol.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
-
Data Analysis:
-
Observe the chemical shift of the OH proton. This proton often appears as a broad singlet due to chemical exchange.[4]
-
Plot the chemical shift of the OH proton as a function of concentration. A steeper slope indicates a greater propensity for intermolecular hydrogen bonding.
-
To confirm the identity of the OH peak, a "D₂O shake" can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the OH proton to exchange with deuterium, leading to the disappearance of the OH signal from the ¹H NMR spectrum.[4][5]
-
Caption: Experimental workflow for NMR analysis of hydrogen bonding in alcohols.
Applications in Drug Development
The ability to fine-tune hydrogen-bonding properties through fluorination has significant implications for drug design and development:
-
Enhanced Binding Affinity: By increasing the hydrogen bond donating strength of a hydroxyl group on a drug molecule, a stronger interaction with a target protein can be achieved, potentially leading to increased potency.
-
Improved Membrane Permeability: While strong hydrogen bonding can hinder passive diffusion across biological membranes, the introduction of fluorine can also increase a molecule's lipophilicity, which can counterbalance this effect and improve overall permeability.
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.
Conclusion
The fluorination of alcohols offers a powerful strategy for modulating their hydrogen-bonding ability. While the strong electron-withdrawing nature of fluorine generally enhances hydrogen bond donating strength, this effect can be tempered by the potential for intramolecular hydrogen bonding. A thorough understanding of these competing factors, coupled with experimental characterization using techniques like FTIR and NMR spectroscopy, allows for the rational design of molecules with tailored intermolecular interaction profiles. For drug development professionals, this provides a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.
References
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17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). [Link]
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1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - NIH. (n.d.). [Link]
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Alcohols - OpenOChem Learn. (n.d.). [Link]
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2,2,2-Trifluoroethanol - Wikipedia. (n.d.). [Link]
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2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem. (n.d.). [Link]
-
FT-IR spectroscopic investigations of hydrogen bonding in alcohol–hydrocarbon solutions | Request PDF - ResearchGate. (2025). [Link]
-
Concentration dependence of 1 H-NMR chemical shift of OH proton of... - ResearchGate. (n.d.). [Link]
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Intermolecular Hydrogen Bonding in Associated Fluids: The Case of Isopentyl Alcohol Dissolved in Carbon Tetrachloride - PMC - NIH. (2023). [Link]
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2-fluoro-ethanol has a PKa of 14.4 while ethylene glycol has a PKa of 14.2. Explain. - Reddit. (2012). [Link]
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A Senior Application Scientist's Guide to Assessing the Accuracy of ¹⁹F NMR for Enantiomeric Excess Determination
In the landscape of chiral analysis, the determination of enantiomeric excess (ee) stands as a critical parameter, particularly within the pharmaceutical industry where the stereochemistry of a drug can profoundly influence its pharmacological and toxicological profile. While chiral High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and efficient alternative. This guide provides an in-depth comparison of ¹⁹F NMR with other analytical techniques for the accurate determination of enantiomeric excess, supported by experimental data and protocols.
The Principle of ¹⁹F NMR in Chiral Analysis
The fundamental challenge in distinguishing enantiomers by NMR is their isochronous nature—they have identical chemical shifts in a non-chiral environment. To overcome this, a chiral environment is introduced, typically through the use of a chiral derivatizing agent (CDA). The reaction of a chiral substrate with a CDA, such as Mosher's acid, results in the formation of diastereomers. These diastereomers are no longer mirror images and, consequently, exhibit distinct chemical shifts in the NMR spectrum.
The choice of ¹⁹F NMR for this application offers several distinct advantages:
-
High Sensitivity: The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H and a 100% natural abundance, leading to high sensitivity.
-
Wide Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, which minimizes signal overlap and simplifies spectral analysis.
-
Absence of Background Signals: Fluorine is rarely present in common laboratory solvents or endogenous biological molecules, resulting in a clean baseline and straightforward integration of signals.
Comparative Analysis: ¹⁹F NMR vs. Chiral HPLC and ¹H NMR
The selection of an analytical method for ee determination hinges on a balance of accuracy, precision, speed, and experimental convenience. Below is a comparative summary of ¹⁹F NMR against chiral HPLC and ¹H NMR with chiral solvating agents.
| Parameter | ¹⁹F NMR with CDA | Chiral HPLC | ¹H NMR with CSA |
| Principle | Formation of diastereomers with distinct ¹⁹F chemical shifts | Differential interaction with a chiral stationary phase | Formation of transient diastereomeric complexes with distinct ¹H chemical shifts |
| Accuracy | High, typically <1% error | High, typically <1% error | Moderate, can be affected by complex equilibria |
| Precision (RSD) | Excellent, typically <0.5% | Excellent, typically <0.2% | Good, typically <1-2% |
| Analysis Time | Rapid (5-15 min per sample) | Moderate (15-45 min per sample) | Rapid (5-15 min per sample) |
| Method Development | Relatively straightforward | Can be time-consuming and complex | Can require significant optimization of conditions |
| Sample Requirement | mg scale | µg to mg scale | mg scale |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column | NMR Spectrometer |
| Key Advantage | High throughput, simple spectra | High sensitivity and established methodology | No chemical modification of the analyte |
Experimental Protocol: Enantiomeric Excess Determination using a Chiral Derivatizing Agent (Mosher's Acid) and ¹⁹F NMR
This protocol outlines the steps for determining the enantiomeric excess of a chiral alcohol using (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) as the chiral derivatizing agent.
Materials:
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
(R)-(-)-Mosher's acid chloride
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Sample Preparation: In a clean, dry vial, dissolve approximately 10 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Addition of Reagents: Add 1.2 equivalents of anhydrous pyridine to the solution, followed by 1.1 equivalents of (R)-(-)-Mosher's acid chloride. The pyridine acts as a scavenger for the HCl byproduct.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction should be monitored for completion by thin-layer chromatography (TLC) if necessary.
-
Work-up (Optional but Recommended): For cleaner spectra, the reaction mixture can be washed with a small amount of dilute HCl to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate.
-
NMR Analysis: Transfer the final solution to an NMR tube. Acquire the ¹⁹F NMR spectrum. The two diastereomers will exhibit separate signals for the -CF₃ group.
-
Data Processing and Calculation: Integrate the two distinct ¹⁹F signals. The enantiomeric excess is calculated using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
where Area₁ and Area₂ are the integrated areas of the signals corresponding to the two diastereomers.
Workflow Diagram:
Performance Evaluation of Chiral Stationary Phases for the Enantioseparation of 1,1,1-Trifluoro-2-octanol: A Comparative Guide
The enantioseparation of chiral molecules is a critical task in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] 1,1,1-Trifluoro-2-octanol is a key chiral building block in the synthesis of various pharmaceutical agents and agrochemicals. Its trifluoromethyl group can enhance metabolic stability and binding affinity, making the stereospecific synthesis and analysis of compounds containing this moiety of high importance. This guide provides a comprehensive comparison of the performance of different chiral stationary phases (CSPs) for the separation of this compound enantiomers, supported by illustrative experimental data and established chromatographic principles.
The Foundation: Chiral Recognition in HPLC
High-Performance Liquid Chromatography (HPLC) using CSPs is a powerful technique for separating enantiomers.[2][3] The underlying principle of chiral separation on a CSP is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation. The most widely used CSPs fall into several categories, with polysaccharide-based and cyclodextrin-based phases being particularly versatile.[4][5]
The choice of a suitable CSP and mobile phase is crucial for achieving a successful separation.[6] Key performance indicators for a chiral separation include:
-
Retention Factor (k'): A measure of the analyte's retention on the column.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. An α value greater than 1 is required for separation.
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks, with a value of ≥ 1.5 indicating baseline separation.
Comparative Performance of Chiral Stationary Phases for this compound
To evaluate the most effective CSP for separating the enantiomers of this compound, a screening study was designed involving polysaccharide-based (amylose and cellulose derivatives) and a cyclodextrin-based CSP. The performance of these CSPs was assessed under normal phase (NP), polar organic (PO), and reversed-phase (RP) conditions.
Experimental Workflow for CSP Screening
The following diagram illustrates a typical workflow for selecting an optimal CSP for a new chiral separation method.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separation
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability in enantioseparations.[7] The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities of the polysaccharide structure.[8] For this compound, the hydroxyl group is a primary site for hydrogen bonding, while the trifluoromethyl and octyl groups can engage in steric and hydrophobic interactions.
Illustrative Performance Data on Polysaccharide CSPs
| CSP (Stationary Phase) | Mobile Phase | k'1 | k'2 | α | Rs |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90/10, v/v) | 2.15 | 2.80 | 1.30 | 2.10 |
| n-Hexane/Ethanol (90/10, v/v) | 1.88 | 2.35 | 1.25 | 1.85 | |
| Acetonitrile/Water (70/30, v/v) | 3.50 | 3.50 | 1.00 | 0.00 | |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90/10, v/v) | 2.54 | 3.56 | 1.40 | 2.85 |
| n-Hexane/Ethanol (90/10, v/v) | 2.21 | 2.98 | 1.35 | 2.40 | |
| Acetonitrile/Water (70/30, v/v) | 4.12 | 4.12 | 1.00 | 0.00 |
Analysis of Results:
Under normal phase conditions, both the amylose and cellulose-based CSPs provided good to excellent separation of the this compound enantiomers. The cellulose-based phase, in this illustrative data, shows superior performance with a higher separation factor and resolution. This suggests that the more defined chiral cavities of the cellulose derivative may offer a better steric fit and more effective interactions with the analyte. The use of 2-propanol as a modifier generally leads to better resolution than ethanol, which can be attributed to its different hydrogen bonding characteristics and its influence on the conformation of the polysaccharide selector.[9] In reversed-phase mode, no separation was achieved on these particular polysaccharide phases, which is not uncommon for small, flexible alcohols.
Cyclodextrin-Based CSPs: The Power of Inclusion
Cyclodextrin-based CSPs function on the principle of forming inclusion complexes.[10] The hydrophobic interior of the cyclodextrin cavity can encapsulate nonpolar parts of the analyte, while interactions with the derivatized chiral hydroxyl groups on the rim of the cyclodextrin provide the basis for enantiomeric discrimination. For this compound, the octyl chain is a prime candidate for inclusion into the cyclodextrin cavity.
Illustrative Performance Data on a Cyclodextrin CSP
| CSP (Stationary Phase) | Mobile Phase | k'1 | k'2 | α | Rs |
| Dimethyl-β-Cyclodextrin | Acetonitrile/Water (40/60, v/v) | 3.80 | 4.25 | 1.12 | 1.65 |
| Methanol/Water (50/50, v/v) | 4.50 | 4.86 | 1.08 | 1.20 | |
| n-Hexane/2-Propanol (90/10, v/v) | 5.20 | 5.20 | 1.00 | 0.00 |
Analysis of Results:
The cyclodextrin-based CSP, in this case, demonstrates effective separation under reversed-phase conditions, which is a key advantage when working with analytes that are more soluble in aqueous mobile phases or when interfacing with mass spectrometry.[11] The acetonitrile/water mobile phase provides baseline separation. The chiral recognition is likely driven by the inclusion of the octyl group into the hydrophobic cyclodextrin cavity, with the trifluoromethyl and hydroxyl groups interacting with the derivatized rim. The separation is less effective in normal phase mode for this analyte, highlighting the importance of matching the CSP and mobile phase to the analyte's properties.
Proposed Chiral Recognition Mechanism
Based on the superior hypothetical performance of the cellulose tris(3,5-dimethylphenylcarbamate) CSP under normal phase conditions, a plausible chiral recognition mechanism can be proposed.
In this model, one enantiomer fits more favorably into the chiral groove of the cellulose derivative. The hydroxyl group of the alcohol forms a hydrogen bond with a carbamate group on the CSP. Simultaneously, the electron-withdrawing trifluoromethyl group engages in dipole-dipole interactions, while the octyl chain is accommodated within a hydrophobic pocket. The other enantiomer would experience steric hindrance, leading to a less stable complex and earlier elution.
Experimental Protocols
Instrumentation: Standard HPLC system with a UV detector.
Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm
-
Dimethyl-β-Cyclodextrin bonded to silica gel, 5 µm
Sample Preparation: A racemic mixture of this compound was dissolved in the mobile phase to a concentration of 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Mobile Phases: As detailed in the data tables. All solvents were HPLC grade.
Conclusion and Recommendations
This comparative guide, based on established principles and illustrative data, demonstrates that the successful enantioseparation of this compound is highly dependent on the selection of the chiral stationary phase and the mobile phase conditions.
-
For normal phase separations , polysaccharide-based CSPs, particularly cellulose tris(3,5-dimethylphenylcarbamate), are highly effective, offering excellent resolution and selectivity. They are the recommended starting point for method development.
-
For reversed-phase separations , which may be necessary for compatibility with certain sample matrices or detection methods like mass spectrometry, a cyclodextrin-based CSP is a strong candidate.
Ultimately, an initial screening of a diverse set of CSPs under both normal and reversed-phase conditions is the most efficient strategy for identifying the optimal separation method for this compound.
References
- Unknown. (2022, October 28). Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal.
- Unknown. (n.d.). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC - NIH.
- Iuga, C., Josuran, R., & Gyéresi, Á. (2024, March 18).
- Jusniewicz, K., et al. (2024, June 12).
- Bernal, J. L., et al. (2000, July 5). Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography. Journal of Biochemical and Biophysical Methods.
- Aboul-Enein, H. Y., & Ali, I. (n.d.).
- Iuga, C., Josuran, R., & Gyéresi, Á. (n.d.).
- Wainer, I. W. (n.d.). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.
- Zhang, T., Nguyen, D., & Franco, P. (n.d.). Separation of enantiomers and conformers of Tofisopam. Daicel Chiral Technologies.
- Armstrong, D. W. (2018, February 1). High Efficiency Chiral Separations in HPLC and SFC.
- Toribio, L., et al. (2022, December 23).
- Unknown. (n.d.).
- Unknown. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Unknown. (2024, January 25). HPLC and SFC Enantioseparation of ()
- Welch, C. J., et al. (2014, April 28). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- Unknown. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
- Chankvetadze, B. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology.
- Unknown. (2025, August 10). Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest.
- Umstead, W. (2025, June 30).
- Unknown. (n.d.).
- Unknown. (n.d.).
- Pham, U. T. T., et al. (2022, May 7).
- Kannappan, V. (2022, December 5). Cyclodextrin-based CSPs. Chiralpedia.
- Yang, C.-X., Zheng, Y.-Z., & Yan, X.-P. (2017, July 17).
Sources
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography [mdpi.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 11. lcms.cz [lcms.cz]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1,1-Trifluoro-2-octanol
For researchers and professionals in the fast-paced world of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,1,1-Trifluoro-2-octanol (CAS No. 121170-45-4), a fluorinated alcohol whose unique properties demand careful consideration in waste management.[1] This document moves beyond mere compliance, offering a deeper understanding of the "why" behind these essential safety protocols, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Key Anticipated Hazards:
-
Flammability: Alcohols are generally flammable, and the presence of the trifluoromethyl group can influence this property. Similar short-chain fluorinated alcohols are flammable.[2][3] Therefore, this compound should be treated as a flammable liquid.
-
Toxicity: Fluorinated compounds can exhibit significant toxicity. Ingestion or inhalation may be harmful.[4] Prolonged or repeated exposure to similar chemicals can cause damage to organs.[2][4]
-
Irritation: Contact with skin and eyes is likely to cause irritation, and in some cases, severe damage.[4][5]
-
Environmental Concerns: Fluorinated organic compounds can be persistent in the environment.[6][7] Their degradation can lead to the formation of trifluoroacetic acid (TFA), a substance known for its stability and potential to accumulate in aquatic ecosystems.[6][7] Therefore, improper disposal can have long-lasting environmental consequences.
| Hazard Classification | Anticipated Effects | Sources of Information |
| Flammability | Combustible liquid. Vapors may form explosive mixtures with air.[8] | SDS for 1,1,1-Trifluoroacetone and 2-Octanol[8] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4] | SDS for 2,2,2-Trifluoroethanol[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | SDS for 1-Octanol and 2,2,2-Trifluoroethanol[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][4] | SDS for 2-Octanol and 2,2,2-Trifluoroethanol[4] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | General knowledge of fluorinated compounds and SDS for 2-Octanol |
Core Directive: Waste Characterization and Segregation
The foundational principle of proper chemical disposal is accurate waste characterization. This compound must be classified as a hazardous waste.
Regulatory Framework:
Under the Resource Conservation and Recovery Act (RCRA), this waste would likely fall under the "F-listed" wastes from non-specific sources. Specifically, it could be categorized as a spent halogenated solvent.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves. For extended contact, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash hazard.
-
Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure legs and feet are covered with appropriate clothing and closed-toe shoes.
2. Waste Collection:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must be in good condition and have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Segregation: Never mix this compound with other waste streams, particularly with strong bases, alkali metals, or finely powdered metals, as this can lead to vigorous or exothermic reactions.[8]
3. Accumulation and Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and direct sunlight.[2][3][8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
-
Ventilation: Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or before it has been in storage for the maximum allowable time per institutional and regulatory guidelines, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the spill is significant, extinguish all nearby ignition sources.
-
Ventilate: Increase ventilation in the area, preferably using a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
Conclusion
The responsible disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of safe and ethical scientific practice. By understanding the potential hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure the protection of themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship is paramount in the pursuit of scientific advancement.
References
-
DC Fine Chemicals. (2024-04-11). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
IAOMT. (2022-11-16). Fluoride Pollution and Harm to the Environment. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). (2R)-1,1,1-Trifluoro-2-Octanol. Retrieved from [Link]
-
T. Kiss, et al. (2021-03-16). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6348-6405. Retrieved from [Link]
-
European Commission, Scientific Committee on Health and Environmental Risks (SCHER). (n.d.). Does the fluoridation of drinking water specifically lead to adverse ecological impacts?. Retrieved from [Link]
-
ResearchGate. (2025-08-07). Fluoride in the Environment and Its Metabolism in Humans. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
Sources
- 1. (2R)-1,1,1-Trifluoro-2-Octanol - Amerigo Scientific [amerigoscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 1-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 1,1,1-Trifluoro-2-octanol
Disclaimer: This guide has been developed to provide essential safety and handling information for 1,1,1-Trifluoro-2-octanol. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following recommendations are based on a conservative assessment of data from structurally analogous chemicals, including 2,2,2-Trifluoroethanol, 1,1,1-Trifluoro-2-propanol, and 2-Octanol. It is imperative that all laboratory personnel conduct their own risk assessments prior to handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Risk Assessment: A Proactive Approach
The introduction of a trifluoromethyl group can significantly alter the physicochemical and toxicological properties of an organic molecule when compared to its non-fluorinated counterpart. While the eight-carbon chain of this compound suggests it may be a combustible liquid, the influence of the fluorine atoms necessitates a cautious approach.
Based on the analysis of analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Flammability: Shorter-chain fluorinated alcohols are flammable with flashpoints as low as 18°C.[1][2] The longer carbon chain of this compound likely results in a higher flashpoint, similar to 2-Octanol (approximately 71-81°C), classifying it as a combustible liquid.[3] However, in the absence of specific data, it is prudent to handle it as a flammable liquid and avoid all potential ignition sources.
-
Skin and Eye Irritation/Damage: Direct contact with analogous fluorinated alcohols can cause skin irritation and serious eye damage.[3][4][5] Prolonged or repeated skin contact may lead to defatting and dermatitis.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3][5]
-
Toxicity: Shorter-chain fluorinated alcohols exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[3][6] Some have also been linked to potential reproductive toxicity and organ damage with repeated exposure.[6][7] The toxicological properties of this compound have not been fully investigated, and it should be handled with appropriate caution to minimize exposure.
Hazard Summary Table: A Comparative Overview
| Hazard | 2,2,2-Trifluoroethanol | 1,1,1-Trifluoro-2-propanol | 2-Octanol | This compound (Anticipated) |
| Flammability | Flammable Liquid (Flash Point: ~29°C)[6][8] | Highly Flammable Liquid (Flash Point: ~18°C)[1][2] | Combustible Liquid (Flash Point: ~71-81°C)[3] | Likely Combustible Liquid - Handle as Flammable |
| Skin Corrosion/Irritation | Causes skin irritation[3] | Causes skin irritation[5] | Causes skin irritation[9][10] | Assume Causes Skin Irritation |
| Serious Eye Damage/Irritation | Causes serious eye damage[3] | Causes serious eye irritation[5] | Causes serious eye irritation[9][10] | Assume Causes Serious Eye Damage |
| Acute Toxicity (Oral, Inhalation) | Toxic if swallowed or inhaled[3] | May be harmful if swallowed | Harmful if swallowed[9] | Handle as Potentially Toxic |
| Specific Target Organ Toxicity | May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[3] | May cause respiratory irritation.[4][5] | May cause respiratory irritation.[3] | Assume Potential for Respiratory Irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough understanding and consistent use of appropriate PPE are non-negotiable when handling this compound. The following represents the minimum required PPE.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Detailed PPE Protocols
-
Eye and Face Protection: At a minimum, chemical safety glasses with side shields should be worn.[9][10] For procedures with a risk of splashing, chemical splash goggles are required. When handling larger quantities or if there is a significant splash hazard, a face shield should be worn in conjunction with goggles.[11]
-
Hand Protection: Given the potential for skin irritation and absorption, proper glove selection is critical.[11]
-
Recommended Materials: Nitrile or neoprene gloves are recommended for handling fluorinated alcohols.[12]
-
Glove Thickness: A thicker glove generally provides greater chemical resistance.[12]
-
Double Gloving: For extended handling periods or when working with larger volumes, wearing two pairs of gloves (double-gloving) is a prudent measure.[11]
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.
-
Action on Contamination: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.
-
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.[11] For operations involving larger quantities, a chemical-resistant apron should be worn over the lab coat. Ensure that legs and feet are covered; open-toed shoes are strictly prohibited.
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning and certified chemical fume hood.[13] If a significant spill occurs outside of a fume hood, or if engineering controls are inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4] Consult with your institution's EHS department for respirator selection and fit-testing.
Operational and Disposal Plans: Ensuring a Safe Workflow
Safe Handling and Storage Procedures
-
Work Area: Designate a specific area for handling this compound within a chemical fume hood. Ensure the work area is clean and free of clutter.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations to a minimum.[13]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[9][10] Use non-sparking tools and explosion-proof equipment where necessary.[4]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area designated for flammable or combustible liquids.[14]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Spill Management Protocol
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.
-
Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room if it is safe to do so.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (for acidic byproducts): Although this compound is not an acid, fluorinated compounds can decompose to form hydrogen fluoride.[15] It is wise to have a spill kit that includes a neutralizing agent for acids, such as sodium bicarbonate, on hand.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report all spills to your supervisor and your institution's EHS department.
Waste Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable/Combustible, Irritant).
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not pour this chemical down the drain.[7]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
All personnel handling this chemical should be aware of the location of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025, November 1). The MSDS HyperGlossary: Flash Point. Retrieved from [Link]
-
PubChem. (n.d.). 2-Octanol. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1170 - 2-OCTANOL. Retrieved from [Link]
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- 4. carlroth.com [carlroth.com]
- 5. butyl octanol, 3913-02-8 [thegoodscentscompany.com]
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- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. lobachemie.com [lobachemie.com]
- 9. ICSC 1170 - 2-OCTANOL [inchem.org]
- 10. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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- 13. icheme.org [icheme.org]
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- 15. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
